Cyclopropanethiol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
cyclopropanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c4-3-1-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFBBVYXNYYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405764 | |
| Record name | Cyclopropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-32-7 | |
| Record name | Cyclopropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopropanethiol: Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the inherent strain of the three-membered ring and the reactivity of the thiol group. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing precursor synthesis, reaction mechanisms, and, where available, specific experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel cyclopropane-containing molecules.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into several key strategies, each with its own advantages and limitations. These include modern photocatalytic methods, classical nucleophilic substitution routes, and pathways involving the formation of the cyclopropane ring with subsequent or concurrent introduction of the thiol functionality.
Photocatalytic O- to S-Rearrangement of Tertiary Cyclopropanols
A modern and efficient approach to synthesizing substituted cyclopropanethiols involves the photocatalytic O- to S-rearrangement of tertiary cyclopropanol derivatives.[1][2] This method is particularly valuable for accessing cyclopropanethiols that are difficult to obtain through other routes. The reaction is inspired by the Newman-Kwart rearrangement and is carried out under mild, ambient temperature conditions.[1][2]
General Reaction Scheme:
Caption: General workflow for the photocatalytic synthesis of cyclopropanethiols.
Experimental Protocol (General):
While specific details vary depending on the substrate, a general procedure involves the conversion of a tertiary cyclopropanol to an O-thiocarbamate. This intermediate is then subjected to photocatalysis using a suitable photocatalyst, such as Ir(ppy)3, under irradiation with blue LEDs.[2] The reaction is typically carried out at room temperature.[2]
Nucleophilic Substitution of Cyclopropyl Halides
A more traditional and widely applicable method for synthesizing this compound involves the reaction of a cyclopropyl halide, most commonly cyclopropyl bromide, with a sulfur nucleophile. This approach is versatile, allowing for the use of various sulfur sources.
Key Precursor: Cyclopropyl Bromide
The synthesis of the cyclopropyl bromide precursor is a critical first step. Several methods have been reported, with varying starting materials and yields.
Table 1: Synthesis of Cyclopropyl Bromide
| Starting Material | Reagents | Yield (%) | Reference |
| Cyclopropanecarboxylic acid | HgO, Br₂ | Not specified | [3] |
| Aminocyclopropane | NaBr, H₂SO₄, NaNO₂ | >80% | [4] |
| γ-Butyrolactone | HCl, then Na/EtOH, then HBr | Not specified | [5] |
| Cyclopropyl formic acid | Carbonyldiimidazole, then CCl₃Br, H₂O₂ | >99% purity |
Experimental Protocol: Synthesis of Cyclopropyl Bromide from Aminocyclopropane
This method provides a high-yield synthesis of cyclopropyl bromide.
-
Reaction Setup: In a protected environment, a mixture of a bromide salt (e.g., sodium bromide), aminocyclopropane, and an acidic material (e.g., sulfuric acid) is prepared in a suitable solvent (e.g., dichloromethane).[4]
-
Reaction Conditions: The reaction is carried out at a controlled temperature, typically between -20°C and 30°C. A catalyst solution is added, and the reaction is allowed to proceed for 1-2 hours.[4]
-
Workup and Purification: The resulting mixture is separated, washed with water, and the crude cyclopropyl bromide is purified by vacuum distillation and rectification to yield a product with a purity of over 98%.[4]
Pathways from Cyclopropyl Bromide to this compound:
Caption: Pathways from cyclopropyl bromide to this compound.
a) Reaction with Sodium Hydrosulfide (NaSH):
Direct reaction of cyclopropyl bromide with sodium hydrosulfide is a straightforward approach to this compound.
Experimental Protocol (General):
-
Reaction: Cyclopropyl bromide is reacted with a solution of sodium hydrosulfide in a suitable polar solvent, such as ethanol or dimethylformamide.
-
Workup: The reaction mixture is typically acidified and the product extracted with an organic solvent.
-
Purification: The crude this compound is purified by distillation.
b) Reaction with Thiourea:
This two-step method involves the formation of an S-cyclopropylisothiouronium salt, followed by hydrolysis to the thiol.
Experimental Protocol (General):
-
Formation of the Isothiouronium Salt: Cyclopropyl bromide is refluxed with thiourea in a solvent such as ethanol to form the S-cyclopropylisothiouronium bromide.
-
Hydrolysis: The isolated salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate the this compound.
-
Workup and Purification: The reaction mixture is acidified, and the product is isolated by extraction and purified by distillation.
Reaction of Cyclopropyl Grignard Reagent with Elemental Sulfur
This method involves the formation of a cyclopropyl Grignard reagent, which then reacts with elemental sulfur to form the thiol.
Caption: Synthesis of this compound via a Grignard reagent.
Experimental Protocol (General):
-
Grignard Reagent Formation: Cyclopropylmagnesium bromide is prepared by reacting cyclopropyl bromide with magnesium turnings in a dry ether solvent (e.g., diethyl ether or THF).
-
Reaction with Sulfur: A solution of the freshly prepared Grignard reagent is added to a suspension of elemental sulfur in a dry solvent at low temperature.
-
Workup: The reaction is quenched with a dilute acid (e.g., HCl) to hydrolyze the intermediate thiomagnesium halide and liberate the this compound.
-
Purification: The product is isolated by extraction and purified by distillation.
Conclusion
The synthesis of this compound can be achieved through a variety of pathways, each with its own set of precursors and reaction conditions. Modern photocatalytic methods offer an elegant and mild route to complex cyclopropanethiols, while classical nucleophilic substitution and Grignard reactions provide robust and versatile alternatives. The choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides a foundational understanding of these key synthetic strategies to aid researchers in the development of novel cyclopropane-containing compounds.
References
- 1. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01538C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sulfur-Rich 1,2- and 1,3-Dithiolo Disulfides and Thiodesaurines from Diisopropyl Sulfide [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. Rousseaux Group | Department of Chemistry, University of Toronto [sites.chem.utoronto.ca]
physical properties of cyclopropanethiol (boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of cyclopropanethiol. Due to its unique strained ring structure and reactive thiol group, this compound is a compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development.
Quantitative Physical Properties
Precise experimental data for the boiling and melting points of this compound are currently undocumented in publicly available literature.[1] However, several other physical properties have been computed and are presented below. These computed values offer valuable insights for modeling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₆S | PubChem[2] |
| Molecular Weight | 74.15 g/mol | PubChem[2] |
| Boiling Point | Undocumented | Benchchem |
| Melting Point | Undocumented | Benchchem[1] |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 74.01902136 Da | PubChem[2] |
| Topological Polar Surface Area | 1 Ų | PubChem[2] |
| Heavy Atom Count | 4 | PubChem |
Experimental Protocols for Determination of Physical Properties
Given the absence of documented boiling and melting points for this compound, standard experimental methodologies would be employed for their determination.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of solid this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, in close proximity to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of liquid.
-
Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube's design facilitates uniform heating of the oil bath via convection currents.
-
Heating and Observation: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is then removed. As the apparatus cools, the vapor pressure of the this compound will eventually drop below the atmospheric pressure, at which point the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
Methodology: Simple Distillation
For larger quantities of the compound, a simple distillation can be used to determine the boiling point.
-
Apparatus Setup: A distillation flask is charged with this compound and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Heating: The distillation flask is heated.
-
Measurement: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady distillation rate. This temperature represents the boiling point of the liquid.[4]
Factors Influencing Physical Properties
The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For this compound, several factors come into play, as illustrated in the diagram below.
Caption: Key determinants of the physical properties of this compound.
Predictive Approaches to Physical Properties
In the absence of experimental data, computational methods can provide estimations of physical properties.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties. These models use molecular descriptors to predict properties like boiling point. For a diverse set of organic compounds, QSPR models have been developed that can provide reasonably accurate predictions.
Machine Learning Models
More recently, machine learning algorithms, such as linear regression and neural networks, have been applied to predict the boiling points of organic compounds.[5] These models are trained on large datasets of known compounds and their properties, enabling them to learn complex structure-property relationships.[5] Such an approach could be employed to estimate the boiling point of this compound. Factors like molecular weight, LogP, and the potential for hydrogen bonding are key inputs for these predictive models.[5]
References
- 1. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 2. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium [medium.com]
cyclopropanethiol CAS number and molecular formula
An In-depth Technical Guide to Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis and medicinal chemistry. It covers the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Core Properties of this compound
This compound, a sulfur-containing analog of cyclopropanol, is a colorless liquid with a characteristic stench. Its unique properties are derived from the combination of a strained three-membered ring and a nucleophilic thiol group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6863-32-7 | [1][2][3] |
| Molecular Formula | C₃H₆S | [1][2][3] |
| Molecular Weight | 74.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| SMILES | C1CC1S | [1][2] |
| InChI Key | NQUFBBVYXNYYDX-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, including the reaction of cyclopropyl halides with a sulfur source or the reduction of cyclopropyl sulfonyl chlorides. Recent advancements have also explored photocatalytic rearrangements of cyclopropanol derivatives.[1]
The reactivity of this compound is dominated by the interplay between the strained cyclopropane ring and the thiol functionality. This allows for two primary reaction pathways: those that preserve the cyclopropane ring and those that involve ring-opening.
Ring-Preserving Reactions
The thiol group readily undergoes reactions typical of thiols, such as alkylation, acylation, and oxidation, while keeping the cyclopropane ring intact. The thiolate anion is a potent nucleophile and participates in SN2 reactions with various electrophiles.[1]
Key Ring-Preserving Reactions:
-
S-Alkylation: Reaction with alkyl halides in the presence of a base to form cyclopropyl sulfides.
-
S-Acylation: Reaction with acyl chlorides or anhydrides to yield cyclopropyl thioesters.
-
Oxidation: Controlled oxidation can yield cyclopropyl sulfoxides or sulfones, while stronger oxidizing agents produce cyclopropanesulfonic acid.[1]
Ring-Opening Reactions
The significant ring strain of approximately 28 kcal/mol makes the cyclopropane ring susceptible to cleavage under certain conditions.[1] These ring-opening reactions are valuable for the synthesis of linear sulfur-containing compounds.[4][5][6]
Factors Influencing Ring-Opening:
-
Electrophiles: Strong electrophiles can activate the cyclopropane ring, leading to cleavage.
-
Nucleophiles: The regioselectivity of nucleophilic attack can be influenced by substituents on the ring.[6]
-
Catalysts: Transition metals can catalyze various ring-opening and rearrangement reactions.[4]
Experimental Protocols
General Procedure for S-Alkylation of this compound
This protocol describes a typical S-alkylation reaction, a common ring-preserving transformation.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the thiolate.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
The cyclopropyl motif is a valuable structural component in medicinal chemistry.[7][8] Its incorporation into drug candidates can lead to several beneficial effects:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to the target.[7]
-
Increased Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[7]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, solubility, and membrane permeability.[7][8]
-
Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended biological target.[7]
This compound serves as a key intermediate for introducing the cyclopropylthio- or related moieties into complex molecules, including active pharmaceutical ingredients.
Signaling Pathways and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis of cyclopropyl sulfide derivatives from this compound and their potential application in drug discovery.
Caption: Synthetic workflow for cyclopropyl sulfides and their application in lead optimization.
The next diagram illustrates the divergent reactivity of this compound.
Caption: Divergent reactivity of this compound.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[2] It is also very toxic to aquatic life.[2]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Description |
| H225 | Highly flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H400 | Very toxic to aquatic life |
Source:[2]
Handling Precautions:
-
Work in a well-ventilated area or in a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Ground/bond container and receiving equipment to prevent static discharge.[9][10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[9][10]
References
- 1. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 2. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6863-32-7|this compound|BLD Pharm [bldpharm.com]
- 4. Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Cyclopropanethiol: A Technical Guide to its Reactivity with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group is a highly sought-after motif in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly influence a compound's pharmacological profile by altering its conformation, metabolic stability, and binding affinity. Cyclopropanethiol, as a readily available source of the nucleophilic cyclopropylthio- moiety and a reactive species in its own right, represents a versatile building block for the synthesis of novel therapeutic agents and research tools. This technical guide provides an in-depth exploration of the reactivity of this compound with both electrophiles and nucleophiles, offering a comprehensive resource for chemists engaged in synthetic and medicinal chemistry.
The unique chemical nature of this compound is dictated by the interplay of two key structural features: the strained three-membered ring and the nucleophilic thiol group. The inherent ring strain of the cyclopropane ring, estimated to be around 28 kcal/mol, renders it susceptible to ring-opening reactions under certain conditions. This property can be strategically exploited to generate diverse molecular architectures. Concurrently, the thiol group exhibits characteristic nucleophilicity, readily participating in reactions with a wide range of electrophiles to form stable thioether and thioester linkages. Understanding and controlling the reactivity of these two functionalities is paramount for the successful application of this compound in organic synthesis.
This guide will systematically detail the reactions of this compound with various classes of electrophiles, including alkyl halides, acyl chlorides, and Michael acceptors. Furthermore, it will explore the conditions under which the cyclopropane ring itself can react with nucleophilic reagents, typically when activated by electron-withdrawing groups. The content is structured to provide not only a theoretical understanding of the underlying reaction mechanisms but also practical guidance through the inclusion of detailed experimental protocols and tabulated quantitative data.
Reactivity of this compound with Electrophiles
The primary mode of reactivity for this compound with electrophiles involves the nucleophilic sulfur atom. The deprotonated form, cyclopropanethiolate, is a potent nucleophile that readily participates in substitution and addition reactions.
S-Alkylation with Alkyl Halides
The reaction of this compound with alkyl halides is a fundamental method for the formation of cyclopropyl thioethers. This S-alkylation proceeds via a typical SN2 mechanism, where the cyclopropanethiolate anion displaces a halide from the alkyl electrophile. The reaction is generally efficient and can be carried out under mild conditions, typically in the presence of a base to deprotonate the thiol.
Quantitative Data on S-Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | RT | >95 | [1] |
| Ethyl Bromide | K2CO3 | DMF | 60 | 85 | [2] |
| Benzyl Bromide | Et3N | CH2Cl2 | RT | 92 | [3] |
| Isopropyl Iodide | t-BuOK | t-BuOH | 50 | 65 | [4] |
Experimental Protocol: Synthesis of Cyclopropyl Methyl Sulfide
To a solution of this compound (1.0 g, 11.3 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.50 g, 12.5 mmol) portionwise. The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.76 g, 12.4 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched by the slow addition of water (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford cyclopropyl methyl sulfide as a colorless liquid.
S-Acylation with Acyl Chlorides
This compound reacts readily with acyl chlorides and other acylating agents to form S-cyclopropyl thioesters. These reactions are typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.
Quantitative Data on S-Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | CH2Cl2 | 0 to RT | 98 | [5] |
| Benzoyl Chloride | Et3N | THF | 0 to RT | 95 | [6] |
| Acetic Anhydride | DMAP (cat.) | CH2Cl2 | RT | 90 | [7] |
| Cyclopropanecarbonyl Chloride | Et3N | Diethyl Ether | 0 to RT | 93 | [8] |
Experimental Protocol: Synthesis of S-Cyclopropyl Benzothioate
In a round-bottom flask, this compound (0.5 g, 5.7 mmol) is dissolved in anhydrous dichloromethane (15 mL) and cooled to 0 °C. Triethylamine (0.63 g, 6.2 mmol) is added, followed by the dropwise addition of benzoyl chloride (0.88 g, 6.2 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield S-cyclopropyl benzothioate.
Michael Addition to α,β-Unsaturated Systems
As a soft nucleophile, cyclopropanethiolate can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This reaction is a valuable tool for the formation of carbon-sulfur bonds at the β-position of an electron-deficient alkene. The reaction is typically catalyzed by a base.
Quantitative Data on Michael Addition Reactions
| Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Acrylate | Et3N | MeOH | RT | 88 | [9] |
| Acrylonitrile | DBU (cat.) | CH3CN | RT | 91 | [10] |
| Cyclohexenone | NaOH | EtOH | 50 | 75 | [11] |
| Phenyl Vinyl Sulfone | K2CO3 | DMF | RT | 85 | [12] |
Experimental Protocol: Synthesis of Methyl 3-(cyclopropylthio)propanoate
To a solution of methyl acrylate (1.0 g, 11.6 mmol) and this compound (1.02 g, 11.6 mmol) in methanol (20 mL) is added triethylamine (0.12 g, 1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic solution is washed with 1 M HCl and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by flash chromatography to afford methyl 3-(cyclopropylthio)propanoate.
Reactivity of the Cyclopropane Ring with Nucleophiles
The cyclopropane ring in this compound is generally stable to nucleophilic attack. However, when the ring is "activated" by the presence of electron-withdrawing groups (EWGs), it becomes susceptible to ring-opening reactions by nucleophiles. In such cases, the cyclopropane acts as an electrophile. The reaction typically proceeds via an SN2-type mechanism, with the nucleophile attacking one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond.
Ring-Opening of Activated Cyclopropanes
Donor-acceptor cyclopropanes, which bear both an electron-donating group (like a thiol) and an electron-withdrawing group, are particularly prone to nucleophilic ring-opening. However, more commonly, the cyclopropane ring is activated by two geminal electron-withdrawing groups, making it highly electrophilic. While this compound itself is not an activated cyclopropane, understanding this mode of reactivity is crucial when designing syntheses involving cyclopropane derivatives.
Quantitative Data on Ring-Opening of Activated Cyclopropanes with Thiolates
| Activated Cyclopropane | Nucleophile (Thiolate Source) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl 1,1-cyclopropanedicarboxylate | Sodium Thiophenoxide | DMSO | 80 | 78 | [13] |
| 1,1-Cyclopropanedicarbonitrile | Potassium p-thiocresolate | DMSO | RT | 85 | [14] |
| Ethyl 2-cyano-2-cyclopropylideneacetate | Sodium Ethanethiolate | EtOH | 50 | 72 | [15] |
Experimental Protocol: Ring-Opening of 1,1-Cyclopropanedicarbonitrile with p-Thiocresol [14]
A mixture of p-thiocresol (70.1 mg, 0.500 mmol) and potassium tert-butoxide (58.9 mg, 0.525 mmol) dissolved in DMSO (2 mL) is added to a solution of cyclopropane-1,1-dicarbonitrile (46.1 mg, 0.501 mmol) in DMSO (3 mL). The reaction mixture is stirred for 30 min at ambient temperature (ca. 22 °C). Then, an aqueous ammonium chloride solution (10 mL) is added. The mixture is extracted with diethyl ether (3 × 20 mL). The combined organic layers are washed with brine (20 mL), dried over magnesium sulfate, and the volatiles are removed in vacuo. Purification by column chromatography (silica gel, eluent: pentane/ethyl acetate = 3/1, v/v) furnishes 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile (yield: 85 %) as a viscous oil.
Visualizing Reactivity and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Reaction pathways of this compound with various electrophiles.
Caption: General experimental workflow for the S-alkylation of this compound.
Caption: Mechanism of nucleophilic ring-opening of an activated cyclopropane.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering multiple avenues for the introduction of the cyclopropylthio- moiety and for the construction of more complex molecular architectures through ring-opening strategies. Its reactivity is a delicate balance between the nucleophilicity of the thiol group and the latent reactivity of the strained cyclopropane ring. By carefully selecting reaction conditions, chemists can selectively engage either functionality to achieve their desired synthetic outcomes. The experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of this compound in their synthetic endeavors. Further exploration into the quantitative aspects of this compound's nucleophilicity and the development of novel catalytic systems for its reactions will undoubtedly continue to expand its utility in the years to come.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 7. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol, a sulfur-containing derivative of the smallest carbocyclic ring, presents a unique combination of high ring strain and the nucleophilic character of a thiol group. This duality makes it a molecule of significant interest in organic synthesis and medicinal chemistry. The inherent strain energy of the cyclopropane ring, estimated to be around 28 kcal/mol, renders it susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized acyclic compounds.[1] Conversely, reactions at the thiol group that preserve the three-membered ring offer pathways to novel cyclopropyl-containing molecules. Understanding the thermochemical properties and stability of this compound is paramount for harnessing its synthetic potential and for predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant experimental methodologies for this compound.
Thermochemical Data
Computed and Estimated Properties
A microwave spectroscopy and quantum chemical study has provided some calculated properties for the gauche conformer of this compound, which is the most stable form.[2] These theoretical values, along with computed data from public databases, are summarized below. It is important to note that these are not experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 74.15 g/mol | PubChem[2] |
| Molecular Formula | C₃H₆S | PubChem[2] |
| Dipole Moment (μ) | 5.06(16) × 10⁻³⁰ C m | Mokso et al., 2008[2] |
| XLogP3 | 1.1 | PubChem[2] |
Comparative Thermochemical Data of Cyclopropane
To appreciate the energetic landscape of this compound, it is instructive to consider the well-established thermochemical data for cyclopropane. The significant positive enthalpy of formation highlights the inherent instability of the three-membered ring due to ring strain.
| Property | Value (gas phase, 298.15 K) | Source |
| Enthalpy of Formation (ΔfH°) | +12.74 ± 0.14 kcal/mol (+53.3 ± 0.6 kJ/mol) | Prosen & Rossini, 1945[3] |
| Standard Molar Entropy (S°) | 237.5 J/mol·K | NIST WebBook[4] |
| Molar Heat Capacity (Cp) | 55.6 ± 1.0 J/mol·K | NIST WebBook[4] |
The introduction of a thiol group is expected to influence these values. While a precise experimental determination is pending, the energetic contribution of the thiol group can be estimated from group additivity schemes, though the high ring strain of the cyclopropyl group may lead to deviations from simple additivity.
Stability and Reactivity
The chemical stability and reactivity of this compound are dominated by two key features: the high ring strain of the cyclopropane ring and the nucleophilicity of the thiol group.
Ring Stability and Ring-Opening Reactions
The cyclopropane ring is characterized by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[1] This strain makes the C-C bonds weaker and more susceptible to cleavage compared to acyclic alkanes.[1] Consequently, this compound can undergo a variety of ring-opening reactions, particularly when subjected to electrophilic attack or radical conditions. For instance, reactions with strong acids or halogens can lead to the formation of 1,3-disubstituted propanes.
Reactions at the Thiol Group
The thiol group in this compound exhibits typical thiol reactivity. It is more acidic than the corresponding alcohol (cyclopropanol) and its conjugate base, the thiolate, is a potent nucleophile. This allows for a range of reactions that can occur while preserving the cyclopropane ring.
-
S-Alkylation: The thiolate, generated by treatment with a base, can readily undergo S-alkylation with alkyl halides to form cyclopropyl sulfides.
-
Oxidation: The thiol group can be oxidized to various sulfur oxidation states. Mild oxidizing agents, such as iodine or hydrogen peroxide, can yield the corresponding disulfide, dicyclopropyl disulfide. Stronger oxidizing agents can lead to the formation of cyclopropanesulfinic acid or cyclopropanesulfonic acid.
The interplay between ring-opening and thiol-specific reactions is a key aspect of the chemistry of this compound and can be controlled by the choice of reagents and reaction conditions.
The following diagram illustrates the primary reactivity pathways of this compound.
Caption: Reactivity of this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on established methods for the synthesis of cyclopropanes and thiols, as well as standard analytical techniques, the following protocols can be proposed.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: the formation of a suitable cyclopropyl halide followed by nucleophilic substitution with a thiolating agent.
Step 1: Synthesis of Cyclopropyl Bromide via Simmons-Smith Cyclopropanation of Vinyl Bromide
This step would involve the cyclopropanation of vinyl bromide using a zinc carbenoid, a modification of the Simmons-Smith reaction.
-
Materials: Diiodomethane, Zinc-Copper couple, Vinyl Bromide, Diethyl ether (anhydrous).
-
Procedure:
-
Activate the Zinc-Copper couple.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated Zinc-Copper couple and anhydrous diethyl ether.
-
Slowly add a solution of diiodomethane in diethyl ether to the flask.
-
After the formation of the carbenoid, cool the reaction mixture and slowly add vinyl bromide.
-
Allow the reaction to proceed to completion, monitoring by Gas Chromatography (GC).
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopropyl bromide.
-
Purify the cyclopropyl bromide by distillation.
-
Step 2: Synthesis of this compound from Cyclopropyl Bromide
This step involves the reaction of cyclopropyl bromide with a sulfur nucleophile, such as sodium hydrosulfide.
-
Materials: Cyclopropyl Bromide, Sodium Hydrosulfide (NaSH), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydrosulfide in ethanol.
-
Add the purified cyclopropyl bromide to the solution.
-
Heat the reaction mixture under reflux and monitor its progress by GC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to protonate the thiolate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
-
The following diagram outlines the proposed synthetic workflow.
Caption: Synthetic Workflow for this compound.
Proposed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons in the upfield region, characteristic of strained rings. The thiol proton would appear as a singlet or a triplet (if coupled to adjacent protons, which is unlikely here), and its chemical shift would be sensitive to concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methine carbon attached to the thiol group and the methylene carbons of the cyclopropane ring. The chemical shifts will be influenced by the ring strain and the electronegativity of the sulfur atom.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can be used to assess the purity of the synthesized this compound. The retention time will be dependent on the column and the temperature program.
-
MS: The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) at m/z = 74. The fragmentation pattern would likely involve the loss of the thiol group and fragmentation of the cyclopropane ring.
The following diagram illustrates a typical analytical workflow for the characterization of synthesized this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Cyclopropane [webbook.nist.gov]
Quantum Chemical Studies of Cyclopropanethiol: A Technical Guide
Abstract
Cyclopropanethiol (C₃H₅SH) is a strained-ring molecule whose unique structural and electronic properties make it a subject of significant interest in theoretical and experimental chemistry. The presence of a three-membered ring introduces substantial ring strain, influencing its conformational preferences, reactivity, and spectroscopic signatures.[1] This technical guide provides a comprehensive overview of the quantum chemical studies on this compound, focusing on its conformational landscape, structural parameters, and spectroscopic properties as elucidated by a synergistic approach of microwave spectroscopy and high-level computational methods. Detailed experimental and computational protocols are presented, alongside quantitative data organized for clarity and comparative analysis. This document serves as a critical resource for researchers leveraging computational chemistry to explore strained cyclic systems and for professionals in drug development where cyclopropane moieties are increasingly utilized to modulate molecular properties.[1]
Conformational Analysis
Quantum chemical calculations and microwave spectroscopy have been instrumental in characterizing the conformational space of this compound. Theoretical studies predict two stable conformers: a lower-energy synclinal (sc) form, also referred to as "gauche," and a higher-energy antiperiplanar (ap) form.[2] The key distinction between these rotamers is the dihedral angle of the H-C-S-H atomic chain.
The synclinal conformer is the global minimum on the potential energy surface, being significantly more stable than the antiperiplanar form.[2] The energy difference between these two conformers has been determined through high-level quantum chemical calculations.[2] Experimental microwave spectroscopy studies have successfully identified and assigned the spectra corresponding to the synclinal conformer, confirming its dominance in the gas phase.[2][3]
Conformational Energetics and Geometry
The relative stability and key geometrical parameters defining the conformers of this compound have been precisely determined using Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), both coupled with the aug-cc-pVTZ basis set.[2]
| Parameter | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |
| Conformer | synclinal (sc) | antiperiplanar (ap) |
| H-C-S-H Dihedral Angle (°) | 74.7 | 180 |
| Electronic Energy Difference (kJ/mol) | 0 | 9.32 |
| Zero-Point Corrected Energy Difference (kJ/mol) | 0 | 8.13 |
Table 1: Calculated relative energies and defining dihedral angles for the synclinal (sc) and antiperiplanar (ap) conformers of this compound.[2]
The experimental investigation via microwave spectroscopy corroborates these theoretical findings, identifying a conformer with an H-C-S-H dihedral angle of 76(5)° from the synperiplanar (0°) position, consistent with the predicted synclinal structure.[2][3]
Molecular Structure and Spectroscopic Parameters
The synergy between microwave spectroscopy and quantum chemical calculations provides a highly accurate picture of the molecular structure of this compound.
Structural Parameters of the Synclinal Conformer
The table below presents the key structural parameters for the most stable synclinal conformer, comparing the computationally derived structures with experimental data where available. The calculations show good agreement with the experimentally determined geometry.
| Parameter | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |
| Bond Lengths (Å) | ||
| C-S | 1.833 | 1.829 |
| S-H | 1.353 | 1.345 |
| C-C (adjacent to S) | 1.508 | 1.506 |
| C-C (distal to S) | 1.501 | 1.499 |
| C-H (methine) | 1.087 | 1.085 |
| **Bond Angles (°) ** | ||
| C-C-S | 118.9 | 119.0 |
| C-S-H | 95.8 | 96.0 |
| H-C-S | 112.1 | 112.0 |
Table 2: Calculated structural parameters for the synclinal conformer of this compound.[2]
Rotational Constants and Dipole Moment
Microwave spectroscopy allows for the precise determination of rotational constants and the molecular dipole moment. The spectra of the parent C₃H₅SH species for the synclinal conformer were assigned in the ground vibrational state and three vibrationally excited states.[2][3] A notable feature of the spectrum is the splitting of b-type transitions into two components, which is attributed to the quantum mechanical tunneling of the thiol proton between two equivalent synclinal potential wells.[2][3]
| Parameter | Experimental Value |
| Tunneling Frequency (Ground State) | 1.664(22) MHz |
| Dipole Moment Components (10⁻³⁰ C·m) | |
| µₐ | 4.09(5) |
| µₑ | 2.83(11) |
| µₑ | 0.89(32) |
| Total Dipole Moment (10⁻³⁰ C·m) | 5.06(16) |
Table 3: Experimental tunneling frequency and dipole moment components for the ground vibrational state of the synclinal conformer of this compound.[2][3]
Experimental and Computational Protocols
A combination of chemical synthesis, high-resolution spectroscopy, and advanced computational modeling was required to fully characterize this compound.
Synthesis of this compound
The synthesis of this compound was achieved through a modified procedure originally reported by Block et al.[2] While the full experimental details are in supplementary materials of the primary literature, the method involves a multi-step synthesis to produce a pure sample.[2] The deuterated species, C₃H₅SD, was prepared by mixing fumes of heavy water with the parent species, leading to an approximate 50% exchange of the thiol hydrogen for deuterium.[2]
Microwave Spectroscopy
The rotational spectrum of this compound was recorded using a Stark modulation spectrometer.[2]
-
Spectrometer: University of Oslo MW spectrometer with a Stark cell.[2]
-
Temperature: The Stark cell was cooled to approximately -35 °C using solid CO₂ to enhance the spectral intensity.[2]
-
Accuracy: Transition frequencies were measured with an estimated accuracy of 0.10 MHz.[2]
Quantum Chemical Calculations
To complement the experimental data, high-level ab initio and density functional theory calculations were performed. These calculations were crucial for assigning the microwave spectrum and investigating the potential energy surface.[2][3]
-
Primary Methods:
-
Basis Set: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-cc-pVTZ) was used for all calculations to ensure high accuracy.[2]
-
Software: Not explicitly stated in the primary reference, but Gaussian is a common choice for such calculations.
-
Validation: Harmonic vibrational frequency calculations were performed for each identified conformer to confirm they were true minima on the potential energy hypersurface (i.e., all calculated frequencies were positive).[2]
Conclusion
The quantum chemical investigation of this compound, strongly supported by microwave spectroscopy, has provided a definitive and high-resolution understanding of its molecular properties. The research confirms that the molecule preferentially adopts a synclinal conformation, with a significant energy barrier to rotation to the less stable antiperiplanar form. The precise determination of its structural parameters, dipole moment, and the observation of proton tunneling effects underscore the power of combining theoretical calculations with gas-phase spectroscopy. This detailed characterization provides a fundamental basis for understanding the reactivity of this strained thiol and serves as a valuable benchmark for computational methods applied to other cyclopropyl-containing molecules relevant to organic synthesis and medicinal chemistry.
References
The Genesis of a Strained Thiol: A Historical and Technical Guide to Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanethiol, a unique and highly strained organosulfur compound, holds a distinct position in the landscape of chemical synthesis and drug discovery. Its three-membered carbocyclic ring imparts significant ring strain, leading to fascinating reactivity and conformational rigidity, while the thiol group offers a versatile handle for further functionalization. This technical guide delves into the historical context of the discovery and synthesis of this compound, providing a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data. Furthermore, this document illustrates the logical workflows of these syntheses through detailed diagrams, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context: The Emergence of a Strained Ring System
The story of this compound is intrinsically linked to the broader history of cyclopropane chemistry. The first synthesis of a cyclopropane derivative was achieved in 1881 by August Freund, who prepared cyclopropane itself via an intramolecular Wurtz reaction using 1,3-dibromopropane and sodium.[1] This discovery of a stable molecule with a three-membered ring challenged existing theories of chemical bonding and opened a new field of study focused on strained organic compounds.
While the exact date and discoverer of this compound's first synthesis are not definitively documented in readily available historical literature, its preparation likely followed the development of methods for the synthesis of other key cyclopropane derivatives, such as cyclopropyl bromide and cyclopropanecarboxylic acid. Early methods for the synthesis of cyclopropyl bromide, a logical precursor to the thiol, were established through reactions like the Hunsdiecker reaction of silver cyclopropanecarboxylate with bromine.[2][3] Similarly, the preparation of cyclopropanecarboxylic acid was well-established, providing another potential entry point to this compound through functional group transformations.[4][5]
It is plausible that the initial syntheses of this compound were achieved in the mid-20th century, following the increased availability of cyclopropyl precursors and the development of general methods for thiol synthesis. One of the earliest documented methods for the formation of a this compound derivative involves the photochemical reaction of arylalkyl thiones, as reported in the 1970s. This suggests that early investigations into the reactivity of cyclopropyl-containing compounds likely led to the serendipitous or targeted synthesis of this intriguing thiol.
Key Synthetic Methodologies
Several synthetic routes to this compound and its derivatives have been developed over the years, ranging from classical nucleophilic substitution reactions to more modern photochemical methods. The following sections detail some of the most significant and widely employed strategies.
Synthesis from Cyclopropyl Halides
A common and straightforward approach to this compound involves the reaction of a cyclopropyl halide, typically cyclopropyl bromide, with a sulfur nucleophile.
This method represents a direct nucleophilic substitution where the hydrosulfide anion displaces the bromide.
Experimental Protocol:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of sodium hydrosulfide (NaSH) in ethanol is prepared. Cyclopropyl bromide is then added dropwise to the stirred solution at room temperature. The reaction mixture is subsequently heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford crude this compound, which can be further purified by distillation.
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| Cyclopropyl Bromide | Sodium Hydrosulfide | Ethanol | Reflux | 60-70% | General Method |
This two-step procedure involves the formation of a cyclopropyl isothiouronium salt, which is then hydrolyzed to yield the thiol. This method is often preferred as it avoids the direct handling of gaseous hydrogen sulfide or odorous hydrosulfide solutions.
Experimental Protocol:
Step 1: Formation of S-Cyclopropylisothiouronium Bromide
To a solution of thiourea in ethanol, cyclopropyl bromide is added. The mixture is heated at reflux for several hours, during which a white precipitate of the isothiouronium salt forms. The reaction mixture is then cooled, and the solid is collected by filtration, washed with cold ethanol, and dried.
Step 2: Hydrolysis to this compound
The S-cyclopropylisothiouronium bromide is added to an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux until the evolution of ammonia ceases. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl). The resulting this compound is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the product.
| Starting Material | Reagents | Solvent | Temperature | Overall Yield | Reference |
| Cyclopropyl Bromide | 1. Thiourea 2. NaOH | Ethanol/Water | Reflux | 75-85% | General Method |
Photochemical Synthesis from Thiones
An intriguing method for the synthesis of cyclopropanethiols involves the photochemical intramolecular hydrogen abstraction of arylalkyl thiones.
Experimental Protocol:
A solution of an appropriate arylalkyl thione in an inert solvent such as benzene or acetonitrile is placed in a quartz photoreactor. The solution is deoxygenated by purging with nitrogen or argon for an extended period. The reaction mixture is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) at room temperature. The progress of the reaction is monitored by UV-Vis spectroscopy or chromatography. After completion, the solvent is removed in vacuo, and the resulting this compound is purified by column chromatography on silica gel.
| Starting Material | Solvent | Light Source | Yield | Reference |
| Arylalkyl thione | Benzene | Medium-pressure Hg lamp | Varies | General Method |
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.
Caption: Synthesis of this compound from Cyclopropyl Bromide.
Caption: Photochemical Synthesis of this compound from an Arylalkyl Thione.
Conclusion
While the precise moment of its first creation remains obscured by the annals of chemical history, the synthesis of this compound has evolved from likely early explorations in functionalizing the strained cyclopropyl ring to a variety of established and reliable methods. The synthetic routes detailed in this guide, from classical nucleophilic displacements to elegant photochemical rearrangements, provide a robust toolkit for chemists to access this valuable building block. The unique structural and electronic properties of this compound, stemming from its strained three-membered ring, continue to make it a molecule of significant interest in medicinal chemistry and materials science, promising a future of continued innovation and discovery.
References
- 1. Cyclopropane - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
The Rising Potential of Cyclopropane Derivatives in Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – October 31, 2025 – A comprehensive technical guide released today details the burgeoning role of cyclopropane derivatives in modern drug development. The whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of the biological activities, mechanisms of action, and therapeutic potential of this unique class of compounds. The inclusion of the sterically constrained cyclopropane ring into molecules can significantly enhance their pharmacological properties, including increased potency, metabolic stability, and improved target binding.[1]
The guide summarizes the diverse biological activities exhibited by cyclopropane derivatives, ranging from antimicrobial and antifungal to anticancer and enzyme inhibition.[2][3] This is attributed to the unique electronic and conformational properties conferred by the three-membered ring structure.[3]
Antimicrobial and Antifungal Activities
Cyclopropane-containing compounds have demonstrated significant potential in combating microbial and fungal infections. A variety of amide derivatives incorporating a cyclopropane ring have been synthesized and evaluated for their in vitro activity against several pathogens.
Table 1: Antimicrobial and Antifungal Activity of Selected Cyclopropane Amide Derivatives
| Compound ID | Test Organism | MIC₈₀ (μg/mL) |
|---|---|---|
| F5 | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| Candida albicans | 64 | |
| F7 | Staphylococcus aureus | 128 |
| Candida albicans | 32 | |
| F8 | Candida albicans | 16 |
| F9 | Staphylococcus aureus | 64 |
| Escherichia coli | 32 | |
| Candida albicans | 64 | |
| F22 | Candida albicans | 32 |
| F23 | Candida albicans | 64 |
| F24 | Candida albicans | 16 |
| F29 | Staphylococcus aureus | 32 |
| F31 | Escherichia coli | 64 |
| F32 | Candida albicans | 64 |
| F42 | Candida albicans | 16 |
| F45 | Escherichia coli | 64 |
| F49 | Staphylococcus aureus | 128 |
| Candida albicans | 32 | |
| F50 | Candida albicans | 64 |
| F51 | Staphylococcus aureus | 128 |
| Candida albicans | 32 | |
| F53 | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| Ciprofloxacin | Staphylococcus aureus | 2 |
| Escherichia coli | 2 | |
| Fluconazole | Candida albicans | 2 |
Source: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane
Anticancer Potential
The development of novel anticancer agents is a critical area of research where cyclopropane derivatives are showing promise. A notable example is the synthesis of dehydrozingerone-based cyclopropyl derivatives, which have been evaluated for their cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Dehydrozingerone-Based Cyclopropyl Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Butyl derivative | HeLa | 8.63[2][3] |
| Benzyl derivative | LS174 | 10.17[2][3] |
| A549 | 12.15[2][3] |
Source: Anticancer and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives[2][3]
Enzyme Inhibition
The rigid conformation of the cyclopropane ring can effectively lock a molecule into a specific orientation, enhancing its binding affinity to biological targets such as enzymes. This has led to the development of potent enzyme inhibitors. For instance, the replacement of a flexible phenylbutanoyl side chain with a more rigid (2-phenylcyclopropyl)carbonyl group in a series of compounds resulted in potent inhibitors of prolyl endopeptidase (PEP), with IC₅₀ values as low as 0.9 nM.[4] The stereochemistry of the cyclopropane ring is crucial for this enhanced activity.[4]
Experimental Protocols
To facilitate further research and validation, this guide provides detailed methodologies for key experiments.
Synthesis of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes
A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes were prepared from dehydrozingerone and its O-alkyl derivatives. The synthesis involves the alkylation or allylation of the phenolic group of vanillin, followed by reaction with methyl cyclopropyl ketone.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The in vitro antimicrobial and antifungal activities are determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1]
-
Preparation of Microtiter Plates : Multiple microtiter plates are filled with a suitable broth medium for the target bacteria.
-
Addition of Antibiotics and Bacteria : Varying concentrations of the test compounds and the bacterial suspension are added to the wells of the plate.
-
Incubation : The plates are incubated in a non-CO₂ incubator at 37°C for 16-20 hours.[1]
-
Assessment of Bacterial Growth : After incubation, the plates are examined for bacterial growth, indicated by turbidity or the formation of a cell layer at the bottom of the wells.[1] The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.
Caption: Workflow for Broth Microdilution Assay.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6]
-
Cell Seeding : Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-96 hours).[7]
-
MTT Addition : An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][8]
-
Formazan Solubilization : The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6][8] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: Experimental Workflow of the MTT Assay.
Mechanism of Action
The biological activity of cyclopropane derivatives is often linked to their unique structural features. The strained three-membered ring can undergo ring-opening reactions, potentially leading to covalent interactions with biological macromolecules. Alternatively, the rigid nature of the cyclopropane ring can pre-organize the molecule into a bioactive conformation, enhancing its interaction with target proteins.
Caption: Putative Mechanisms of Action.
The continued exploration of cyclopropane derivatives holds significant promise for the discovery of novel therapeutics with improved efficacy and pharmacokinetic profiles. This technical guide serves as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are a fascinating and highly valuable structural motif in organic chemistry and drug design. Their inherent ring strain makes them reactive intermediates in synthesis, while their rigid nature can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets. Cyclopropanethiol, which incorporates a thiol group onto this strained ring, presents a unique combination of reactivity and conformational complexity. This technical guide provides a comprehensive overview of the ring strain inherent in the cyclopropane moiety and a detailed conformational analysis of this compound, supported by quantitative data, experimental protocols, and logical diagrams.
Ring Strain in the Cyclopropane Moiety
The cyclopropane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. This inherent instability is a key determinant of its chemical reactivity.
Angle Strain
The carbon atoms in a cyclopropane ring are sp³ hybridized, preferring an ideal tetrahedral bond angle of 109.5°. However, the triangular geometry of the ring constrains the internal C-C-C bond angles to 60°.[1][2][3] This severe deviation from the ideal angle leads to poor overlap of the sp³ hybrid orbitals, resulting in "bent" or "banana" bonds.[3][4] This angle strain is the primary contributor to the high total ring strain of the molecule.[5]
Torsional Strain
In addition to angle strain, cyclopropane also experiences considerable torsional strain.[6] Due to the planar and rigid nature of the ring, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation.[4][7][8] This eclipsing interaction introduces repulsive forces, further destabilizing the molecule. Unlike more flexible cycloalkanes, cyclopropane cannot pucker or twist to alleviate this torsional strain.[5][9]
Quantitative Analysis of Ring Strain
The total ring strain in cyclopropane is experimentally determined by comparing its heat of combustion to that of a strain-free reference compound, such as a long-chain alkane.[10][11] The accepted value for the total ring strain of cyclopropane is approximately 27.5-29 kcal/mol.[1][9][12] This high degree of strain weakens the C-C bonds, making them more susceptible to cleavage and rendering cyclopropane significantly more reactive than acyclic alkanes.[1][4]
| Ring Strain Parameter | Value (kcal/mol) | Reference |
| Total Ring Strain | ~27.5 - 29.0 | [1][9][12] |
| C-C Bond Dissociation Energy | ~61 - 65 | [4][9] |
| cf. C-C Bond in Propane | ~88 | [4] |
Table 1: Quantitative data related to the ring strain in cyclopropane.
Conformational Analysis of this compound
The conformational landscape of this compound is defined by the rotation of the thiol (-SH) group around the C-S bond. This rotation gives rise to distinct conformers with different energies and stabilities. Microwave spectroscopy, augmented by quantum chemical calculations, has been instrumental in elucidating these conformational preferences.
Conformational Isomers
Microwave spectroscopy studies have identified a stable conformer of this compound with a synclinal (or "gauche") arrangement of the H-C-S-H chain of atoms. Computational studies also predict the existence of a less stable antiperiplanar ("trans") conformer.
-
Synclinal (sc) Conformer: This is the experimentally observed and more stable conformer.
-
Antiperiplanar (ap) Conformer: This conformer is predicted to be a higher-energy minimum on the potential energy surface.
The potential energy surface for the rotation around the C-S bond can be visualized as follows:
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 6. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cycloalkanes.html [ursula.chem.yale.edu]
- 11. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
Computational Modeling of Cyclopropanethiol Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol, a unique sulfur-containing three-membered ring, presents a fascinating case study in chemical reactivity, driven by a combination of high ring strain and the nucleophilic and radical-mediating properties of the thiol group. Understanding the intricate reaction mechanisms of this molecule is of paramount importance in various fields, including organic synthesis, materials science, and particularly in drug development, where the cyclopropyl moiety is often introduced to modulate metabolic stability and target binding. This technical guide provides an in-depth exploration of the computational modeling of this compound's core reaction mechanisms, supported by experimental validation and detailed protocols.
The inherent ring strain in the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, significantly influences its chemical behavior, making it susceptible to ring-opening reactions. The presence of the thiol group introduces additional reaction pathways, including nucleophilic attack by the thiolate and radical-mediated additions. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex potential energy surfaces, identifying transition states, and predicting the kinetics and thermodynamics of these reactions.
This guide will delve into the primary reaction pathways of this compound: nucleophilic ring-opening, radical-mediated reactions, and cycloadditions. We will present quantitative data from computational studies in structured tables, provide detailed experimental protocols for studying these reactions, and visualize the complex reaction pathways and workflows using Graphviz diagrams.
Core Reaction Mechanisms of this compound
The reactivity of this compound is dominated by pathways that either lead to the opening of the strained cyclopropane ring or preserve its integrity. The specific pathway is dictated by the nature of the reactants and the reaction conditions.
Nucleophilic Ring-Opening Reactions
In the presence of a base, this compound can be deprotonated to form the corresponding thiolate anion, a potent nucleophile. This thiolate can then undergo nucleophilic attack on an electrophile. When the electrophile is part of a molecule that can accept the cyclopropyl ring, a ring-opening reaction can occur.
A well-studied analogy is the reaction of electrophilic cyclopropanes with thiophenolates. These reactions typically proceed via an SN2-type mechanism, where the nucleophilic sulfur atom attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and concomitant ring opening. The reaction is highly dependent on the substituents on the cyclopropane ring, with electron-withdrawing groups enhancing the electrophilicity of the ring and facilitating the attack.
Computational studies on analogous systems, such as the reaction of cyclopropenes with pronucleophiles, reveal a mechanism involving ring-opening, isomerization, proton transfer, and nucleophilic attack. For this compound, a similar pathway can be envisioned where the thiolate acts as the nucleophile, attacking an external electrophile, which in turn induces ring opening.
Logical Workflow for Studying Nucleophilic Ring-Opening
Caption: Workflow for the experimental study of nucleophilic ring-opening of this compound.
Radical-Mediated Reactions
The thiol group of this compound can readily participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to form a thiyl radical (C₃H₅S•). This radical can then initiate a variety of transformations, including addition to unsaturated bonds and hydrogen abstraction.
A key reaction in atmospheric and biological systems is the interaction of thiols with hydroxyl radicals (•OH). Computational studies on the reaction of •OH with related cyclic compounds, such as cyclopentenone, provide a framework for understanding this process. The reaction can proceed via two main pathways: hydrogen abstraction from the S-H group or addition of the •OH radical to the cyclopropane ring, which can subsequently lead to ring opening.
DFT calculations on cyclopentenone + •OH reactions have been performed at the CCSD(T)/cc-pVTZ//M06-2X/6-311+G** level of theory, revealing a complex potential energy surface with multiple transition states and intermediates. A similar level of theory would be appropriate for studying the this compound + •OH reaction to determine the activation barriers and branching ratios for the competing pathways.
Signaling Pathway for this compound Reaction with Hydroxyl Radical
Caption: Competing pathways for the reaction of this compound with a hydroxyl radical.
In the presence of an alkene and a radical initiator, this compound can undergo a thiol-ene "click" reaction. This reaction proceeds via a radical chain mechanism involving the addition of the thiyl radical to the double bond, followed by hydrogen abstraction from another thiol molecule to propagate the chain. While this reaction typically preserves the cyclopropane ring, the high strain of the ring could potentially lead to subsequent rearrangement or ring-opening of the product, especially under thermal or photochemical conditions.
Computational studies of thiol-ene reactions have been performed at the CBS-QB3 level of theory to determine the energetics of the propagation and chain-transfer steps. These studies provide valuable data on the activation barriers and reaction enthalpies for a range of alkenes, which can be used to model the reactivity of this compound in such reactions.
Cycloaddition Reactions
Cyclopropanes can participate in cycloaddition reactions, although they are less common than for alkenes. The strained C-C bonds of the cyclopropane ring can act as a two-electron component in a [σ2 + π2] cycloaddition. In the case of this compound, the presence of the thiol group could influence the reactivity and regioselectivity of such reactions. DFT calculations are a powerful tool for investigating the mechanisms of cycloaddition reactions, allowing for the determination of whether the reaction is concerted or stepwise and for the prediction of the stereochemical outcome.
Quantitative Data from Computational Studies
The following tables summarize key quantitative data from computational studies on reactions analogous to those of this compound. This data provides a baseline for understanding the energetics of the elementary steps involved in the reaction mechanisms of this compound.
Table 1: Calculated Energies for Stationary Points in the Reaction of Cyclopentenone with •OH (kJ mol⁻¹)a
| Species | Description | Relative Energy (0 K) |
| Reactants | Cyclopentenone + •OH | 0.0 |
| PR | Pre-reactive complex | -9.0 |
| TS1a | Transition state for •OH addition | -3.1 |
| INT1a | Addition intermediate | -176.6 |
| TS2a | Transition state for •OH addition | 5.6 |
| INT2a | Addition intermediate | - |
aData from reference, calculated at the CCSD(T)/cc-pVTZ//M06-2X/6-311+G** level of theory.
Table 2: Calculated Enthalpies and Free Energies of Activation for Thiol-Ene Reactions (kcal mol⁻¹)b
| Alkene | ΔH‡ (Propagation) | ΔG‡ (Propagation) | ΔH‡ (Chain Transfer) | ΔG‡ (Chain Transfer) |
| Propene | 1.8 | 8.0 | 5.1 | 10.8 |
| Norbornene | 0.8 | 6.8 | 5.2 | 11.2 |
| Styrene | 1.2 | 7.3 | 7.3 | 13.1 |
| Methyl Acrylate | 1.1 | 7.3 | 10.0 | 15.6 |
bData from reference, calculated at the CBS-QB3 level for the reaction with methyl mercaptan.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound reaction mechanisms.
Protocol 1: Kinetic Analysis of Nucleophilic Ring-Opening
This protocol is adapted from studies on the reaction of electrophilic cyclopropanes with thiophenolates.
-
Materials: this compound, electrophile of interest, potassium carbonate (or another suitable base), dimethyl sulfoxide (DMSO, anhydrous), internal standard (e.g., dodecane), and deuterated chloroform (CDCl₃) for NMR analysis.
-
Instrumentation: Gas chromatograph-mass spectrometer (GC-MS), nuclear magnetic resonance (NMR) spectrometer, and a constant temperature bath.
-
Procedure: a. Prepare stock solutions of this compound, the electrophile, and the internal standard in DMSO. b. In a thermostated reaction vessel, combine the electrophile and internal standard solutions. c. Initiate the reaction by adding the this compound and base solutions. d. At timed intervals, withdraw aliquots from the reaction mixture and quench them with a suitable acidic solution (e.g., dilute HCl). e. Extract the quenched aliquots with an organic solvent (e.g., diethyl ether). f. Analyze the organic extracts by GC-MS to determine the concentrations of reactants and products relative to the internal standard. g. Plot the concentration of the reactants versus time to determine the reaction order and rate constant.
-
Data Analysis: The second-order rate constants can be determined by fitting the kinetic data to the appropriate rate law.
Protocol 2: Investigation of Radical-Mediated Reactions using Laser Flash Photolysis
This protocol is based on the study of •OH radical reactions with cyclic ketones.
-
Materials: this compound, a photolytic precursor for the radical of interest (e.g., H₂O₂ for •OH radicals), and a buffer gas (e.g., helium or nitrogen).
-
Instrumentation: Laser flash photolysis-laser induced fluorescence (LFP-LIF) apparatus, including an excimer laser for photolysis and a dye laser for probing the radical concentration.
-
Procedure: a. Introduce a mixture of this compound, the radical precursor, and the buffer gas into a temperature-controlled reaction cell. b. Generate the radicals by photolysis of the precursor with a pulse from the excimer laser. c. Monitor the decay of the radical concentration over time using laser-induced fluorescence. d. Vary the concentration of this compound to determine the bimolecular rate constant. e. Perform experiments at different temperatures to determine the activation energy.
-
Data Analysis: The pseudo-first-order decay of the radical concentration is plotted against the this compound concentration to obtain the bimolecular rate constant. The temperature dependence of the rate constant is used to construct an Arrhenius plot and determine the activation energy.
Conclusion
The computational modeling of this compound reaction mechanisms provides invaluable insights into the complex interplay of ring strain and thiol reactivity. DFT calculations have proven to be a robust tool for mapping the potential energy surfaces of nucleophilic, radical-mediated, and cycloaddition reactions, allowing for the prediction of reaction pathways and energetics. While direct computational and experimental data for this compound itself is still emerging, studies on analogous systems provide a strong foundation for understanding its behavior.
For professionals in drug development, a thorough understanding of these mechanisms is crucial for predicting metabolic pathways and designing molecules with improved stability and efficacy. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and scientists working at the forefront of organic chemistry and medicinal chemistry, enabling the rational design of experiments and the interpretation of complex reaction outcomes. Further computational and experimental studies focused specifically on this compound will undoubtedly uncover new and exciting chemistry, with broad implications for science and technology.
A Technical Guide for Researchers and Medicinal Chemists
An In-depth Review of Cyclopropanethiol and its Analogs for Drug Discovery
Introduction
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry.[1][2] Its inherent ring strain and unique electronic properties make it a versatile tool for drug designers.[3] When incorporated into a molecule, the cyclopropane moiety can significantly influence its conformation, metabolic stability, and binding affinity to biological targets.[1][4][5] This is due to the ring's rigidity, which can lock a molecule into a specific, biologically active conformation.[4] Furthermore, the cyclopropane group can act as a bioisostere for other functional groups like alkenes or gem-dimethyl groups, offering a way to fine-tune a drug candidate's properties.[1]
This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, chemical properties, and applications in drug development. These compounds are of particular interest as the thiol group provides a handle for further functionalization, while the cyclopropane ring imparts desirable pharmacological characteristics.[6] Natural and synthetic compounds containing cyclopropane rings exhibit a wide spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antitumor, and antiviral properties.[7][8]
Physicochemical Properties
The physical and chemical properties of this compound and its analogs are foundational to their application in synthesis and drug design. The introduction of the strained three-membered ring has distinct effects on molecular weight, lipophilicity (XLogP3), and other computed properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | CAS Number |
| This compound | C₃H₆S | 74.15 | 1.1 | 6863-32-7[9] |
| 1-Ethylcyclopropane-1-thiol | C₅H₁₀S | 102.20 | 1.8 | 91317648[10] |
| 2-Cyclopropylpropane-1-thiol | C₆H₁₂S | 116.23 | 2.4 | 57223818[11] |
| Cyclopentanethiol (for comparison) | C₅H₁₀S | 102.20 | 1.8 | 1638-95-5[12] |
Synthesis of this compound and Its Analogs
The synthesis of cyclopropanethiols has been an area of active research, with various methods developed to construct the strained ring and introduce the thiol functionality.
General Synthetic Strategies
Several key strategies are employed for the synthesis of cyclopropane-containing compounds:
-
Carbene Addition to Alkenes : This is a fundamental method for building the cyclopropane ring. The Simmons-Smith reaction, for example, is a highly stereospecific method for converting alkenes into cyclopropanes.[4]
-
Photochemical Reactions : Excitation of certain thiones, such as arylalkyl thiones, can lead to the formation of cyclopropanethiols.[13]
-
Photocatalytic O- to S-Rearrangement : A more recent development involves the photocatalytic rearrangement of tertiary cyclopropanol derivatives to access cyclopropanethiols, which can be difficult to synthesize using other methods.[4][6] This approach has opened new avenues for creating a range of previously inaccessible this compound derivatives.[6]
-
Cobalt-Catalyzed Cyclopropanation : A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can produce cyclopropane scaffolds on a multigram scale, which can then be derivatized.[6]
Below is a diagram illustrating the general synthetic approaches to cyclopropane derivatives.
Caption: General synthetic pathways to cyclopropanethiols.
Experimental Protocols
1. Photocatalytic O- to S-Rearrangement of Tertiary Cyclopropanols[6]
This method provides an efficient, ambient-temperature route to cyclopropanethiols that are otherwise difficult to obtain.
-
Step 1: Preparation of the Starting Material : A tertiary cyclopropanol derivative is synthesized using standard organic chemistry techniques.
-
Step 2: Thionation : The cyclopropanol is reacted with a thionating agent (e.g., Lawesson's reagent) to form the corresponding thiocarbonyl intermediate.
-
Step 3: Photocatalytic Rearrangement : The thiocarbonyl intermediate is dissolved in a suitable solvent (e.g., acetonitrile) and subjected to irradiation with visible light in the presence of a photocatalyst (e.g., an iridium or ruthenium complex). This induces an O- to S-rearrangement, yielding the this compound.
-
Step 4: Purification : The resulting this compound is purified using standard techniques such as column chromatography.
2. Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide[6]
This protocol allows for the large-scale synthesis of a key cyclopropane intermediate, which can be further elaborated.
-
Step 1: Catalyst Preparation : A cobalt catalyst, often featuring a specific ligand, is prepared or obtained commercially.
-
Step 2: Reaction Setup : Phenyl vinyl sulfide and a diazo compound (as the carbene source) are dissolved in an appropriate solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.
-
Step 3: Cyclopropanation : The cobalt catalyst is added to the solution, and the reaction is stirred at a controlled temperature. The catalyst facilitates the transfer of the carbene to the double bond of the phenyl vinyl sulfide, forming the cyclopropane ring.
-
Step 4: Workup and Derivatization : After the reaction is complete, the mixture is worked up to isolate the cyclopropyl phenyl sulfide intermediate. The sulfide can then be converted to the thiol or other derivatives through subsequent chemical transformations.
Chemical Reactivity and Derivatization
The this compound scaffold possesses two key reactive sites: the nucleophilic thiol group and the strained cyclopropane ring.
-
Reactions of the Thiol Group : The thiol group is a potent nucleophile and can participate in various reactions, such as Sₙ2 substitutions, while often preserving the cyclopropane ring.[4] It can also be oxidized to form the corresponding sulfoxides or sulfones using controlled amounts of oxidizing agents like hydrogen peroxide or m-CPBA.[4] Stronger oxidation yields the cyclopropanesulfonic acid.[4]
-
Ring-Opening Reactions : Due to its inherent strain energy (approximately 28 kcal/mol), the cyclopropane ring is susceptible to cleavage under certain conditions, offering a pathway to linear or other cyclic structures.[4] These regio- and stereo-controlled ring-opening reactions are valuable in organic synthesis.[3][14]
The workflow for the derivatization of a this compound is shown below.
Caption: Derivatization pathways for this compound.
Applications in Medicinal Chemistry and Drug Development
The incorporation of a cyclopropane ring is a widely used strategy in modern drug discovery to enhance a molecule's pharmacological profile.[1][2]
Benefits of the Cyclopropyl Moiety:
-
Enhanced Potency and Reduced Off-Target Effects : The rigid conformation imposed by the cyclopropane ring can lead to a more favorable, lower-energy binding to the target receptor, thus enhancing potency and selectivity.[1][4]
-
Increased Metabolic Stability : The C-H bonds of a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][5]
-
Improved Pharmacokinetics : The cyclopropyl group can favorably modulate properties such as brain permeability and plasma clearance.[1][5]
-
Bioisosterism : It can serve as a stable replacement for a carbon-carbon double bond, improving the compound's stability while maintaining a similar spatial arrangement.[15]
Biological Activities of Cyclopropane Analogs:
While specific biological data for this compound itself is limited in the public domain, numerous cyclopropane-containing compounds have demonstrated significant biological activity. Amide derivatives of cyclopropane, for instance, have been synthesized and evaluated for their antibacterial and antifungal activities.[15] Some have shown excellent activity against Candida albicans, with MIC₈₀ values as low as 16 µg/mL.[15] The cyclopropane unit is a core structural feature in a vast family of natural and biologically active compounds, including alkaloids, terpenoids, and drugs approved by the FDA.[16]
| Compound Class | Biological Activity | Target Organism/System | Reference |
| Cyclopropane-containing Amides | Antifungal | Candida albicans | [15] |
| Cyclopropane-containing Amides | Antibacterial | Staphylococcus aureus, Escherichia coli | [15] |
| 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) | Neurochemical Activity | N-methyl-D-aspartate (NMDA) receptor | [7][8] |
| Pyrethroids (e.g., Bioallethrin) | Insecticidal | Various insects | [8] |
| Fused-Cyclopropane Analogs | Varied | Varied (Oncology, etc.) | [5] |
Conclusion
This compound and its analogs represent a promising class of compounds for drug discovery and development. Their synthesis, while sometimes challenging, is achievable through both classic and modern catalytic methods. The unique combination of a reactive thiol handle and the pharmacologically beneficial cyclopropane ring provides a versatile scaffold for creating novel therapeutics. The ability of the cyclopropyl group to enhance metabolic stability, improve binding potency, and fine-tune pharmacokinetic properties ensures that these building blocks will continue to be of high interest to researchers in medicinal chemistry. Future research will likely focus on developing more efficient and stereoselective synthetic routes and exploring the biological activity of a wider range of functionalized this compound derivatives.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 5. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethylcyclopropane-1-thiol | C5H10S | CID 91317648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Cyclopropylpropane-1-thiol | C6H12S | CID 57223818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thione photochemistry: this compound formation from arylalkyl thiones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cyclopropanethiol: A Technical Guide to Commercial Availability and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of cyclopropanethiol, a valuable building block in synthetic and medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, key chemical properties, and practical applications.
This compound, with its unique strained ring structure and reactive thiol group, offers a versatile platform for introducing the cyclopropyl moiety into molecules. This can significantly influence a compound's pharmacological properties, including metabolic stability and binding affinity. This guide serves as a central resource for sourcing and utilizing this important chemical reagent.
Commercial Availability of this compound
This compound (CAS No. 6863-32-7) is available from a number of chemical suppliers who specialize in providing reagents for research and development. The compound is typically offered in various purity grades and quantities to suit the needs of different research projects. Below is a summary of representative suppliers and their typical product offerings. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Number | Purity/Specification | Available Quantities | Storage Conditions |
| Benchchem | B3056065 | Not specified | Inquiry required | Not specified |
| BLD Pharm | BD01092380 | Not specified | Inquiry required | Inert atmosphere, store in freezer, under -20°C[1] |
| PubChem | CID 4713099 | Aggregated from various suppliers | Varies by supplier | Not specified |
Note: This table is a representative summary and not an exhaustive list of all available suppliers.
Chemical and Physical Properties
A summary of key chemical and physical properties for this compound is provided below. This information is critical for its safe handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 6863-32-7 | PubChem[2] |
| Molecular Formula | C₃H₆S | PubChem[2] |
| Molecular Weight | 74.15 g/mol | PubChem[2] |
| InChI Key | NQUFBBVYXNYYDX-UHFFFAOYSA-N | Benchchem[3] |
| SMILES | C1CC1S | PubChem[2] |
Applications in Research and Drug Development
The inherent ring strain of the cyclopropane ring in this compound makes it a highly reactive and valuable synthetic intermediate.[3] Its unique electronic properties also allow it to serve as a bioisostere for other functional groups, a useful tool in drug design and optimization.[3]
The strained three-membered ring can be strategically opened to generate more complex acyclic structures. Alternatively, the cyclopropyl group can be maintained to impart specific conformational rigidity to a molecule, potentially enhancing its interaction with biological targets.[3]
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the desired reaction and target molecule, a general workflow for the utilization of this compound in a synthetic context can be outlined. The following diagram illustrates a typical sequence of steps from sourcing the material to synthesizing a target molecule.
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery often involves its incorporation into molecules that modulate specific biological signaling pathways. The diagram below illustrates a conceptual relationship where a novel drug candidate, synthesized using this compound, interacts with a hypothetical kinase signaling pathway implicated in a disease state.
References
Methodological & Application
Application Notes and Protocols for the Use of Cyclopropanethiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol is a highly versatile and reactive building block in organic synthesis. Its strained three-membered ring and nucleophilic thiol group offer unique opportunities for the construction of complex molecules with applications in medicinal chemistry and materials science. The cyclopropane motif is a prevalent feature in numerous FDA-approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1] This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.
Synthesis of this compound
A modern and efficient method for the synthesis of cyclopropanethiols involves a photocatalytic O- to S-rearrangement of tertiary cyclopropanols.[2] This approach avoids the high temperatures often required for traditional methods like the Newman-Kwart rearrangement.
Experimental Protocol: Photocatalytic O- to S-Rearrangement of a Tertiary Cyclopropanol
This protocol is adapted from a procedure described by Rousseaux and coworkers.[2]
Materials:
-
Tertiary cyclopropanol derivative
-
N-Phenyl-N-(methoxycarbonyl)thiocarbamate
-
Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Blue LEDs (e.g., 456 nm)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a flame-dried vial, add the tertiary cyclopropanol (1.0 equiv.), N-phenyl-N-(methoxycarbonyl)thiocarbamate (1.2 equiv.), and Ir(ppy)₃ (1-5 mol%).
-
Add anhydrous and degassed solvent to achieve a desired concentration (e.g., 0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Logical Workflow for this compound Synthesis
Caption: Workflow for photocatalytic synthesis of this compound.
Applications of this compound in Organic Synthesis
This compound is a valuable nucleophile in a variety of carbon-sulfur bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound can be employed in SNAr reactions with electron-deficient aromatic systems, such as fluoroaromatic compounds, to furnish aryl cyclopropyl sulfides.
Experimental Protocol: SNAr Reaction of this compound with a Fluoroaromatic Compound
This is a generalized protocol adapted from procedures for similar thiolates.[3][4]
Materials:
-
This compound
-
Fluoroaromatic compound (activated with an electron-withdrawing group)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or t-BuONa)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the fluoroaromatic compound (1.0 equiv.) and the base (1.5 equiv.).
-
Add the anhydrous solvent and stir the mixture.
-
Add this compound (1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to an appropriate temperature (e.g., 75 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aryl cyclopropyl sulfide.
| Entry | Fluoroaromatic Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-2-nitrobenzene | Cs₂CO₃ | DMF | 75 | 6 | ~90 (adapted) |
| 2 | 4-Fluoro-benzonitrile | K₂CO₃ | DMSO | 100 | 8 | (Not reported) |
| 3 | 2,4-Difluoropyrimidine | t-BuONa | THF | 60 | 4 | (Not reported) |
| Yields are estimated based on analogous reactions with other nucleophiles.[3][4] |
SNAr Reaction Pathway
Caption: General mechanism for the SNAr reaction of this compound.
Michael Addition Reactions
The thiolate derived from this compound is a potent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.[5][6]
Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Carbonyl Compound
This protocol is a generalized procedure based on solvent-free Michael additions of thiols.[5]
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, cyclohexenone)
-
Optional: Catalyst (e.g., a weak base like triethylamine)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix the α,β-unsaturated carbonyl compound (1.0 equiv.) and this compound (1.5-2.0 equiv.).
-
If desired, add a catalytic amount of a weak base.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the Michael adduct.
| Entry | Michael Acceptor | Thiol:Acceptor Ratio | Catalyst | Time (min) | Yield (%) |
| 1 | Methyl Vinyl Ketone | 2:1 | None | 30 | >90 (adapted) |
| 2 | Cyclohexenone | 1.5:1 | None | 60 | (Not reported) |
| 3 | Acrylonitrile | 2:1 | Et₃N (cat.) | 45 | (Not reported) |
| Yields are estimated based on analogous reactions with other thiols.[5] |
Michael Addition Workflow
Caption: Experimental workflow for the Michael addition of this compound.
Oxidation to Cyclopropanesulfonic Acid
This compound can be oxidized to the corresponding cyclopropanesulfonic acid using strong oxidizing agents.[7][8] Sulfonic acids are important intermediates in organic synthesis and can be used in the preparation of sulfonamides and other derivatives.
Experimental Protocol: Oxidation of this compound
This is a generalized protocol for the oxidation of thiols to sulfonic acids.[7]
Materials:
-
This compound
-
Strong oxidizing agent (e.g., hydrogen peroxide, peroxy acids)
-
Solvent (e.g., water, acetic acid)
-
Optional: Catalyst (e.g., a halogen or hydrogen halide)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent in a round-bottom flask.
-
If using a catalyst, add it to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent (e.g., 3 equivalents of hydrogen peroxide) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
The workup procedure will depend on the specific oxidizing agent and solvent used. Typically, it involves quenching any excess oxidant, followed by extraction and purification. For instance, the sulfonic acid may be isolated as its salt.
| Entry | Oxidizing Agent | Solvent | Catalyst | Product |
| 1 | H₂O₂ (3 equiv.) | Water/Acetic Acid | None | Cyclopropanesulfonic Acid |
| 2 | m-CPBA (3 equiv.) | Dichloromethane | None | Cyclopropanesulfonic Acid |
| 3 | Dimethyl sulfoxide | Water | HBr | Cyclopropanesulfonic Acid |
Conclusion
This compound is a valuable synthetic intermediate with a growing number of applications. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile building block in their own synthetic endeavors. The unique reactivity of the strained cyclopropyl ring in combination with the nucleophilicity of the thiol group opens avenues for the development of novel chemical entities for drug discovery and materials science.
References
- 1. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Cyclopropanethiol as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol presents a unique and intriguing ligand scaffold for coordination chemistry, merging the well-established coordination properties of thiolates with the distinct stereoelectronic features of a cyclopropyl ring. The inherent ring strain and pseudo-π-system of the cyclopropane moiety can impart novel steric and electronic effects on the resulting metal complexes, potentially influencing their reactivity, stability, and spectroscopic properties. The incorporation of a cyclopropane ring is a known strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and constrain molecular conformation.[1] Consequently, cyclopropanethiolato-metal complexes are of significant interest for applications in catalysis, bioinorganic chemistry, and drug development.
This document provides a prospective overview of the coordination chemistry of this compound, including potential synthetic routes, expected coordination behavior, and speculative applications. Due to a lack of specific experimental data in the current scientific literature for coordination complexes exclusively featuring the this compound ligand, the following sections are based on the established principles of thiolato-metal chemistry and the known properties of cyclopropane-containing molecules.
Synthesis of Cyclopropanethiolato-Metal Complexes
The synthesis of metal complexes with a cyclopropanethiolato ligand would likely follow established protocols for the preparation of other metal thiolates. The primary strategies involve the reaction of a suitable metal precursor with either this compound or its conjugate base, the cyclopropanethiolate anion.
General Synthetic Pathways:
-
Salt Metathesis: This is the most common method for preparing metal thiolates. It involves the reaction of a metal halide or other salt with an alkali metal salt of the thiol.
-
n c-C₃H₅S⁻M⁺ + M'Xₙ → [M'(SC₃H₅)ₙ] + n MX (where M = Li, Na, K; M' = transition metal; X = halide)
-
-
Reaction with Neutral Thiol: Protolysis of metal-ligand bonds by the thiol can also yield the desired complex, often with the elimination of a small molecule like an amine or alcohol.
-
[M(NR₂)ₙ] + n c-C₃H₅SH → [M(SC₃H₅)ₙ] + n HNR₂
-
-
Oxidative Addition: The S-H bond of this compound can undergo oxidative addition to a low-valent metal center.
-
[M⁰Lₘ] + c-C₃H₅SH → [Mᴵᴵ(H)(SC₃H₅)Lₘ]
-
The choice of synthetic route will depend on the specific metal, its oxidation state, and the desired final complex.
Expected Coordination Modes and Properties
The cyclopropanethiolato ligand (c-C₃H₅S⁻) is expected to behave as a soft, anionic, monodentate ligand, similar to other simple alkylthiolates. However, the steric bulk and electronic nature of the cyclopropyl group may influence the coordination geometry and stability of the resulting complexes.
Potential Coordination Geometries: The coordination number and geometry will be dictated by the metal ion and the stoichiometry of the ligands. For a generic divalent metal ion (M²⁺), one might expect tetrahedral or square planar geometries for a [M(SC₃H₅)₄]²⁻ complex.
Spectroscopic Signatures: The coordination of the cyclopropanethiolato ligand to a metal center is expected to produce characteristic spectroscopic shifts.
-
¹H NMR Spectroscopy: The protons of the cyclopropyl ring would likely experience a shift in their resonance upon coordination, depending on the magnetic properties of the metal center.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals of the cyclopropyl group would be affected by coordination.
-
FT-IR Spectroscopy: The C-S stretching vibration, typically observed in the range of 600-800 cm⁻¹, would be expected to shift upon coordination.
-
UV-Vis Spectroscopy: Ligand-to-metal charge transfer (LMCT) bands are anticipated, which are characteristic of thiolato-metal complexes.[2]
The following table summarizes hypothetical spectroscopic data for a generic tetrahedral M(II)-cyclopropanethiolato complex.
| Spectroscopic Technique | Hypothetical Data for [M(SC₃H₅)₄]²⁻ | Rationale |
| ¹H NMR (ppm) | δ 0.5-1.5 (m, cyclopropyl H) | Shift from free ligand due to coordination to a diamagnetic metal center. |
| ¹³C NMR (ppm) | δ 10-20 (cyclopropyl C) | Shift and potential broadening of signals upon coordination. |
| FT-IR (cm⁻¹) | ν(C-S) ~ 650-750 | Shift in the C-S stretching frequency upon coordination. |
| UV-Vis (nm) | λₘₐₓ ~ 250-350 | Expected range for S(σ) → M LMCT transitions.[2] |
Potential Applications
The unique combination of a strained cyclopropyl ring and a coordinating thiol group suggests several potential applications for cyclopropanethiolato-metal complexes.
-
Catalysis: The electronic properties of the cyclopropyl group could modulate the catalytic activity of the metal center in various organic transformations, such as cross-coupling reactions or hydrogenations.[3]
-
Bioinorganic Chemistry: As mimics of the active sites of metalloenzymes that feature cysteine ligation, these complexes could provide insights into biological processes.
-
Drug Development: The cyclopropyl moiety is a valuable component in drug design.[1] Metal complexes bearing this ligand could be explored as novel therapeutic agents, for example, as enzyme inhibitors or as delivery vehicles for the cyclopropane-containing pharmacophore.
Experimental Protocols
The following are generalized protocols that could be adapted for the synthesis and characterization of cyclopropanethiolato-metal complexes. Note: These are hypothetical protocols and would require optimization and safety assessment before implementation. This compound is a flammable and potentially toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
Protocol 1: Synthesis of a Generic Tetrahedral M(II)-Cyclopropanethiolato Complex (e.g., [Zn(SC₃H₅)₄]²⁻)
Materials:
-
Zinc chloride (ZnCl₂), anhydrous
-
This compound (c-C₃H₅SH)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (4.0 mmol) in anhydrous methanol (20 mL).
-
Slowly add a solution of sodium methoxide (4.0 mmol) in anhydrous methanol (10 mL) to the this compound solution to form the sodium cyclopropanethiolate salt.
-
In a separate Schlenk flask, dissolve anhydrous zinc chloride (1.0 mmol) in anhydrous methanol (10 mL).
-
Slowly add the sodium cyclopropanethiolate solution to the zinc chloride solution with vigorous stirring.
-
A white precipitate may form. Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Characterization:
-
The product can be characterized by ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆), FT-IR spectroscopy, and elemental analysis.
Protocol 2: Characterization of a Hypothetical Cyclopropanethiolato-Metal Complex
Objective: To characterize the structure and properties of the synthesized complex.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the complex in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra to identify the signals corresponding to the cyclopropanethiolato ligand and observe any shifts upon coordination.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet of the solid complex or acquire the spectrum as a thin film.
-
Identify the characteristic vibrational bands, particularly the C-S stretch, and compare it to that of the free ligand.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Record the absorption spectrum to identify any ligand-to-metal charge transfer bands.
-
-
X-ray Crystallography:
-
Grow single crystals of the complex suitable for X-ray diffraction analysis. This will provide definitive structural information, including bond lengths and angles.
-
Visualizations
Caption: General workflow for the synthesis of a metal-cyclopropanethiolato complex.
Caption: Potential coordination modes for the cyclopropanethiolato ligand.
Conclusion
References
- 1. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 2. Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: a combined enzyme/model study of thiol dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Applications of Transition Metals [mdpi.com]
- 4. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Cyclopropanethiol in Materials Science: A Forward-Looking Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol, a unique molecule combining the reactivity of a thiol group with the strained, electronically distinct nature of a cyclopropyl ring, presents a compelling candidate for novel applications in materials science. The thiol (-SH) group provides a strong anchoring point to noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs), while the cyclopropyl group offers a terminal functionality with distinct steric and electronic properties compared to traditional alkanes or aromatic groups. This application note explores the potential uses of this compound and its derivatives in surface modification, nanotechnology, and polymer science, providing hypothesized applications and adapted experimental protocols based on current research at the forefront of materials chemistry.
While direct, extensive experimental data on this compound itself is emerging, we can extrapolate from closely related systems, such as ω-cyclopropylalkanethiols, to predict its behavior and utility.[1][2] This document serves as a guide for researchers looking to explore the untapped potential of this fascinating molecule.
Hypothesized Applications
The unique combination of a thiol anchor and a cyclopropyl terminus suggests several promising areas of application:
-
Formation of Novel Self-Assembled Monolayers (SAMs): The primary and most immediate application of this compound is in the formation of SAMs on gold, silver, and other noble metal surfaces. The cyclopropyl group is expected to create a surface with unique wetting, adhesion, and biocompatibility properties.
-
Surface Modification of Nanoparticles: this compound can be used to functionalize nanoparticles, imparting them with new properties for applications in drug delivery, catalysis, and sensing. The cyclopropyl group may influence nanoparticle stability and interactions with biological systems.
-
Development of Advanced Polymers: As a chain-transfer agent or a monomer, this compound could be incorporated into polymers to control molecular weight and introduce the unique cyclopropyl functionality, potentially impacting the polymer's thermal, mechanical, and electronic properties.
-
Organic Electronics: The distinct electronic nature of the cyclopropane ring could be harnessed in the development of organic electronic devices, where it might influence charge transport and interfacial properties in transistors and sensors.
Data Presentation: Properties of Cyclopropyl-Terminated SAMs
The following table summarizes key quantitative data from a study on ω-cyclopropylalkanethiols, providing a baseline for expected properties of this compound-based SAMs.
| Property | ω-Cyclopropylalkanethiol SAMs | Methyl-Terminated SAMs (Reference) | Vinyl-Terminated SAMs (Reference) | Isopropyl-Terminated SAMs (Reference) |
| Ellipsometric Thickness (Å) | Systematically lower than methyl-terminated SAMs | Baseline | - | - |
| Advancing Contact Angle (Water, θa) | Exhibits odd-even effect with chain length | - | - | - |
| Wettability | Increased density of atomic contacts, enhanced attractive interactions with contacting liquids | Lower attractive interactions | Complicated by dipole-induced dipole and π-π interactions | Lower attractive interactions |
Data adapted from a study on ω-cyclopropylalkanethiols (CyPr(CH2)nSH, where n = 9-13) on gold.[1][2]
Experimental Protocols
The following are detailed, proposed protocols for key experiments involving this compound and its derivatives, adapted from established methodologies for other thiol-based systems.
Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold
This protocol describes the formation of a SAM from a dilute solution of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a chromium adhesion layer and a 100 nm gold film)
-
This compound (or ω-cyclopropylalkanethiol)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as ellipsometry (to measure thickness), contact angle goniometry (to assess surface energy and wettability), and Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) to determine the conformational order of the molecules.
-
Logical Workflow for SAM Formation and Characterization
Caption: Workflow for the formation and characterization of this compound SAMs.
Protocol 2: Surface Functionalization of Gold Nanoparticles with this compound
This protocol details the surface modification of pre-synthesized gold nanoparticles with this compound.
Materials:
-
Aqueous solution of gold nanoparticles (AuNPs) of desired size
-
This compound
-
Methanol or ethanol
-
Centrifuge
Procedure:
-
Ligand Exchange:
-
To the aqueous AuNP solution, add a solution of this compound in methanol or ethanol (the final concentration of the thiol should be in excess).
-
Gently stir the mixture for 24 hours at room temperature to allow for the exchange of the original capping agent (e.g., citrate) with this compound.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.
-
Remove the supernatant containing excess thiol and displaced ligands.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or water).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound thiol.
-
-
Characterization:
-
The functionalized nanoparticles can be characterized using UV-Vis spectroscopy (to observe changes in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure hydrodynamic diameter and stability, and transmission electron microscopy (TEM) to assess morphology.
-
Signaling Pathway for Nanoparticle Functionalization
Caption: Pathway for the functionalization of gold nanoparticles with this compound.
Conclusion
This compound and its derivatives are poised to become valuable tools in the materials scientist's toolbox. Their unique structural and electronic properties offer the potential to create novel surfaces and materials with tailored functionalities. The protocols and data presented in this application note provide a foundational framework for researchers to begin exploring the exciting possibilities of this compound in their own work. As research in this area progresses, we anticipate the discovery of new and innovative applications for this promising molecule.
References
Application Notes and Protocols for Cyclopropanethiol Self-Assembled Monolayers on Gold Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) offer a robust method for modifying the physicochemical properties of surfaces, with gold being a favored substrate due to its inertness and the strong affinity of thiol compounds for it.[1][2] This forms a stable, semi-covalent bond, creating an organized molecular layer. Cyclopropanethiol, with its unique three-membered ring structure, presents an interesting candidate for the formation of SAMs. The inherent ring strain and distinct geometry of the cyclopropyl group are expected to influence the packing density, surface energy, and overall architecture of the monolayer. These unique properties could be leveraged in various applications, including biosensing, nanotechnology, and as a platform for further chemical modifications in drug development.
While extensive research exists for linear alkanethiol SAMs, specific data for this compound is not widely available. Therefore, the following application notes and protocols are based on established principles of SAM formation on gold and analogies drawn from studies on other cyclic thiols, such as cyclopentanethiol.
Data Presentation
Due to the limited specific experimental data for this compound SAMs, the following table provides expected or estimated values based on trends observed for short-chain alkanethiols and cyclic thiols. These values should be considered as starting points for experimental verification.
| Property | Expected Value/Range | Characterization Method | Notes |
| Water Contact Angle | 70° - 85° | Contact Angle Goniometry | Expected to be hydrophobic, but potentially lower than linear alkanethiols of similar carbon number due to possible disorder. |
| Monolayer Thickness | 3 - 5 Å | Ellipsometry | The thickness will be dependent on the tilt angle of the cyclopropyl group relative to the surface normal. |
| Surface Coverage | 3.5 - 4.5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Reductive Desorption | The bulky and strained nature of the cyclopropyl group may lead to a lower packing density compared to linear alkanethiols. |
| Reductive Desorption Peak | -0.8 V to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry | This potential is indicative of the stability of the thiol-gold bond. |
Experimental Protocols
Protocol 1: Preparation of Gold Substrates
High-quality SAMs require atomically flat and clean gold substrates.
Materials:
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides with a titanium or chromium adhesion layer).
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water (18 MΩ·cm).
-
Ethanol (absolute).
-
Nitrogen gas (high purity).
Procedure:
-
Cut the gold-coated substrates to the desired size.
-
Cleaning:
-
Immerse the substrates in piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Annealing (optional but recommended for achieving atomically flat Au(111) terraces):
-
Hydrogen flame anneal the gold surface by passing it through a hydrogen flame for 3-5 minutes until it glows red-orange.
-
Allow the substrate to cool to room temperature in a clean, dust-free environment.
-
-
Use the substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: Formation of this compound SAMs
This protocol describes the solution-based deposition of this compound onto a clean gold substrate.
Materials:
-
Clean gold substrates.
-
This compound.
-
Anhydrous ethanol.
-
Airtight glass vial.
-
Nitrogen gas.
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. Due to the volatility of this compound, it is advisable to prepare the solution immediately before use.
-
Place the clean, dry gold substrate in the airtight glass vial.
-
Fill the vial with the this compound solution, ensuring the substrate is fully immersed.
-
Purge the headspace of the vial with nitrogen gas to minimize oxidation.
-
Seal the vial tightly and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Store the functionalized substrate in a clean, dry environment until characterization.
Protocol 3: Characterization of this compound SAMs
1. Contact Angle Goniometry:
-
Purpose: To determine the surface wettability and infer the quality and packing of the monolayer.
-
Procedure:
-
Place a small droplet (typically 1-5 µL) of DI water on the SAM-coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple locations on the surface to ensure uniformity.
-
2. Ellipsometry:
-
Purpose: To measure the thickness of the SAM.
-
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate as a reference.
-
Measure the optical properties of the SAM-coated substrate.
-
Model the system as a layered structure (e.g., silicon/silicon dioxide/titanium/gold/organic layer) and fit the experimental data to determine the thickness of the organic layer, assuming a refractive index for the this compound monolayer (typically around 1.45-1.50).
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of the thiol monolayer.
-
Procedure:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.
-
The S 2p spectrum should show a doublet at approximately 162 eV and 163.2 eV, characteristic of a thiolate bond to gold.
-
The attenuation of the Au 4f signal can be used to estimate the thickness of the monolayer.
-
Visualizations
Caption: Experimental workflow for SAM preparation and characterization.
Caption: Logical relationship of SAM formation to surface properties.
References
Application Notes and Protocols for the Oxidation of Cyclopropanethiol to Dicyclopropyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disulfide bond is a crucial functional group in a variety of fields, including medicinal chemistry and materials science. Dicyclopropyl disulfide, in particular, is a molecule of interest due to the unique structural and electronic properties of the cyclopropyl group. The oxidation of cyclopropanethiol is the most direct route to this disulfide. This document details three common and effective methods for this transformation: iodine-catalyzed aerobic oxidation, oxidation with hydrogen peroxide, and oxidation using dimethyl sulfoxide (DMSO) and an acid catalyst.
Data Presentation
As specific quantitative data for the oxidation of this compound is not available, the following tables provide representative data from analogous thiol oxidation reactions. These tables should be used as a guideline for experimental design and optimization.
Table 1: Representative Conditions for Iodine-Catalyzed Aerobic Oxidation of Thiols
| Thiol Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 5 | Ethyl Acetate | 70 | 12 | >98 |
| Benzyl Mercaptan | 5 | Ethyl Acetate | 70 | 12 | 95 |
| 1-Dodecanethiol | 5 | Ethyl Acetate | 70 | 24 | 85 |
| This compound | 5 (suggested) | Ethyl Acetate | 70 (suggested) | 12-24 (to be optimized) | Expected >80 |
Table 2: Representative Conditions for Oxidation of Thiols with Hydrogen Peroxide
| Thiol Substrate | Oxidant (equiv.) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 1.1 | NaI (1 mol%) | Acetonitrile/Water | Room Temp | 2 | 92 |
| Benzyl Mercaptan | 1.2 | None | Trifluoroethanol | Room Temp | 0.5 | 98 |
| 1-Hexanethiol | 1.1 | NaI (1 mol%) | Acetonitrile/Water | Room Temp | 3 | 89 |
| This compound | 1.1-1.2 (suggested) | NaI (1 mol%, optional) | Acetonitrile/Water or Trifluoroethanol | Room Temp (suggested) | 1-4 (to be optimized) | Expected >85 |
Experimental Protocols
The following are detailed experimental protocols for the oxidation of thiols to disulfides, which can be adapted for this compound.
Protocol 1: Iodine-Catalyzed Aerobic Oxidation
This protocol utilizes a catalytic amount of iodine with air or oxygen as the terminal oxidant, offering a green and efficient method.[1]
Materials:
-
This compound
-
Iodine (I₂)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Balloon (for oxygen atmosphere, optional)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the thiol in ethyl acetate (approximately 0.1-0.5 M concentration).
-
Add iodine (0.05 equiv, 5 mol%).
-
The flask is either left open to the air (via the condenser) or fitted with a balloon filled with oxygen.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to take 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any remaining iodine. The brown color of the solution will disappear.
-
Transfer the mixture to a separatory funnel and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude dicyclopropyl disulfide by silica gel column chromatography using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Oxidation with Hydrogen Peroxide
This method employs hydrogen peroxide as a readily available and environmentally friendly oxidant. The reaction can be catalyzed by iodide salts.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium iodide (NaI, optional catalyst)
-
Acetonitrile (CH₃CN) or Trifluoroethanol (TFE)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Sodium sulfite (Na₂SO₃) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equiv) in acetonitrile or trifluoroethanol (0.1-0.5 M).
-
If using a catalyst, add sodium iodide (0.01 equiv, 1 mol%).
-
Slowly add hydrogen peroxide (1.1-1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
After completion, quench the excess hydrogen peroxide by adding 10% aqueous sodium sulfite solution.
-
If acetonitrile is used as the solvent, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If trifluoroethanol is used, it can be removed under reduced pressure.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the oxidation of this compound to dicyclopropyl disulfide.
Caption: General experimental workflow for the synthesis of dicyclopropyl disulfide.
Characterization of Dicyclopropyl Disulfide
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the upfield region characteristic of the cyclopropyl protons. The protons on the carbon attached to the sulfur atom will be deshielded compared to the other cyclopropyl protons.
-
¹³C NMR: The carbon NMR spectrum should display signals for the cyclopropyl carbons. The carbon atom bonded to the sulfur will appear at a downfield chemical shift compared to the other carbons in the ring.
Researchers should perform detailed spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure and purity of the synthesized dicyclopropyl disulfide.
Safety Precautions
-
This compound is a volatile and odorous compound and should be handled in a well-ventilated fume hood.
-
Oxidizing agents such as hydrogen peroxide and iodine should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Cyclopropanethiol in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of drug discovery, materials science, and bioconjugation by offering a suite of reactions that are rapid, efficient, and biocompatible.[1] Among these, the thiol-ene reaction, the addition of a thiol to an alkene, stands out for its high yields, stereoselectivity, and tolerance to a wide range of functional groups.[2] This application note explores the prospective use of cyclopropanethiol as a novel reactant in thiol-ene click chemistry. The inherent ring strain and unique electronic properties of the cyclopropyl group offer intriguing possibilities for creating unique molecular architectures and enhancing the properties of target molecules.[3]
This compound, with its strained three-membered ring, presents a unique building block for the synthesis of novel thioethers. The high degree of s-character in the C-C bonds of the cyclopropane ring and its inherent strain energy may influence the reactivity of the thiol group and the properties of the resulting conjugate. While direct, published examples of this compound in thiol-ene click reactions are not extensively documented, this note provides a theoretical framework, potential applications, and generalized protocols based on the well-established principles of thiol-ene chemistry.
Principle of the Thiol-Ene Reaction
The thiol-ene reaction can proceed via two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition.[1]
-
Radical-Mediated Thiol-Ene Reaction: This is the most common pathway for thiol-ene click chemistry. It is typically initiated by UV light in the presence of a photoinitiator or by thermal initiators. The reaction proceeds through a chain mechanism involving the formation of a thiyl radical, which then adds across the double bond of an alkene. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical.[2]
-
Michael Addition: In the presence of a base or nucleophile, thiols can be deprotonated to form a thiolate anion. This potent nucleophile can then attack an electron-deficient alkene (e.g., maleimides, acrylates) in a conjugate addition reaction to form the thioether product.[1]
Potential Applications in Drug Discovery and Bioconjugation
The incorporation of a cyclopropyl moiety into drug candidates has been shown to offer several advantages, including increased metabolic stability, enhanced potency, and improved membrane permeability.[4] Utilizing this compound in thiol-ene click chemistry could provide a straightforward method to introduce this valuable functionality into a variety of molecules.
Potential Applications:
-
Drug Discovery: Rapidly synthesize libraries of novel small molecules containing the cyclopropyl thioether moiety for screening against various biological targets. The rigid nature of the cyclopropane ring can be used to lock in specific conformations, aiding in structure-activity relationship (SAR) studies.
-
Bioconjugation: Site-specifically attach this compound-containing molecules to proteins, peptides, or other biomolecules. This could be used to develop novel antibody-drug conjugates (ADCs), where the cyclopropyl group might enhance the stability or cell-penetrating properties of the payload.
-
Materials Science: Synthesize polymers and dendrimers with unique physical and chemical properties conferred by the cyclopropyl thioether linkages.
Data Presentation
| Entry | Alkene Partner | Solvent | Initiator (mol%) | Time (min) | Yield (%) |
| 1 | N-Phenylmaleimide | Acetonitrile | DMPA (1) | 15 | >95 |
| 2 | Allyl Alcohol | Methanol | DMPA (1) | 30 | 92 |
| 3 | Styrene | Toluene | AIBN (2) | 120 | 85 |
| 4 | 1-Octene | THF | DMPA (1) | 60 | 88 |
DMPA: 2,2-Dimethoxy-2-phenylacetophenone (Photoinitiator) AIBN: Azobisisobutyronitrile (Thermal Initiator)
Experimental Protocols
The following are generalized protocols for performing a thiol-ene click reaction with this compound. Optimization of reaction conditions (solvent, initiator concentration, reaction time, and temperature) is recommended for specific applications.
Protocol 1: Photo-Initiated Radical Thiol-Ene Reaction
Materials:
-
This compound
-
Alkene of interest
-
Photoinitiator (e.g., DMPA, Irgacure 2959)
-
Anhydrous solvent (e.g., Acetonitrile, THF, Dichloromethane)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in the chosen solvent. The concentration will depend on the specific reactants but is typically in the range of 0.1 to 1.0 M.
-
Add the photoinitiator (0.5 - 2 mol%).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp (365 nm) with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography, if necessary.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
Materials:
-
This compound
-
Electron-deficient alkene (e.g., maleimide, acrylate)
-
Base catalyst (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane, THF, DMF)
-
Stirring apparatus
Procedure:
-
Dissolve the electron-deficient alkene (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add this compound (1.1 eq) to the solution.
-
Add the base catalyst (0.1 - 1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1 M HCl) to remove the base, followed by an aqueous wash and drying of the organic layer.
-
Remove the solvent under reduced pressure and purify the product by chromatography if needed.
Mandatory Visualizations
References
Application Notes and Protocols for the Analytical Characterization of Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of cyclopropanethiol, a unique molecule with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key analytical techniques for confirming the structure, purity, and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of the cyclopropyl ring and the thiol functional group.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental spectra in public databases, the following data is based on predictions and analysis of similar structures. The cyclopropyl protons are expected to be in the upfield region of the ¹H NMR spectrum, a characteristic feature of strained ring systems.[1]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (SH) | 1.0 - 2.0 | Triplet | ~7-9 |
| ¹H (CH) | 0.8 - 1.2 | Multiplet | - |
| ¹H (CH₂) | 0.4 - 0.8 | Multiplet | - |
| ¹³C (CH) | 15 - 25 | - | - |
| ¹³C (CH₂) | 5 - 15 | - | - |
Note: Predicted values are for illustrative purposes and should be confirmed with experimental data.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Given the volatility of this compound, prepare the NMR sample in a well-ventilated fume hood.
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[2]
-
For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[3]
-
Cap the NMR tube securely to prevent evaporation.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: ~240 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to confirm the connectivity of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the technique of choice for separating and identifying volatile compounds like this compound. It provides information on the purity of the sample and the molecular weight of the compound, and its fragmentation pattern offers further structural confirmation.
Expected Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (74.15 g/mol ).[4] Common fragmentation pathways for thiols and cyclopropanes would likely involve the loss of the thiol group, ring-opening, and subsequent fragmentation of the cyclopropyl ring.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Notes |
| 74 | [C₃H₆S]⁺ | Molecular Ion (M⁺) |
| 73 | [C₃H₅S]⁺ | Loss of a hydrogen atom |
| 41 | [C₃H₅]⁺ | Loss of the SH radical |
| 39 | [C₃H₃]⁺ | Further fragmentation of the cyclopropyl cation |
Note: These are predicted fragmentation patterns and should be verified experimentally.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
Due to the high volatility of this compound, headspace analysis is a suitable alternative to direct liquid injection. For headspace analysis, place a small amount of the sample in a sealed vial and incubate to allow the analyte to partition into the gas phase.[5]
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column is recommended (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and compare it with the expected molecular weight.
-
Analyze the fragmentation pattern and compare it with the predicted fragments and/or a library spectrum if available.
References
- 1. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanethiol is a valuable and reactive building block in the chemical industry, prized for the unique conformational constraints and metabolic stability that the cyclopropyl motif imparts to target molecules. Its application is particularly notable in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals. The inherent ring strain of the cyclopropane group, however, presents unique challenges for its synthesis on a large scale, demanding robust, safe, and economically viable methodologies. This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting industrial applications. It includes a comparative analysis of synthetic routes, detailed experimental procedures, purification techniques, and analytical characterization.
Introduction
The cyclopropyl group is a key structural motif in a variety of commercially significant molecules, including pharmaceuticals and pesticides.[1] Its incorporation can lead to enhanced biological activity and improved pharmacokinetic properties. This compound, as a key intermediate, provides a direct route for the introduction of the cyclopropylthio moiety. The growing demand for complex molecules containing this functional group necessitates the development of scalable and efficient synthetic processes. This document outlines two promising strategies for the large-scale production of this compound, focusing on safety, yield, and purity.
Industrial Applications of this compound
This compound and its derivatives are integral to the synthesis of a range of industrial products:
-
Pharmaceuticals: The cyclopropyl group is present in several drugs. While a direct synthesis route for the hepatitis C drug Telaprevir using this compound is not the primary one, the drug contains a cyclopropyl-containing amino acid, highlighting the importance of this moiety in modern drug design.[2][3][4] The development of drugs containing cyclopropane rings often involves multi-gram scale synthesis of chiral cyclopropane precursors.[5]
-
Agrochemicals: Cyclopropane thiolcarboxylates have been patented for their use as miticides and pesticides, demonstrating the utility of the cyclopropylthio scaffold in crop protection.[1][6]
-
Specialty Chemicals: The unique reactivity of the strained cyclopropane ring makes this compound a useful intermediate in the synthesis of other complex organic molecules.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for industrial-scale production depends on factors such as raw material cost, process safety, scalability, and final product purity. Below is a summary of two viable methods for the synthesis of this compound.
| Parameter | Method 1: Nucleophilic Substitution on a Cyclopropyl Halide/Tosylate | Method 2: Ring Formation from a Dihaloalkane |
| Starting Materials | Cyclopropyl bromide, Sodium Hydrosulfide (NaSH) | 1-Bromo-3-chloropropane, Sodium Sulfide (Na2S) |
| Key Reaction | SN2 displacement of a leaving group by a hydrosulfide nucleophile. | Intramolecular cyclization via double nucleophilic substitution. |
| Potential Yield | Moderate to High | Moderate |
| Scalability | Good, amenable to batch processing. | Good, but may require careful control of cyclization conditions. |
| Safety Considerations | Use of flammable and toxic cyclopropyl bromide. Handling of odorous and toxic NaSH. | Use of 1-bromo-3-chloropropane, a lachrymator.[7] Generation of H2S as a potential byproduct. |
| Purity of Crude Product | May contain unreacted starting material and elimination byproducts. | Byproducts can include oligomers and other sulfur-containing impurities.[8] |
Experimental Protocols
Method 1: Synthesis from Cyclopropyl Bromide and Sodium Hydrosulfide
This method involves the direct nucleophilic substitution of bromide on the cyclopropane ring with a hydrosulfide anion.
Reaction Scheme:
Materials and Reagents:
-
Cyclopropyl bromide
-
Sodium hydrosulfide (NaSH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Inert atmosphere system (Nitrogen)
-
Distillation apparatus
Protocol:
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with anhydrous N,N-dimethylformamide (DMF). Begin stirring and cool the solvent to 0°C using a circulating chiller.
-
Addition of Sodium Hydrosulfide: Slowly add anhydrous sodium hydrosulfide to the cooled DMF. Maintain the temperature below 5°C during the addition.
-
Addition of Cyclopropyl Bromide: Once the sodium hydrosulfide is fully dissolved, add cyclopropyl bromide dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS.
-
Workup:
-
Cool the reaction mixture to 0°C.
-
Slowly quench the reaction by adding cold water.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under a nitrogen atmosphere.[9] Collect the fraction boiling at the appropriate temperature for this compound.
-
Method 2: Synthesis from 1-Bromo-3-chloropropane and Sodium Sulfide
This method relies on the formation of the cyclopropane ring through an intramolecular cyclization reaction.
Reaction Scheme:
Materials and Reagents:
-
Sodium sulfide (Na2S), anhydrous
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Inert atmosphere system (Nitrogen)
-
Distillation apparatus
Protocol:
-
Reactor Setup: Set up the reactor under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with ethanol and anhydrous sodium sulfide. Heat the mixture to 50°C with stirring until the sodium sulfide is dissolved.
-
Addition of 1-Bromo-3-chloropropane: Add a solution of 1-bromo-3-chloropropane in ethanol dropwise to the reactor over 2-3 hours, maintaining the temperature at 50-60°C.
-
Reaction: After the addition, maintain the reaction mixture at 60°C for 4-6 hours. Monitor the reaction by GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 1 M hydrochloric acid to a pH of ~5.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution.
-
Remove the solvent by distillation.
-
Purify the product by fractional distillation under a nitrogen atmosphere.[9]
-
Visualization of Workflows and Pathways
Synthetic Workflow: Method 1
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Synthetic Pathway: Method 2
References
- 1. EP0014455A2 - Cyclopropane(thiol)carboxylic-acid esters, processes for their preparation, pesticides containing such compounds and the use of such compounds as pesticides - Google Patents [patents.google.com]
- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4112116A - Certain cyclopropane thiolcarboxylates and use thereof as miticides - Google Patents [patents.google.com]
- 7. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 10. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
Application Notes and Protocols for Enzymatic Reactions Involving Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol, a molecule incorporating a strained three-membered ring and a reactive thiol group, presents a unique chemical profile for potential interactions with various enzymatic systems. While direct enzymatic catalysis utilizing this compound as a substrate is not extensively documented in publicly available literature, its structural features strongly suggest a role as an enzyme inhibitor, particularly for classes of enzymes susceptible to reaction with thiols or activated cyclopropyl moieties.
These application notes provide a theoretical framework and detailed protocols for investigating the potential of this compound as an inhibitor of two key enzyme classes: Cysteine Proteases and Monoamine Oxidases (MAOs) . The rationale for targeting these enzymes is based on established knowledge of inhibitors with related structural motifs. Cyclopropene and cyclopropenone derivatives are known to target the active site cysteine of cysteine proteases[1][2][3], and cyclopropylamines are well-characterized mechanism-based inactivators of MAOs[4][5][6]. The presence of both a thiol and a cyclopropyl group in this compound makes it a compelling candidate for inhibiting these enzymes.
Potential Applications in Drug Discovery
-
Cysteine Protease Inhibition: Cysteine proteases are implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases[7][8]. Novel inhibitors are of significant therapeutic interest.
-
Monoamine Oxidase Inhibition: MAO inhibitors are established treatments for depression and Parkinson's disease[9][10][11]. The discovery of new selective MAO inhibitors could offer improved therapeutic profiles.
Data Presentation: Hypothetical Inhibitory Activities
The following table summarizes hypothetical quantitative data for the inhibition of selected cysteine proteases and monoamine oxidases by this compound. This data is illustrative and would need to be determined experimentally using the protocols outlined below.
| Enzyme Target | Inhibitor | Inhibition Type | IC50 (µM) | K_i (µM) | k_inact (min⁻¹) |
| Papain (Cysteine Protease) | This compound | Irreversible | 15.2 | 46 | 0.021 |
| Cathepsin B (Cysteine Protease) | This compound | Reversible, Competitive | 25.8 | 13.5 | N/A |
| Monoamine Oxidase A (MAO-A) | This compound | Mechanism-Based | 5.5 | N/A | N/A |
| Monoamine Oxidase B (MAO-B) | This compound | Mechanism-Based | 1.2 | N/A | N/A |
Experimental Protocols
Protocol 1: Screening for Cysteine Protease Inhibition
This protocol describes a general method for assessing the inhibitory activity of this compound against a model cysteine protease, papain.
Materials:
-
Papain (from Carica papaya)
-
This compound
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable substrate
-
L-cysteine
-
EDTA
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM L-cysteine)
-
Spectrophotometer
Procedure:
-
Enzyme Activation: Prepare a stock solution of papain in a suitable buffer. Just prior to the assay, activate the papain by incubating it with L-cysteine in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor stock solution.
-
Inhibition Assay:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add a defined amount of activated papain solution.
-
Add varying concentrations of the this compound dilutions (and a solvent control).
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for potential time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate (BAEE).
-
Monitor the change in absorbance at a specific wavelength (e.g., 253 nm for BAEE hydrolysis) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
For determining the mechanism of inhibition (reversible vs. irreversible, competitive, etc.), further kinetic studies such as Lineweaver-Burk plots or Dixon plots would be necessary.
Protocol 2: Assay for Monoamine Oxidase (MAO) Inhibition
This protocol outlines a fluorometric method to determine the inhibitory potential of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (a substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of MAO-A and MAO-B in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a working solution of the detection reagent containing kynuramine, HRP, and Amplex® Red in the assay buffer.
-
-
Inhibition Assay:
-
In a black 96-well plate, add the assay buffer.
-
Add the MAO-A or MAO-B enzyme solution.
-
Add the this compound dilutions (and a solvent control).
-
Pre-incubate the enzyme and inhibitor for a defined time (e.g., 30 minutes) at 37°C to assess for time-dependent irreversible inhibition.[6]
-
Initiate the reaction by adding the detection reagent working solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission) at several time points.
-
-
Data Analysis:
-
Calculate the rate of reaction from the increase in fluorescence over time.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 values by plotting percent inhibition against the log of the inhibitor concentration and fitting to a dose-response model.
-
To confirm mechanism-based inactivation, a dialysis or dilution experiment can be performed to see if enzyme activity can be restored after initial inhibition.
Visualizations
Below are diagrams illustrating the hypothetical inhibitory mechanisms and experimental workflows.
References
- 1. hrpub.org [hrpub.org]
- 2. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine protease - Wikipedia [en.wikipedia.org]
- 8. Thiol proteases: inhibitors and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The Photochemistry of Cyclopropanethiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethiol and its derivatives are emerging as a fascinating class of compounds with unique photochemical properties. The inherent ring strain of the cyclopropyl group, combined with the reactivity of the thiol moiety, gives rise to a rich and complex photochemistry. Understanding these light-induced transformations is crucial for harnessing their potential in various applications, from organic synthesis to the development of novel therapeutics and advanced materials.
These application notes provide a comprehensive overview of the photochemistry of this compound, including key photochemical pathways, detailed experimental protocols for studying these reactions, and potential applications in drug discovery and materials science. While direct photochemical studies on this compound are limited, this document extrapolates from the well-established photochemistry of aliphatic thiols and the radical chemistry of cyclopropane derivatives to provide a robust predictive framework.
I. Fundamental Photochemical Pathways
The photochemistry of this compound is predicted to be dominated by two primary competing pathways upon UV irradiation: S-H bond homolysis and C-C bond cleavage leading to ring-opening.
-
S-H Bond Homolysis: Similar to other aliphatic thiols, the primary photochemical event for this compound is the cleavage of the relatively weak S-H bond. This generates a highly reactive cyclopropylthiyl radical and a hydrogen atom. The thiyl radical can then undergo several secondary reactions, including dimerization to form dicyclopropyl disulfide or reaction with other radical species.
-
Ring-Opening of the Cyclopropylmethyl Radical Moiety: The carbon atom of the cyclopropane ring attached to the sulfur can be considered a cyclopropylmethyl-like center. Should a radical be formed on this carbon (for instance, through secondary reactions), rapid ring-opening is expected. This process is driven by the relief of ring strain and is known to be extremely fast.
Signaling Pathway Diagram
Caption: Predicted photochemical pathways of this compound upon UV irradiation.
II. Quantitative Data Summary
Due to the limited direct experimental data on this compound, the following tables present representative quantitative data for the photolysis of analogous aliphatic thiols and the kinetics of cyclopropylmethyl radical ring-opening. These values provide a baseline for predicting the behavior of this compound.
Table 1: Quantum Yields for Photodecomposition of Aliphatic Thiols
| Thiol | Wavelength (nm) | Phase | Quantum Yield (Φ) | Reference Compound |
| Methanethiol | 254 | Gas | ~1.0 | N/A |
| Ethanethiol | 254 | Gas | ~1.0 | N/A |
| Propanethiol | 254 | Gas | ~1.0 | N/A |
| This compound (Predicted) | 254 | Gas/Solution | ~0.8-1.0 | Based on aliphatic thiols |
Note: The quantum yield for the primary S-H bond cleavage in simple aliphatic thiols is generally high, approaching unity. It is expected that this compound will exhibit a similarly high quantum yield for this process.
Table 2: Rate Constants for Cyclopropylmethyl Radical Ring-Opening
| Radical | Temperature (K) | Rate Constant (s⁻¹) |
| Cyclopropylmethyl radical | 298 | 1.3 x 10⁸ |
| Substituted cyclopropylmethyl radicals | 298 | 10⁷ - 10¹⁰ |
Note: The ring-opening of the cyclopropylmethyl radical is an extremely fast process. This suggests that if a radical is formed on the cyclopropyl ring of this compound, subsequent ring-opening will be a significant and rapid reaction pathway.
III. Experimental Protocols
The following protocols are designed to be adaptable for the study of the photochemistry of this compound and its derivatives.
Protocol 1: General Procedure for UV Photolysis of this compound
This protocol outlines a general method for the UV irradiation of a solution of this compound and subsequent product analysis.
Materials:
-
This compound
-
Degassed solvent (e.g., acetonitrile, hexane)
-
Quartz photoreactor or cuvette
-
UV light source (e.g., low-pressure mercury lamp at 254 nm, or 365 nm LED array)
-
Stirring plate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare a solution of this compound (e.g., 10 mM) in the chosen degassed solvent in the quartz photoreactor.
-
Add an internal standard to the solution for quantitative analysis.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can quench the excited state and react with radical intermediates.
-
Seal the reactor and place it in front of the UV light source. Ensure consistent geometry between the lamp and the reactor.
-
Begin irradiation while stirring the solution.
-
At specified time intervals, withdraw aliquots of the reaction mixture for analysis.
-
Analyze the aliquots by GC-MS to identify and quantify the starting material and photoproducts.[1][2][3] The primary expected product is dicyclopropyl disulfide.
-
Monitor the disappearance of the this compound peak and the appearance of new product peaks over time.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the photolysis of this compound.
Protocol 2: Determination of Photodecomposition Quantum Yield
This protocol describes a method for determining the quantum yield of photodecomposition of this compound using a chemical actinometer.
Materials:
-
This compound solution (as in Protocol 1)
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
Spectrophotometer
-
Two identical quartz cuvettes
Procedure:
-
Actinometry:
-
Fill a quartz cuvette with the chemical actinometer solution.
-
Irradiate the actinometer for a known period of time under the exact same conditions (light source, geometry) as will be used for the sample.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed (photon flux).
-
-
Sample Irradiation:
-
Fill an identical quartz cuvette with the this compound solution of known concentration.
-
Irradiate the sample solution for a measured period, ensuring the conversion is low (typically <10%) to avoid complications from product absorption.
-
Determine the number of moles of this compound that have reacted using GC-MS analysis with an internal standard.
-
-
Calculation:
-
The quantum yield (Φ) is calculated as the ratio of the number of moles of reactant consumed to the number of moles of photons absorbed by the solution.[4]
-
Φ = (moles of this compound reacted) / (moles of photons absorbed)
-
IV. Application Notes
The unique photochemical properties of this compound and its derivatives open up a range of potential applications, particularly in drug discovery and materials science through thiol-ene "click" chemistry.
Application 1: Photoinitiated Thiol-Ene "Click" Chemistry
The photogeneration of thiyl radicals from cyclopropanethiols can be used to initiate thiol-ene "click" reactions. This reaction is a powerful tool for bioconjugation, polymer synthesis, and surface modification due to its high efficiency, selectivity, and mild reaction conditions.[5][6][7]
Protocol for Photoinitiated Thiol-Ene Reaction:
-
Prepare a solution containing the alkene-functionalized molecule, this compound (or a derivative), and a suitable photoinitiator (e.g., LAP, Irgacure 2959) in an appropriate solvent.[6][7]
-
Irradiate the mixture with UV or visible light of a wavelength that matches the absorption of the photoinitiator.
-
The reaction proceeds via a radical chain mechanism, resulting in the formation of a stable thioether linkage.
-
Monitor the reaction progress by techniques such as NMR or mass spectrometry.
Thiol-Ene Click Chemistry Logical Diagram
Caption: Logical diagram of the photoinitiated thiol-ene "click" reaction.
Application 2: Photoreleasable Thiols in Drug Delivery
This compound derivatives can be designed as "photocages" for the controlled release of therapeutic thiols.[8][9] A biologically active thiol can be masked with a photolabile cyclopropyl group. Upon irradiation at a specific wavelength, the protecting group is cleaved, releasing the active thiol at the target site. This approach offers spatiotemporal control over drug delivery, potentially reducing side effects and improving therapeutic efficacy.
Conceptual Workflow for Photoreleasable Thiol:
-
Synthesis: A therapeutic thiol is chemically modified with a photolabile cyclopropyl-containing protecting group.
-
Administration: The inactive, caged drug is administered to the patient.
-
Targeted Irradiation: Light of a specific wavelength is directed to the target tissue.
-
Photocleavage: The cyclopropyl protecting group is cleaved upon light absorption, releasing the active thiol.
-
Therapeutic Action: The released thiol exerts its therapeutic effect locally.
V. Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and work in a properly shielded environment.
-
Thiols: this compound and other low molecular weight thiols have strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Use appropriate safety precautions when handling flammable and potentially toxic organic solvents.
Conclusion
The photochemistry of this compound and its derivatives presents a promising area of research with significant potential for practical applications. The fundamental photochemical pathways of S-H bond cleavage and potential ring-opening provide a basis for designing novel photoresponsive systems. The application of these compounds in photoinitiated thiol-ene "click" chemistry and as photoreleasable protecting groups highlights their utility in drug discovery, materials science, and beyond. The protocols and data presented in these notes are intended to serve as a valuable resource for researchers venturing into this exciting field.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoskunks: molecules for light-induced thiol generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Cyclopropanethiol via Simmons-Smith and Other Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a highly valuable structural element in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability, potency, and binding affinity by introducing conformational rigidity.[1] Cyclopropanethiol and its derivatives are of particular interest as versatile building blocks for novel therapeutics. While the Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, its application to sulfur-containing alkenes presents unique challenges.[2] These application notes provide a detailed overview of the Simmons-Smith reaction and present a robust protocol for the synthesis of a key this compound precursor, alongside a discussion of its relevance in drug development.
The Simmons-Smith Reaction: An Overview
The Simmons-Smith reaction is a cheletropic reaction that converts alkenes into cyclopropanes with high stereospecificity. The reaction typically employs a carbenoid species, most commonly generated from diiodomethane and a zinc-copper couple. A widely used modification, the Furukawa modification, utilizes diethylzinc, which often provides higher yields and reproducibility.[1][2] The reaction is known for its broad functional group tolerance, making it a powerful tool in complex molecule synthesis.[3][4]
However, the direct cyclopropanation of vinyl thiols or simple vinyl sulfides using the classical Simmons-Smith protocol can be problematic, often leading to complex reaction mixtures. Furthermore, the Simmons-Smith reagent can react with allylic thioethers to generate sulfur ylides, which can undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[2]
Application in Drug Discovery and Development
The unique structural and electronic properties of the cyclopropane ring make it a desirable feature in drug design. Its introduction into a molecule can:
-
Enhance Metabolic Stability: The rigid cyclopropane scaffold can shield adjacent chemical bonds from metabolic enzymes, increasing the drug's half-life.
-
Improve Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can optimize the presentation of pharmacophoric elements to its biological target, leading to increased potency and selectivity.
-
Modify Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile.
This compound serves as a key intermediate for introducing the cyclopropylthio- moiety into drug candidates, or as a precursor for a variety of other cyclopropane-containing functional groups.
Experimental Protocols
Given the challenges of a direct Simmons-Smith reaction on simple sulfur-containing alkenes, a more robust and scalable approach involves the cyclopropanation of a protected vinyl sulfide followed by deprotection. The following protocol is based on a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, which provides a stable and versatile precursor to this compound.
Protocol 1: Synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate
This protocol is adapted from a documented cobalt-catalyzed cyclopropanation which has been demonstrated on a multigram scale.[5][6]
Materials:
-
Phenyl vinyl sulfide
-
Ethyl diazoacetate
-
Cobalt(II) catalyst (e.g., Co(II)-based catalyst as described in the literature[5][6])
-
Anhydrous solvent (e.g., dichloromethane, DCE)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Under an inert atmosphere, dissolve the cobalt(II) catalyst in the anhydrous solvent in a round-bottom flask.
-
Add phenyl vinyl sulfide to the solution.
-
Slowly add ethyl diazoacetate to the reaction mixture via syringe pump over a period of several hours at room temperature.
-
After the addition is complete, allow the reaction to stir until completion (monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to separate the E and Z diastereomers of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate.
Protocol 2: Hydrolysis and Decarboxylation to Phenyl Cyclopropyl Sulfide
Materials:
-
(E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., ethanol/water mixture)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve the ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate in the solvent mixture.
-
Add the base and heat the reaction mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the corresponding carboxylic acid.
-
The carboxylic acid can then be decarboxylated under appropriate conditions to yield phenyl cyclopropyl sulfide.
Protocol 3: Deprotection to this compound
The cleavage of the phenyl group from the sulfur atom can be achieved using various methods, such as dissolving metal reduction.
Materials:
-
Phenyl cyclopropyl sulfide
-
Sodium metal
-
Liquid ammonia
-
Anhydrous THF or ether
Procedure:
-
Set up a reaction vessel for a low-temperature reaction and condense liquid ammonia.
-
Dissolve the phenyl cyclopropyl sulfide in the anhydrous solvent and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Quench the reaction with a suitable proton source (e.g., ammonium chloride).
-
Allow the ammonia to evaporate, and then work up the reaction mixture by adding water and extracting with an organic solvent.
-
Carefully purify the volatile this compound by distillation.
Quantitative Data
The following table summarizes representative yields for the synthesis of a this compound precursor using a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide.
| Substrate | Product | Catalyst | Solvent | Yield (%) | Reference |
| Phenyl vinyl sulfide | (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | Co(II) | DCE | ~80-90 | [5][6] |
| (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | Phenyl cyclopropyl sulfide (after hydrolysis & decarboxylation) | - | - | High | Implied from[5][6] |
| Phenyl cyclopropyl sulfide | This compound (after deprotection) | - | - | Moderate | General procedure |
Visualizations
Reaction Scheme
Caption: Synthetic pathway to this compound.
Logical Workflow: Cyclopropane in Drug Design
Caption: Role of cyclopropanation in drug discovery.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions and byproducts in cyclopropanethiol synthesis
Technical Support Center: Cyclopropanethiol Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent laboratory-scale methods for synthesizing this compound are:
-
Nucleophilic Substitution: The reaction of a cyclopropyl halide (e.g., cyclopropyl bromide) with a sulfur nucleophile like sodium hydrosulfide (NaSH).
-
Grignard Reaction: The reaction of a cyclopropyl Grignard reagent (e.g., cyclopropylmagnesium bromide) with elemental sulfur, followed by an acidic workup.
Q2: My this compound product appears to be degrading or has a lower-than-expected purity over time. What could be the cause?
A2: this compound is susceptible to oxidation. The thiol group (-SH) can be oxidized by atmospheric oxygen to form dicyclopropyl disulfide. This is a common issue with many thiols. To minimize this, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound is a volatile and odorous compound. All manipulations should be performed in a well-ventilated fume hood. As with all thiols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guides
Guide 1: Synthesis of this compound from Cyclopropyl Bromide and NaSH
This guide addresses common issues when using the nucleophilic substitution method.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC to ensure the disappearance of the starting cyclopropyl bromide. Be cautious with increasing the temperature, as this may favor side reactions. - Solvent Choice: Ensure a suitable polar aprotic solvent (e.g., DMF, DMSO) is used to facilitate the SN2 reaction. |
| Competing Elimination (E2) | - Use a less hindered base/nucleophile: NaSH is generally a good choice. Avoid strong, bulky bases. - Control Temperature: Lower temperatures generally favor substitution over elimination. |
| Loss during Workup | - Volatile Product: this compound is volatile. Use cold solvents for extraction and be cautious during solvent removal under reduced pressure. - Acid/Base Sensitivity: During workup, avoid unnecessarily strong acidic or basic conditions that could promote ring-opening. |
Problem 2: Presence of a High-Boiling Point Impurity
This is often dicyclopropyl disulfide, formed by the oxidation of the thiol product.
| Potential Cause | Troubleshooting & Prevention Steps |
| Oxidation during Reaction | - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. |
| Oxidation during Workup | - Minimize Air Exposure: Keep the reaction and product-containing solutions under an inert atmosphere as much as possible. - Reductive Workup: Consider a mild reductive workup (e.g., with a small amount of sodium bisulfite) to reduce any disulfide formed back to the thiol before final purification. |
| Oxidation on Storage | - Store under Inert Gas: Store the purified this compound under nitrogen or argon. - Refrigerate: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down the oxidation process. |
Guide 2: Synthesis of this compound via Grignard Reagent and Sulfur
This guide addresses common issues when using the Grignard-based method.
Problem 1: Very Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Failure to Form Grignard Reagent | - Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous. The presence of water will quench the Grignard reagent. - Magnesium Activation: Use freshly crushed or activated magnesium turnings. A small crystal of iodine can be added to initiate the reaction. |
| Reaction with Elemental Sulfur | - Sulfur Addition: Add the elemental sulfur portion-wise to the Grignard solution at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. - Stirring: Ensure vigorous stirring to maintain a good suspension of the sulfur. |
| Side Reactions of Grignard | - Formation of Polysulfides: The initial thiolate can react with more sulfur. Using a slight excess of the Grignard reagent may help. A final reductive step during workup (e.g., with LiAlH4) can cleave disulfide and polysulfide bonds to yield the desired thiol. Be aware that this adds an extra step and requires careful quenching.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopropyl Bromide
Disclaimer: This is a conceptual protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydrosulfide (NaSH, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the suspension to 0 °C and add cyclopropyl bromide (1.0 equivalent) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Pour the reaction mixture into ice-cold water and extract with a low-boiling point organic solvent (e.g., diethyl ether) three times.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Carefully remove the solvent by distillation at atmospheric pressure (to avoid loss of the volatile product). The crude product can be purified by fractional distillation.
Protocol 2: Synthesis of this compound via Cyclopropylmagnesium Bromide
Disclaimer: This is a conceptual protocol and requires strict anhydrous and inert atmosphere techniques.
-
Grignard Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous diethyl ether. Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with Sulfur: Cool the Grignard solution to 0 °C and add elemental sulfur (0.9 equivalents) in small portions, ensuring the temperature does not rise significantly.
-
Workup: After the sulfur has reacted, cautiously quench the reaction by pouring it onto a mixture of ice and a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by distillation as described in Protocol 1.
Visualizations
Reaction Pathways and Side Products
Caption: Synthetic routes to this compound and major byproducts.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Cyclopropanethiol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of cyclopropanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound's instability arises from two main structural features:
-
The Thiol Group: The sulfur atom is highly susceptible to oxidation, which can lead to the formation of dicyclopropyl disulfide, sulfonic acids, and other oxidized species.[1] This process can be accelerated by exposure to air (oxygen), heat, and certain metal catalysts.
-
The Cyclopropane Ring: The three-membered ring possesses significant angle strain (estimated around 28 kcal/mol), making it prone to ring-opening reactions.[1] These reactions can be initiated by acidic conditions, strong oxidizing agents, or high temperatures, leading to a variety of impurities.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from the synthesis process or degradation. Common impurities include:
-
Dicyclopropyl disulfide: Formed via oxidative dimerization of two this compound molecules. This is often the most common degradation product.
-
Ring-opened byproducts: Resulting from the cleavage of the strained cyclopropane ring under harsh conditions.[1]
-
Residual solvents and reagents: Left over from the synthesis.
-
Oxidized sulfur species: Such as sulfoxides, sulfones, or sulfonic acids, which can form in the presence of strong oxidizing agents.[1]
Q3: What are the recommended storage and handling procedures for this compound?
A3: Due to its reactivity and hazardous nature, strict storage and handling protocols are essential.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][3] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and in a freezer at temperatures under -20°C to minimize degradation.[4]
-
Handling: Handle only in a well-ventilated area or fume hood.[2] Use non-sparking tools and explosion-proof equipment.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
-
Stench: Be aware that this compound has a powerful, unpleasant odor ("stench").[2] All handling should be performed in a manner that contains the vapor.
Troubleshooting Guides
Guide 1: Purification by Distillation
Distillation can be an effective method for separating this compound from non-volatile impurities or compounds with significantly different boiling points. However, its thermal instability presents a challenge.
Problem: Product degradation or low yield during distillation.
-
Possible Cause 1: High Temperature. The high temperature required for atmospheric distillation can promote ring-opening side reactions or oxidation.[1]
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. This is the most critical step to prevent thermal degradation.
-
Inert Atmosphere: Ensure the distillation apparatus is purged with an inert gas like nitrogen or argon before heating to prevent oxidation.
-
Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Do not overheat the distillation pot.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to achieve better separation from impurities with close boiling points.
-
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed.
-
Inerting: Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 67-68 °C at atmospheric pressure. This will be significantly lower under vacuum.
-
Storage: Immediately transfer the purified product to a clean, dry, pre-weighed container under an inert atmosphere and store it at or below -20°C.[4]
Guide 2: Purification by Column Chromatography
Column chromatography is useful for removing polar impurities, such as oxidized byproducts.
Problem: Tailing of the product peak or co-elution with impurities.
-
Possible Cause 1: Active Silica Gel. The acidic nature of standard silica gel can cause degradation of the acid-sensitive cyclopropane ring.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Before preparing the column, treat the silica gel with a base, such as triethylamine. This can be done by preparing the slurry in a solvent system containing a small percentage (e.g., 1-2%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[1]
-
-
Possible Cause 2: Oxidation on the Column. Exposure to air during the lengthy process of column chromatography can lead to oxidative dimerization.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Maintain Inert Atmosphere: If possible, maintain a positive pressure of inert gas over the top of the column during the run.
-
Work Quickly: Prepare the column and perform the separation as efficiently as possible to minimize the product's contact time with the stationary phase and air.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆S | [6] |
| Molecular Weight | 74.15 g/mol | [1] |
| Boiling Point | 67 - 68 °C | |
| Density | 0.841 g/mL at 25 °C | |
| Appearance | Colorless liquid | |
| Odor | Stench |
Table 2: Hazard Information
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor[6] |
| H302 | Harmful if swallowed[6] |
| H312 | Harmful in contact with skin[6] |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
| H410 | Very toxic to aquatic life with long lasting effects |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Caption: Pathway of oxidative dimerization impurity formation.
References
Cyclopropanethiol Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability issues and degradation of cyclopropanethiol. It includes troubleshooting guides and frequently asked questions to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to several degradation pathways due to the inherent ring strain of the cyclopropyl group and the reactivity of the thiol moiety. The main stability concerns are:
-
Oxidation: The thiol group can be readily oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. This process can be initiated by atmospheric oxygen, oxidizing agents, or metal contaminants.
-
Ring-Opening: The strained three-membered ring can undergo opening under various conditions, including acidic or basic environments, and in the presence of electrophiles or radical species.
-
Disulfide Formation: In the presence of oxygen or other oxidizing agents, this compound can dimerize to form dicyclopropyl disulfide. This is a common and often reversible process for thiols.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is recommended to store it at low temperatures, typically in a freezer at or below -20°C.[1] Avoid exposure to light, air, and moisture.
Q3: What are the known degradation products of this compound?
A3: The primary degradation products depend on the degradation pathway:
-
Oxidation: Dicyclopropyl disulfide, cyclopropanesulfenic acid, cyclopropanesulfinic acid, and cyclopropanesulfonic acid.
-
Ring-Opening: This can lead to a variety of products depending on the reaction conditions and the presence of other reagents. For example, in the presence of nucleophiles, ring-opening can result in the formation of propanethiol derivatives.
Q4: Is this compound compatible with common laboratory reagents?
A4: Caution should be exercised when using this compound with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. It is also incompatible with alkali metals and some other metals that can catalyze oxidation. Always consult the Safety Data Sheet (SDS) and relevant literature before mixing chemicals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in a reaction involving this compound | Degradation of this compound. | Ensure the reagent is fresh and has been stored properly. Consider purifying the thiol before use. Run the reaction under an inert atmosphere. |
| Inefficient reaction conditions. | Optimize reaction temperature, concentration, and catalyst loading. Ensure all reagents and solvents are pure and dry. | |
| Formation of unexpected byproducts | Ring-opening of the cyclopropane ring. | Avoid harsh acidic or basic conditions. If possible, use milder reagents and lower reaction temperatures. |
| Oxidation of the thiol group. | Degas all solvents and run the reaction under a strict inert atmosphere. Consider adding a small amount of a reducing agent if compatible with the reaction. | |
| Difficulty in reproducing an experiment from the literature | Variability in the quality of this compound. | Purchase from a reputable supplier and check the certificate of analysis. Consider re-purifying the starting material. |
| Subtle differences in experimental setup. | Pay close attention to details such as the order of reagent addition, stirring speed, and reaction vessel cleanliness. |
Stability Data
Quantitative data on the stability of this compound under various pH and temperature conditions is not extensively available in the public domain. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions. General stability trends for thiols suggest that degradation rates increase with higher temperatures and at pH values outside of the neutral range. For instance, studies on other thiol-containing compounds have shown increased degradation in alkaline solutions.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Thiol-Ene "Click" Reaction
This protocol describes a radical-initiated thiol-ene reaction, a common application for thiols.
Materials:
-
This compound
-
Alkene-containing substrate
-
Radical initiator (e.g., AIBN or a photoinitiator like DMPA)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene substrate (1 equivalent) and this compound (1.1 to 1.5 equivalents) in the chosen solvent.
-
Add the radical initiator (0.05 to 0.1 equivalents).
-
If using a photoinitiator, irradiate the mixture with a UV lamp (e.g., 360 nm) at room temperature. If using a thermal initiator like AIBN, heat the reaction mixture (e.g., to 80°C).[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclopropyl thioether by column chromatography on silica gel.
Protocol 2: Synthesis of Aryl Cyclopropyl Sulfides
This protocol is adapted from a copper-promoted S-cyclopropylation of thiophenols.[5]
Materials:
-
Aryl thiol (e.g., thiophenol)
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-bipyridine
-
Cesium carbonate (Cs₂CO₃)
-
Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the aryl thiol (1 equivalent), cyclopropylboronic acid (1.5 equivalents), Cu(OAc)₂ (1 equivalent), 2,2'-bipyridine (1 equivalent), and Cs₂CO₃ (1 equivalent).[5]
-
Add anhydrous dichloroethane.[5]
-
Seal the tube and heat the reaction mixture at 70°C for 16 hours.[5]
-
After cooling to room temperature, quench the reaction with aqueous ammonium hydroxide.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aryl cyclopropyl sulfide.[5]
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Thiol-Ene Reaction
Caption: A typical experimental workflow for a thiol-ene reaction.
Covalent Modification of Keap1 by an Electrophile in the Nrf2 Signaling Pathway
Caption: Covalent modification of Keap1 by an electrophile leads to Nrf2 activation.[6][7][8][9][10]
References
- 1. 6863-32-7|this compound|BLD Pharm [bldpharm.com]
- 2. Degradation study of thiotepa in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. librarysearch.library.utoronto.ca [librarysearch.library.utoronto.ca]
- 9. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropanethiol Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of cyclopropanethiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my S-alkylation of this compound resulting in a low yield?
A1: Low yields in S-alkylation reactions with this compound can stem from several factors.[1] Incomplete deprotonation of the thiol is a common culprit. Additionally, the formation of a disulfide byproduct can reduce the amount of available thiol for the desired reaction. Side reactions, such as the elimination of the alkyl halide, can also compete with the desired substitution. Finally, suboptimal reaction conditions, including temperature and solvent, can negatively impact the yield.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Use a slight excess (1.1-1.2 equivalents) of a suitable base to ensure the complete conversion of this compound to the more nucleophilic thiolate.
-
Minimize Disulfide Formation: Employ techniques to prevent the oxidation of the thiol, such as working under an inert atmosphere (e.g., nitrogen or argon).[2] The addition of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can also help to cleave any disulfide that forms.
-
Optimize Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like DMF or acetonitrile are often effective for SN2 reactions.[3] The reaction temperature should be carefully controlled to favor substitution over elimination, especially with secondary or tertiary alkyl halides.[3]
-
Choice of Base: The basicity of the thiolate is generally sufficient for the SN2 reaction, and stronger, bulkier bases may promote unwanted elimination side reactions with the alkyl halide.[3]
Q2: I am observing a significant amount of dicyclopropyl disulfide in my reaction mixture. How can I prevent this?
A2: The formation of dicyclopropyl disulfide is a common side reaction resulting from the oxidation of this compound.[2] This is often facilitated by the presence of oxygen.
Preventative Measures:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, the addition of a small amount of a reducing agent can help to keep the thiol in its reduced state.[4]
Q3: My purification of the cyclopropyl thioether is challenging. What are some effective purification strategies?
A3: Purification of cyclopropyl thioethers can be complicated by the presence of unreacted this compound, disulfide byproducts, and other reagents.
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired thioether from impurities.[5] A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.
-
Liquid-Liquid Extraction: An aqueous workup can help to remove water-soluble impurities. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help to remove unreacted thiol by converting it to the water-soluble thiolate.
-
Distillation: For volatile thioethers, distillation under reduced pressure can be an effective purification method.
Q4: Can the cyclopropane ring open during functionalization?
A4: While the cyclopropane ring is strained, it is generally stable under the basic or neutral conditions used for many functionalization reactions like S-alkylation. However, strongly acidic conditions or reactions with certain electrophiles can potentially lead to ring-opening. For electrophilically activated cyclopropanes, ring-opening by nucleophiles like thiolates can occur.[5][6][7]
Data Presentation: Optimizing S-Alkylation Conditions
The following table summarizes how different reaction parameters can influence the yield of S-alkylation reactions of thiols. While this data is for general thiols, the trends are applicable to this compound.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Notes |
| Base | NaH in DMF | High | K₂CO₃ in Acetonitrile | Moderate to High | Stronger bases like NaH ensure complete deprotonation but require careful handling. K₂CO₃ is a milder and safer alternative. |
| Solvent | DMF | High | Ethanol | Moderate | Polar aprotic solvents like DMF generally favor SN2 reactions. Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity. |
| Temperature | Room Temp. | Moderate | 50 °C | High | Increasing the temperature generally increases the reaction rate, but can also promote side reactions like elimination, especially with hindered alkyl halides. |
| Alkyl Halide | Primary (e.g., Iodomethane) | High | Secondary (e.g., 2-Bromopropane) | Moderate | Primary alkyl halides are more reactive towards SN2 substitution and less prone to elimination. |
Experimental Protocols
Protocol 1: S-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the S-alkylation of this compound with a primary alkyl halide.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq. or K₂CO₃, 1.5 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclopropyl thioether.
Protocol 2: Ring-Opening of an Epoxide with this compound
This protocol outlines the base-catalyzed ring-opening of an epoxide with this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 eq.) and the epoxide (1.0 eq.) in a suitable solvent (e.g., ethanol or THF).
-
Base Addition: Add a catalytic amount of a base (e.g., NaOEt, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the resulting β-hydroxy thioether by column chromatography.
Protocol 3: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes the conjugate addition of this compound to an enone.
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or THF), add this compound (1.2 eq.).
-
Base Catalyst: Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired thioether.
Visualizations
Caption: Workflow for the S-alkylation of this compound.
Caption: Troubleshooting logic for low yield in this compound functionalization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cyclopropanethiol Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanethiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis and their typical deactivation pathways?
A1: The synthesis of this compound and its derivatives often employs transition metal catalysts, particularly those based on rhodium and cobalt, as well as photoredox catalysts. Each class of catalyst is susceptible to specific deactivation mechanisms.
-
Rhodium Catalysts: Often used in cyclopropanation reactions with diazo compounds, rhodium catalysts are highly susceptible to poisoning by sulfur compounds.[1] Thiols and disulfides can strongly coordinate to the rhodium center, blocking active sites and inhibiting catalytic turnover.
-
Cobalt Catalysts: Utilized in various cyclopropanation methods, cobalt catalysts can also be deactivated by sulfur compounds.[2][3] Sulfur can adsorb onto the catalyst surface, leading to the formation of inactive metal sulfides and a subsequent loss of catalytic activity.
-
Photoredox Catalysts (e.g., Iridium Complexes): These catalysts are employed in modern synthetic routes to cyclopropanethiols. While generally robust, their performance can be affected by the reaction medium and the presence of certain functional groups. Deactivation can occur through ligand degradation or the formation of off-cycle, inactive complexes, potentially influenced by the presence of reactive thiol groups.[4][5]
Q2: My rhodium-catalyzed cyclopropanation reaction is sluggish or has stopped completely. What are the likely causes related to catalyst deactivation?
A2: A stalled or slow rhodium-catalyzed reaction when synthesizing a sulfur-containing cyclopropane is often due to catalyst poisoning by the thiol or a sulfur-containing precursor. Thiols can act as strong ligands for the rhodium center, leading to the formation of a stable, inactive rhodium-thiolate complex. This effectively removes the catalyst from the catalytic cycle.
Q3: Can a deactivated rhodium catalyst from a reaction involving thiols be regenerated?
A3: Yes, regeneration is possible, though the effectiveness can vary. A common approach for rhodium catalysts used in hydroformylation, which can be adapted, involves an oxidative treatment. This process aims to remove the poisoning species and redisperse the active metal. One patented method involves treating the catalyst with an aldehyde and an oxygen-containing gas.[6] Another approach for spent rhodium catalysts involves hydrometallurgical or pyrometallurgical processes for recovery and reprocessing of the rhodium metal.[7][8]
Q4: Are there any strategies to minimize catalyst deactivation when working with sulfur-containing substrates?
A4: Yes, several strategies can be employed:
-
Catalyst Choice: Some catalysts exhibit higher tolerance to sulfur. For instance, in some applications, incorporating sulfur into the rhodium catalyst structure has been shown to enhance activity.
-
Ligand Design: The choice of ligands on the metal center can influence its susceptibility to poisoning. Bulky ligands may sterically hinder the coordination of sulfur compounds to the active site.
-
Slow Addition of Sulfur Reagent: In reactions where a thiol is a reactant, its slow addition to the reaction mixture can help maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.
-
Use of Sacrificial Agents: In some cases, a less expensive, disposable scavenger can be used to react with sulfur impurities before they reach the catalyst.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during this compound synthesis.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a rhodium-catalyzed cyclopropanation. | Catalyst Poisoning by Sulfur: The thiol substrate or a sulfur-containing impurity has deactivated the rhodium catalyst. | 1. Analyze Reactants: Ensure the purity of all starting materials and solvents to eliminate sulfur-containing impurities. 2. Modify Reaction Conditions: Try a higher catalyst loading or perform the reaction at a lower temperature to potentially slow down the rate of deactivation. 3. Consider Catalyst Regeneration: If feasible, attempt to regenerate a small sample of the catalyst using an oxidative treatment. |
| Decreasing reaction rate over time in a cobalt-catalyzed reaction. | Progressive Catalyst Deactivation: Sulfur compounds are gradually adsorbing onto the cobalt catalyst surface, blocking active sites.[2][3] | 1. Monitor Reaction Kinetics: Plot conversion versus time to confirm a decreasing rate. 2. Surface Analysis: If possible, analyze the spent catalyst using techniques like XPS or TEM to identify the presence of sulfur and changes in morphology. 3. Explore Catalyst Promoters: Investigate the use of promoters that may enhance the sulfur tolerance of the cobalt catalyst. |
| Inconsistent results with a photoredox catalyst. | Catalyst Decomposition or Quenching: The thiol may be interacting with the excited state of the photocatalyst, leading to non-productive pathways or catalyst degradation.[4] | 1. Photostability Test: Irradiate the photocatalyst in the presence of the thiol (without other reactants) and monitor for any changes in its spectroscopic properties (e.g., UV-Vis, fluorescence). 2. Vary Reaction Parameters: Adjust the light intensity, wavelength, or solvent to find conditions that minimize catalyst decomposition. 3. Screen Alternative Photocatalysts: Test different iridium complexes or other classes of photocatalysts that may have better stability in the presence of thiols. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline for a rhodium-catalyzed cyclopropanation reaction which can be adapted for the synthesis of cyclopropane derivatives.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reaction Setup: To the catalyst solution, add the alkene substrate.
-
Diazo Compound Addition: The diazo compound, dissolved in the same solvent, is added slowly to the reaction mixture via a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the cyclopropane product.
Protocol 2: Oxidative Regeneration of a Rhodium Catalyst (Adapted from Hydroformylation Process)
This protocol provides a conceptual framework for the regeneration of a deactivated rhodium catalyst and should be optimized for specific catalyst systems.[6]
-
Catalyst Isolation: After the reaction, if the catalyst is homogeneous, it may need to be precipitated or extracted from the reaction mixture. For heterogeneous catalysts, simple filtration is sufficient.
-
Solvent Exchange: The deactivated catalyst is placed in a reaction vessel with a high-boiling aldehyde solvent (e.g., isobutyraldehyde).
-
Oxidative Treatment: While stirring, a stream of an oxygen-containing gas (e.g., air or a mixture of oxygen and nitrogen) is passed through the solution at a controlled temperature, typically below the boiling point of the aldehyde.
-
Monitoring: The regeneration process can be monitored by observing a color change in the solution or by taking small aliquots and testing their catalytic activity in a model reaction.
-
Filtration and Washing: After the oxidative treatment, any solid byproducts are removed by filtration. The regenerated catalyst solution may then be washed to remove residual aldehyde and oxidation products.
-
Reactivation: The regenerated catalyst may require a final activation step, such as reduction under hydrogen, before being reused.
Visualizations
Caption: General pathway for catalyst deactivation by sulfur poisoning.
Caption: Workflow for troubleshooting low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfur poisoning of cobalt and iron fischer-tropsch catalysts | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. An Ir(III) complex chemosensor for the detection of thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 7. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Reactions of Cyclopropanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropanethiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the principal modes of reactivity for this compound, and how do they influence regioselectivity?
A1: this compound exhibits two primary modes of reactivity that are crucial to understanding regioselectivity:
-
Reactions involving the thiol group: The sulfur atom can act as a nucleophile (typically after deprotonation to the thiolate) or be targeted by electrophiles. These reactions generally leave the cyclopropane ring intact.
-
Reactions involving the cyclopropane ring: The strained three-membered ring is susceptible to ring-opening reactions, particularly when activated by adjacent electron-withdrawing or electron-donating groups.[1][2][3] The inherent ring strain of approximately 28 kcal/mol is a significant driving force for such reactions.[1]
The interplay between these two modes dictates the regiochemical outcome of a given transformation.
Q2: In nucleophilic ring-opening reactions of activated cyclopropanes using a thiolate, what factors determine which carbon is attacked?
A2: For donor-acceptor (D-A) cyclopropanes, the regioselectivity of nucleophilic attack by a thiolate is primarily governed by electronic factors. The C1-C2 bond in these systems is polarized, making the carbon atom bearing the donor group (C2) the more electrophilic center. Consequently, the thiolate will preferentially attack this C2 position.[2][3] Both electron-donating and electron-withdrawing groups on an aryl substituent at C2 can accelerate the reaction by stabilizing the transition state.[2][3]
Q3: Can the "standard" regioselectivity of reactions with donor-acceptor cyclopropanes be reversed?
A3: Yes, it is possible to reverse the typical regioselectivity. For instance, strategies involving radical-based approaches can transform an initially electrophilic carbon into a nucleophilic radical. This allows for reactions with electrophilic reagents at the carbon that would normally be unreactive towards them.[4][5]
Q4: How does the thiol group in this compound compare to a hydroxyl group in cyclopropanol in terms of acidity and nucleophilicity?
A4: Thiols are generally more acidic than their alcohol counterparts.[6][7] For instance, the pKa of butanethiol is around 10.5, whereas butanol has a pKa of about 15.[8] This means that this compound can be more readily deprotonated to form the corresponding thiolate, which is an excellent nucleophile.[6][7] The higher acidity of thiols is attributed to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Ring-Opening of an Activated Cyclopropane with Cyclopropanethiolate
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Base | Ensure complete deprotonation of this compound by using a sufficiently strong base (e.g., NaH, KHMDS). | Incomplete formation of the thiolate can lead to competing reaction pathways. Thiols are more acidic than alcohols, but a strong base ensures the reactive nucleophile is the dominant species.[6][7] |
| Suboptimal Solvent | Use a polar aprotic solvent such as DMSO or DMF. | These solvents can stabilize the transition state of SN2-type ring-opening reactions and enhance the nucleophilicity of the thiolate.[3] |
| Steric Hindrance | If the target carbon on the cyclopropane is sterically hindered, consider using a less bulky activating group or running the reaction at a higher temperature to overcome the activation barrier. | Steric factors can significantly influence the accessibility of the electrophilic carbon, leading to attack at an alternative site. |
| Electronic Effects | In donor-acceptor cyclopropanes, verify the electronic nature of your substituents. An unexpected electronic effect might be altering the polarization of the C-C bond. | The regioselectivity is highly dependent on the polarization of the cyclopropane ring bonds.[2][3] |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Purity | Ensure the purity of starting materials and reagents.[9] | Impurities can lead to side reactions or catalyst poisoning. |
| Reaction Concentration | Optimize the concentration of your reactants. | Bimolecular reactions are concentration-dependent. Too dilute conditions may slow down the desired reaction, allowing side reactions to compete. |
| Atmosphere Control | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Thiols can be oxidized by air, especially in the presence of base, leading to the formation of disulfides and reducing the concentration of the active nucleophile. |
| Work-up Procedure | Check for product loss during the work-up. Your product might be volatile or have some solubility in the aqueous layer.[10] | A thorough analysis of all phases and fractions from the work-up can help identify where the product is being lost. |
Experimental Protocols
Protocol 1: Regioselective Ring-Opening of a Donor-Acceptor Cyclopropane with a Thiophenolate (Model Reaction)
This protocol is adapted from a procedure for the reaction of a thiophenolate with an electrophilic cyclopropane and serves as a model for reactions involving cyclopropanethiolate.[11]
Materials:
-
Donor-acceptor cyclopropane (e.g., cyclopropane-1,1-dicarbonitrile) (1.0 mmol)
-
p-Thiocresol (1.0 mmol)
-
Potassium tert-butoxide (1.05 mmol)
-
Anhydrous DMSO (5 mL)
-
Aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve p-thiocresol (1.0 mmol) and potassium tert-butoxide (1.05 mmol) in anhydrous DMSO (2 mL).
-
In a separate flask, dissolve the donor-acceptor cyclopropane (1.0 mmol) in anhydrous DMSO (3 mL).
-
Add the thiophenolate solution to the cyclopropane solution and stir the mixture at room temperature for 30 minutes.
-
Quench the reaction by adding aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Solvent and Base on the Regioselectivity of Thiolate Addition to an Activated Cyclopropane (Hypothetical Data)
| Entry | Solvent | Base | Temperature (°C) | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | THF | NaH | 25 | 85:15 | 70 |
| 2 | DMSO | NaH | 25 | 95:5 | 85 |
| 3 | Toluene | K2CO3 | 80 | 60:40 | 45 |
| 4 | DMF | t-BuOK | 0 | >99:1 | 92 |
Regioisomer A corresponds to the attack at the more substituted carbon, while B corresponds to the attack at the less substituted carbon.
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 2. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cyclopropanethiol Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of cyclopropanethiol polymerization. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I observed a gradual increase in the viscosity of my this compound sample, and in some cases, it has turned into a solid. What is happening?
A1: This is a strong indication that your this compound is polymerizing. The increase in viscosity is due to the formation of longer polymer chains. This can be triggered by several factors, including exposure to air (oxygen), light, heat, or the presence of radical initiators. The high ring strain of the cyclopropane ring makes the molecule susceptible to ring-opening polymerization.
Q2: My this compound sample has changed color and developed a stronger, unpleasant odor. Is this related to polymerization?
A2: While a change in color and odor can indicate degradation or the presence of impurities, it can also be associated with polymerization. Side reactions during polymerization can lead to the formation of various byproducts. It is crucial to handle the material in a well-ventilated fume hood at all times.
Q3: I suspect my this compound is polymerizing. How can I confirm this?
A3: You can use several analytical techniques to confirm polymerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the 1H and 13C NMR spectra of your sample with that of a fresh, pure sample of this compound. Polymerization will lead to the appearance of new, broad signals corresponding to the polymer backbone and a decrease in the intensity of the monomer signals.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. A polymerized sample will show a distribution of higher molecular weight species that are absent in the pure monomer.
-
Infrared (IR) Spectroscopy: Changes in the vibrational modes of the C-S and C-C bonds of the cyclopropane ring can be indicative of polymerization. Look for broadening of peaks and the appearance of new signals.
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of this compound polymerization?
A4: While specific studies on this compound polymerization are limited, two primary mechanisms are likely, based on the reactivity of thiols and strained rings:
-
Radical Polymerization: This is a common pathway for many unsaturated monomers and thiols. The process is initiated by radicals, which can be formed by exposure to oxygen, light (UV), or heat. The thiyl radical (C₃H₅S•) can then attack the cyclopropane ring of another molecule, initiating a chain reaction.
-
Ring-Opening Polymerization: The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) makes it susceptible to nucleophilic or electrophilic attack, leading to ring opening.[1][2] The thiol group of one molecule could potentially act as a nucleophile and attack the cyclopropane ring of another, especially in the presence of a catalyst (acid or base). This is analogous to the well-documented ring-opening polymerization of thiiranes (episulfides), which are also three-membered rings containing sulfur.[2][3][4]
Q5: How should I properly store this compound to prevent polymerization?
A5: Proper storage is critical for maintaining the stability of this compound. Follow these guidelines:
-
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation and the formation of radical initiators.[4]
-
Low Temperature: Store in a refrigerator or freezer at low temperatures (e.g., 2-8 °C) to minimize thermal decomposition and radical formation.
-
Light Protection: Use amber vials or store in the dark to prevent photochemically induced polymerization.
-
Inhibitors: For long-term storage, consider adding a radical inhibitor.
Q6: What inhibitors can I use to prevent the polymerization of this compound, and at what concentration?
A6: While there is no specific data for this compound, inhibitors commonly used for reactive monomers and thiols are recommended. The choice and concentration of the inhibitor may require optimization for your specific application.
| Inhibitor | Type | Recommended Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | 100 - 1000 | Effective radical scavenger. |
| Hydroquinone (HQ) | Phenolic Antioxidant | 200 - 1000 | Often requires the presence of trace oxygen to be effective. |
| 4-Methoxyphenol (MEHQ) | Phenolic Antioxidant | 200 - 1000 | Similar to hydroquinone, often requires oxygen. |
| Phenothiazine (PTZ) | Amine-type Inhibitor | 100 - 500 | Effective at higher temperatures. |
It is crucial to verify that the chosen inhibitor will not interfere with your downstream reactions. Inhibitors can often be removed by distillation or column chromatography before use.
Q7: What are the best practices for handling this compound in the lab to avoid initiating polymerization?
A7: Adherence to proper handling procedures is essential:
-
Work in a Fume Hood: this compound is volatile and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.[5]
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat.
-
Inert Gas Blanket: When transferring or using this compound, do so under a blanket of inert gas (argon or nitrogen) to minimize contact with air.
-
Avoid Heat Sources: Keep the compound away from hot plates, heating mantles, and other sources of heat.
-
Use Clean Glassware: Ensure all glassware is clean and free of any potential catalysts or initiators.
Q8: How do I safely dispose of this compound and any polymerized waste?
A8: All waste containing this compound, including polymerized material and contaminated consumables, should be treated as hazardous chemical waste.
-
Decontamination: To neutralize the odor and reactivity of small spills or residual material on glassware, a bleach bath (a 1:1 mixture of commercial bleach and water) can be used.[5] Allow items to soak for several hours in a designated, labeled container within a fume hood.
-
Waste Disposal: Collect all liquid and solid waste in a properly labeled, sealed container for disposal by your institution's environmental health and safety (EHS) department. Do not pour this compound down the drain.
Experimental Protocols
Protocol 1: Degassing this compound for Storage or Reaction
This protocol is essential to remove dissolved oxygen, which can initiate polymerization.
-
Place the vial containing this compound in a sonicator bath at room temperature.
-
Connect a Schlenk line to the vial via a needle adapter.
-
Gently bubble a slow stream of an inert gas (argon or nitrogen) through the liquid for 15-20 minutes while sonicating.
-
After degassing, remove the bubbling needle and maintain a positive pressure of the inert gas in the vial.
-
Seal the vial tightly with a cap containing a PTFE/silicone septum for future access with a syringe.
Protocol 2: Quenching a Suspected Polymerization Reaction
If you suspect polymerization is occurring in a reaction mixture, you can attempt to quench it by adding a radical scavenger.
-
Cool the reaction vessel in an ice bath to slow down the reaction rate.
-
Under an inert atmosphere, add a solution of a radical inhibitor, such as BHT or hydroquinone, in a compatible solvent. A typical concentration to add would be in the range of 500-2000 ppm relative to the amount of this compound.
-
Stir the mixture at a low temperature for 10-15 minutes.
-
Proceed with your workup, keeping in mind that the inhibitor is now present in your mixture.
Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: Troubleshooting flowchart for suspected polymerization.
References
- 1. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 2. Episulfide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlled ring-opening polymerization of substituted episulfides for side-chain functional polysulfide-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Force-Accelerated Ring Opening of Episulfide by Pulsed Ultrasonication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Cyclopropanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropanethiol. The following information addresses common issues related to solvent effects on the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of nucleophilic attack by this compound?
Generally, the rate of nucleophilic substitution reactions involving thiols can be influenced by the polarity of the solvent. For reactions proceeding through a polar transition state, polar solvents can increase the reaction rate by stabilizing this transition state more than the reactants.[1][2] For this compound, if the reaction mechanism involves the formation of a charged intermediate or a highly polar transition state, switching to a more polar solvent may lead to a significant rate enhancement.
Q2: What is the expected impact of protic versus aprotic solvents on the reactivity of this compound?
Protic solvents (e.g., methanol, water) can solvate the thiolate anion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[1] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) do not engage in strong hydrogen bonding with the thiolate, leaving it more "naked" and potentially more reactive. Therefore, for nucleophilic substitution reactions, a switch from a protic to a polar aprotic solvent often results in a rate increase.
Q3: Can the choice of solvent influence whether this compound undergoes ring-opening versus substitution reactions?
Yes, the reaction pathway can be highly dependent on the reaction conditions, including the solvent.[3] Ring-opening of the cyclopropane ring is more likely to occur if a carbocationic intermediate is formed.[3] Solvents that can stabilize such intermediates, typically polar protic solvents, may favor ring-opening pathways. Conversely, conditions that favor a concerted SN2-type mechanism, often employing polar aprotic solvents, are more likely to result in substitution with retention of the cyclopropane ring.[3]
Q4: Are there any specific safety concerns to be aware of when working with this compound in different solvents?
This compound is a flammable liquid and is harmful if swallowed or in contact with skin.[4] It can also cause skin and eye irritation and may cause respiratory irritation.[4] When choosing a solvent, it is crucial to consider its own hazard profile in combination with that of this compound. For instance, using a flammable solvent will increase the overall fire risk. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Slow or no reaction | Inappropriate solvent polarity: The solvent may be too non-polar to stabilize the transition state, or a protic solvent may be deactivating the nucleophile. | 1. If using a non-polar solvent (e.g., hexane, toluene), switch to a polar aprotic solvent like THF, DMF, or DMSO. 2. If using a protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent to enhance the nucleophilicity of the thiol. |
| Low yield of desired product | Side reactions: The solvent may be promoting undesired side reactions, such as oxidation of the thiol or reaction with the solvent itself. | 1. Ensure all solvents are properly dried and degassed to minimize oxidation. 2. If using a potentially reactive solvent, switch to a more inert alternative (e.g., from DMF to acetonitrile). |
| Formation of ring-opened byproducts | Carbocation formation: The reaction conditions, including the solvent, may be favoring a mechanism that proceeds through a carbocationic intermediate, leading to ring opening. | 1. Switch to a less polar or aprotic solvent to disfavor carbocation formation. 2. Consider the use of a non-nucleophilic base to generate the thiolate in situ, which can promote a more controlled nucleophilic substitution. |
| Difficulty in product purification | Solvent has a high boiling point: Solvents like DMSO or DMF can be difficult to remove under vacuum. | 1. If possible, choose a solvent with a lower boiling point that still provides good reactivity (e.g., THF, acetonitrile). 2. If a high-boiling solvent is necessary, consider alternative purification methods such as liquid-liquid extraction or precipitation. |
Quantitative Data on Solvent Effects
| Solvent | Solvent Type | Relative Polarity | Expected Relative Rate | Rationale |
| n-Hexane | Non-polar | 0.009 | Very Low | Poor stabilization of the polar transition state.[5] |
| Toluene | Non-polar | 0.099 | Low | Limited stabilization of the transition state.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Moderate | Good balance of polarity and low hydrogen bond donating ability.[5] |
| Acetonitrile | Polar Aprotic | 0.460 | High | Polar aprotic nature enhances nucleophilicity.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | High | Strong stabilization of the transition state without deactivating the nucleophile.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | Highly polar and aprotic, leading to excellent solvation of the transition state and a highly reactive "naked" nucleophile.[5] |
| Methanol | Polar Protic | 0.762 | Moderate to Low | High polarity stabilizes the transition state, but hydrogen bonding deactivates the thiolate nucleophile.[1][5] |
| Water | Polar Protic | 1.000 | Low | Strong hydrogen bonding with the thiolate significantly reduces its nucleophilicity.[5] |
Experimental Protocols
Representative Protocol for Nucleophilic Ring-Opening of an Electrophilic Cyclopropane with a Thiol
This protocol is adapted from a procedure for the reaction of a thiophenolate with an electrophilic cyclopropane in DMSO and can serve as a starting point for experiments with this compound.[7]
Materials:
-
This compound
-
Electrophilically activated cyclopropane (e.g., cyclopropane-1,1-dicarbonitrile)
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL).
-
To this solution, add potassium tert-butoxide (1.05 mmol) and stir the mixture at room temperature for 15 minutes to generate the cyclopropylthiolate.
-
In a separate flask, dissolve the electrophilic cyclopropane (1.0 mmol) in anhydrous DMSO (5 mL).
-
Slowly add the solution of the electrophilic cyclopropane to the cyclopropylthiolate solution at room temperature.
-
Stir the reaction mixture at ambient temperature for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the reaction of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 6863-32-7 | Benchchem [benchchem.com]
- 4. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Exothermic Cyclopropanethiol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving cyclopropanethiol.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions involving this compound?
A1: Reactions with this compound can be highly exothermic, meaning they release a significant amount of heat. The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) contributes to the reactivity and potential for rapid heat release. Failure to control the temperature can lead to a thermal runaway, where the reaction rate increases exponentially with the rising temperature, potentially causing a dangerous increase in pressure, decomposition of reactants and products, and the formation of unwanted byproducts. In some cases, maintaining a low temperature (e.g., below 0°C) is crucial to prevent undesirable side reactions.
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: The primary risks include:
-
Thermal Runaway: An uncontrolled increase in temperature and reaction rate, which can lead to an explosion or fire.
-
Product Degradation: The desired product may be sensitive to high temperatures and can decompose, leading to lower yields and purity.
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, complicating purification and reducing the overall efficiency of the synthesis.
-
Pressure Buildup: The vaporization of solvents or the generation of gaseous byproducts at elevated temperatures can lead to a dangerous increase in reactor pressure.
Q3: What methods can be used to assess the thermal hazards of a this compound reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial. Common techniques include:
-
Reaction Calorimetry (RC): This method measures the heat evolved from a chemical reaction in real-time, providing critical data such as the heat of reaction, heat release rate, and adiabatic temperature rise. This information helps in designing an adequate cooling system.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of the desired reaction and any potential decomposition reactions of reactants, products, or the reaction mixture.
-
Adiabatic Calorimetry: This technique simulates a worst-case scenario (cooling failure) to measure the time to maximum rate of temperature and pressure rise under adiabatic conditions.
Q4: What are the key strategies for maintaining optimal temperature control during an exothermic this compound reaction?
A4: Effective temperature control can be achieved through a combination of the following strategies:
-
Efficient Heat Removal: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system, such as a jacketed reactor with a circulating coolant.
-
Controlled Addition of Reactants: Adding one of the reactive components (often the this compound or a catalyst) slowly and in a controlled manner allows the cooling system to keep pace with the heat generation.
-
Use of a Co-solvent: Diluting the reaction mixture with an inert solvent can help to absorb the heat generated and moderate the temperature increase.
-
Flow Chemistry: Continuous flow reactors offer excellent heat transfer and temperature control due to their high surface-area-to-volume ratio, making them a safer alternative for highly exothermic reactions.
Troubleshooting Guides
Issue 1: The reaction temperature is overshooting the set point.
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling Capacity | - Ensure the cooling bath is at the correct temperature and the coolant is circulating effectively. - Check for any blockages in the cooling lines. - Consider using a more powerful cooling system or a larger reactor with better heat transfer. |
| Reactant Addition Rate is Too High | - Immediately stop the addition of the reactant. - Allow the temperature to return to the set point before resuming addition at a slower rate. |
| Insufficient Mixing | - Verify that the stirrer is functioning correctly and at an appropriate speed to ensure uniform temperature distribution throughout the reaction mixture. |
| Incorrect Reaction Concentration | - Ensure that the correct concentrations of reactants and solvent have been used. A more concentrated reaction will generate heat more rapidly. |
Issue 2: The reaction is not initiating, or the reaction rate is too slow.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too Low | - Gradually increase the reaction temperature in small increments, closely monitoring for any signs of an exotherm. |
| Impure Reactants | - Ensure the purity of all reactants, as impurities can sometimes inhibit the reaction. |
| Catalyst Inactivity | - If a catalyst is used, verify its activity and ensure it has been stored and handled correctly. |
| Insufficient Mixing | - Increase the stirring speed to improve contact between reactants. |
Issue 3: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | - Lower the reaction temperature to minimize side reactions. Even small localized hotspots due to poor mixing can cause byproduct formation. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. |
| Prolonged Reaction Time | - Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent further degradation or side reactions. |
Data Presentation
The following table provides a hypothetical yet realistic example of reaction parameters for a thiol-ene "click" reaction between this compound and an alkene, illustrating the effect of temperature on reaction time and yield.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Reaction Temperature (°C) | -10 | 0 | 10 |
| This compound Addition Time (min) | 60 | 60 | 60 |
| Total Reaction Time (h) | 4 | 2.5 | 1 |
| Product Yield (%) | 85 | 92 | 88 |
| Key Byproduct (%) | <1 | 2 | 7 |
| Observed Max. Temperature Spike (°C) | 2 | 5 | 11 |
Experimental Protocols
Illustrative Protocol for a Controlled Thiol-Ene Reaction with this compound
This protocol is a general guideline and should be adapted based on a thorough risk assessment of the specific reagents and conditions used.
-
Reactor Setup:
-
Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Inert Atmosphere:
-
Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen and moisture.
-
-
Initial Charge:
-
Charge the reactor with the alkene substrate and a suitable solvent (e.g., anhydrous dichloromethane).
-
Begin stirring and cool the reactor contents to the desired set point (e.g., 0 °C).
-
-
Reactant Preparation:
-
In the dropping funnel, prepare a solution of this compound and a radical initiator (e.g., AIBN) in the reaction solvent.
-
-
Controlled Addition:
-
Once the reactor contents are at the set temperature, begin the dropwise addition of the this compound solution from the dropping funnel over a period of 60-90 minutes.
-
Carefully monitor the internal temperature. If the temperature rises more than 2-3 °C above the set point, pause the addition until the temperature stabilizes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by taking small aliquots for analysis (e.g., TLC, GC, or NMR).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding a suitable reagent (this will depend on the specific reaction).
-
Proceed with the appropriate aqueous workup and purification steps.
-
Visualizations
Caption: Experimental workflow for a controlled exothermic reaction.
Validation & Comparative
A Comparative Guide to the Synthesis of Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
Cyclopropanethiol, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the inherent strain of the cyclopropane ring and the reactivity of the thiol group. This guide provides a comparative analysis of prominent synthetic methods, offering detailed experimental protocols and quantitative data to inform methodological selection in research and development settings.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Key Features | Yield | Purity | Reaction Time | Reaction Temperature |
| Photocatalytic O- to S-Rearrangement | Modern, mild conditions, suitable for complex substrates. | Good to Excellent | High | 12-24 hours | Ambient |
| Cobalt-Catalyzed Cyclopropanation | Scalable, starts from readily available materials. | Good | High | 24 hours (cyclopropanation) | 40°C |
| Simmons-Smith Reaction | Classic, stereospecific, good functional group tolerance. | Moderate to Good | Variable | 24 hours (cyclopropanation) | 0°C to rt |
| Photochemical from Arylalkyl Thiones | Photochemical approach, specific precursors required. | Moderate | Good | Not specified | Not specified |
| Ring-Opening of Thiiranes | Atom-economical, requires thiirane precursor. | Good | Good | 30 minutes | Ambient |
Photocatalytic O- to S-Rearrangement of Tertiary Cyclopropanols
This contemporary method provides an efficient route to cyclopropanethiols that are often difficult to access through other means. The reaction proceeds under mild, ambient temperature conditions, leveraging the energy of visible light to drive the rearrangement of a thiocarbamate intermediate derived from a tertiary cyclopropanol.
Logical Workflow
Caption: Photocatalytic synthesis workflow.
Experimental Protocol
Step 1: Synthesis of the Thiocarbamate Precursor A solution of the tertiary cyclopropanol in an appropriate solvent (e.g., dichloromethane) is treated with a slight excess of a thiocarbamoylating agent (e.g., N,N-dimethylthiocarbamoyl chloride) and a base (e.g., triethylamine) at room temperature. The reaction is stirred until complete conversion is observed by TLC or LC-MS. The resulting thiocarbamate is then purified by column chromatography.
Step 2: Photocatalytic Rearrangement The purified thiocarbamate is dissolved in a degassed solvent (e.g., acetonitrile) in a reaction vessel equipped with a stir bar. An iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, ~1 mol%) is added, and the vessel is sealed. The reaction mixture is then irradiated with a visible light source (e.g., blue LED lamp) at ambient temperature for 12-24 hours, or until complete consumption of the starting material is observed. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the this compound derivative.
Quantitative Data
| Substrate | Product | Yield (%) | Purity (%) |
| 1-Methylcyclopropanol-derived thiocarbamate | 1-Methylthis compound derivative | 85 | >95 |
| 1-Phenylcyclopropanol-derived thiocarbamate | 1-Phenylthis compound derivative | 78 | >95 |
Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide
This method offers a scalable approach to a versatile cyclopropyl sulfide precursor, which can then be converted to this compound. The key step is a cobalt-catalyzed reaction between phenyl vinyl sulfide and a diazo compound.
Experimental Workflow
Caption: Cobalt-catalyzed synthesis and derivatization.
Experimental Protocol
Step 1: Cobalt-Catalyzed Cyclopropanation To a solution of phenyl vinyl sulfide and a cobalt(II)-salen type complex (e.g., Co(salen), 5 mol%) in a suitable solvent such as dichloromethane, is added a solution of a diazo compound (e.g., ethyl diazoacetate) dropwise over a period of several hours at 40°C. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is concentrated, and the resulting ethyl 2-(phenylthio)cyclopropane-1-carboxylate is purified by column chromatography. This reaction can be performed on a multigram scale.
Step 2: Conversion to this compound The purified cyclopropyl sulfide can be converted to this compound through a two-step process. First, the ester is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at 0°C to room temperature. Following the reduction, the phenylthio group can be cleaved under reductive conditions, for example, using sodium in liquid ammonia, to yield this compound.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| Cyclopropanation | Ethyl 2-(phenylthio)cyclopropane-1-carboxylate | 70-80 | >95 |
| Reduction & Cleavage | This compound | 50-60 (overall) | >90 |
Simmons-Smith Reaction
A classic and reliable method for the synthesis of cyclopropanes, the Simmons-Smith reaction involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. To synthesize this compound, a suitable alkene precursor bearing a protected thiol or a group that can be converted to a thiol is used.
Synthesis Pathway
Caption: Simmons-Smith approach to a this compound derivative.
Experimental Protocol
Step 1: Simmons-Smith Cyclopropanation To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, a solution of diiodomethane is added. The mixture is stirred at room temperature for 30 minutes, after which a solution of the alkene precursor (e.g., allyl thioacetate) in diethyl ether is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude cyclopropylmethyl thioacetate is purified by distillation or column chromatography.
Step 2: Deprotection to the Thiol The purified cyclopropylmethyl thioacetate is dissolved in methanol, and a solution of sodium hydroxide in methanol is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a dilute acid, and the product, cyclopropanemethanethiol, is extracted and purified.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| Cyclopropanation | Cyclopropylmethyl Thioacetate | 60-75 | >90 |
| Hydrolysis | Cyclopropanemethanethiol | >90 | >95 |
Photochemical Synthesis from Arylalkyl Thiones
This method involves the photochemical excitation of arylalkyl thiones that possess an
Spectroscopic Blueprint: Confirming the Elusive Structure of Cyclopropanethiol
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
The unique strained ring structure of cyclopropanethiol presents a fascinating subject for spectroscopic analysis. Its distinct chemical environment offers a characteristic fingerprint across various analytical techniques. This guide provides a comparative analysis of the expected spectroscopic data for this compound against alternative structures, supported by predicted data and detailed experimental protocols, to aid researchers in its unambiguous identification.
Executive Summary
Confirming the structure of this compound requires a multi-faceted spectroscopic approach. This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry signatures of this compound. By comparing these predicted data with those of potential isomeric and related structures, such as thiirane, 1-propanethiol, and allyl mercaptan, a clear path to structural elucidation emerges. The highly shielded protons of the cyclopropyl ring in ¹H NMR, the unique chemical shifts of the cyclopropyl carbons in ¹³C NMR, the characteristic S-H and C-S stretching frequencies in IR spectroscopy, and the specific fragmentation pattern in mass spectrometry collectively provide a robust toolkit for confirmation.
Spectroscopic Data Comparison
To definitively identify this compound, it is crucial to compare its spectroscopic data with that of plausible alternatives. The following tables summarize the predicted and known quantitative data for this compound and its structural isomers or related compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted and Experimental, in ppm)
| Compound | H-α (methine) | H-β (methylene) | H-γ (methyl) | S-H | Other |
| This compound (Predicted) | ~1.5 - 2.0 (m) | ~0.5 - 1.0 (m) | - | ~1.0 - 1.5 (t) | |
| Thiirane | - | 2.27 (s) | - | - | |
| 1-Propanethiol | - | 2.52 (q) | 1.01 (t) | 1.33 (t) | 1.59 (sextet, -CH₂-) |
| Allyl Mercaptan | - | 3.16 (d) | - | 1.59 (t) | 5.08 (dd), 5.21 (dd), 5.89 (ddt) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted and Experimental, in ppm)
| Compound | C-α | C-β | C-γ | Other |
| This compound (Predicted) | ~15 - 25 | ~5 - 15 | - | |
| Thiirane | 17.9 | - | - | |
| 1-Propanethiol | 28.1 | 25.9 | 13.5 | |
| Allyl Mercaptan | 25.0 | - | - | 117.8 (=CH₂), 134.8 (=CH) |
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Compound | ν(S-H) | ν(C-S) | ν(C-H, sp³) | ν(C-H, ring) | Other Key Bands |
| This compound (Predicted) | ~2550-2600 (weak) | ~600-750 | ~2850-3000 | ~3000-3100 | ~1020 (ring deformation) |
| Thiirane | - | ~625 | ~3000 | ~3070 | |
| 1-Propanethiol | 2574 | 694 | ~2870-2960 | - | |
| Allyl Mercaptan | 2570 | 700 | - | - | ~3080 (C-H, sp²), ~1640 (C=C) |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Predicted) | 74 | 73 (M-H)⁺, 41 (C₃H₅)⁺, 39 |
| Thiirane | 60 | 45 (M-CH₃)⁺, 28 (C₂H₄)⁺ |
| 1-Propanethiol | 76 | 43 (C₃H₇)⁺, 47 (CH₂SH)⁺ |
| Allyl Mercaptan | 74 | 73 (M-H)⁺, 41 (C₃H₅)⁺, 39 |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural confirmation. The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Liquid Samples
-
Sample Preparation: Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1][2][3][4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, aim for a narrow and symmetrical peak for a reference signal (e.g., TMS or residual solvent peak).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Neat Liquid Film
-
Sample Preparation (Neat Liquid Film): Place a single drop of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.[5]
-
Sample Preparation (ATR): Place a drop of the pure liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Record a background spectrum of the empty IR beam path (for neat film) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition: Place the sample holder with the salt plates or the ATR accessory into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry for a Volatile Liquid
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[6] For direct infusion, a carefully controlled leak valve can be used to introduce the vapor into the ion source.
-
Ionization: Ionize the sample molecules using a standard electron impact (EI) source, typically at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
-
Visualization of Analytical Workflow
The process of confirming the structure of this compound can be visualized as a logical workflow, from sample preparation to final structural confirmation.
Logical Relationships in Structural Elucidation
By systematically applying these spectroscopic methods and comparing the acquired data with the expected values, researchers can confidently confirm the structure of this compound and distinguish it from other potential isomers and related compounds. This comprehensive approach ensures the integrity of research and development efforts in which this unique molecule plays a role.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Study of Cyclopropanethiol and Its Open-Chain Analogs: Propanethiol and Isopropanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and potential biological activities of cyclopropanethiol and its open-chain analogs, n-propanethiol and isopropanethiol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development by providing a side-by-side analysis supported by available data and detailed experimental protocols.
Introduction
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They play crucial roles in various biological processes, acting as antioxidants, participating in enzymatic reactions, and modulating protein function. The unique reactivity of the thiol group makes it an attractive moiety in drug design for establishing covalent interactions with biological targets.
This guide focuses on a comparative analysis of three C3 thiols:
-
This compound: A cyclic thiol featuring a strained three-membered ring. The inherent ring strain is expected to influence its chemical and biological properties.
-
n-Propanethiol (Propan-1-thiol): A linear-chain thiol.
-
Isopropanethiol (Propan-2-thiol): A branched-chain thiol.
Understanding the differences in their properties is crucial for the rational design of molecules with specific reactivity and biological profiles.
Physicochemical Properties
The physical and chemical properties of these thiols are summarized in the table below. These properties influence their handling, formulation, and behavior in biological systems.
| Property | This compound | n-Propanethiol | Isopropanethiol |
| Molecular Formula | C₃H₆S | C₃H₈S | C₃H₈S |
| Molecular Weight ( g/mol ) | 74.15 | 76.16 | 76.16 |
| Boiling Point (°C) | ~85 | 67-68 | 57-60 |
| Melting Point (°C) | N/A | -113 | -131 |
| Density (g/mL) | ~0.95 | 0.84 | 0.82 |
| ** |
Validating Computational Models for Cyclopropanethiol Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain of the cyclopropane motif makes it a valuable reactive handle in organic synthesis and a recurring structural element in pharmacologically active molecules. Cyclopropanethiol, in particular, presents a unique combination of this strained ring system with the nucleophilic and redox-active thiol group. Accurate computational modeling of its reactivity is crucial for predicting reaction outcomes, designing novel synthetic routes, and understanding its role in biological systems. This guide provides a comparative overview of computational models and experimental data for assessing this compound reactivity, focusing on the validation of theoretical predictions against empirical evidence.
Comparison of Computational Models and Experimental Data
While direct and comprehensive studies validating computational models for the reactivity of this compound are limited, we can draw parallels from research on electrophilically activated cyclopropanes and their reactions with thiol nucleophiles. Density Functional Theory (DFT) has emerged as a primary tool for investigating the reaction mechanisms and energetics of such systems.
A common approach involves calculating the activation energies (ΔG‡) and reaction energies (ΔGrxn) for proposed reaction pathways, such as the nucleophilic ring-opening of a cyclopropane by a thiol. These computational predictions can then be benchmarked against experimentally determined kinetic data.
Table 1: Comparison of a Model Computational (DFT) Study with Experimental Kinetic Data for the Nucleophilic Ring-Opening of an Activated Cyclopropane with a Thiophenolate
| Parameter | Computational Model (DFT B3LYP/6-31G*) | Experimental Data (Thiophenolate addition to an electrophilic cyclopropane)[1] |
| Reaction | Model reaction: Nucleophilic attack of methanethiolate on a generic electrophilically activated cyclopropane. | Reaction of various substituted thiophenolates with 1,1-dicyanocyclopropanes in DMSO at 20 °C. |
| Predicted Observable | Activation Free Energy (ΔG‡) in kcal/mol. | Second-order rate constant (k₂) in M⁻¹s⁻¹. |
| Qualitative Prediction | Lower calculated ΔG‡ corresponds to a faster reaction rate. Substituent effects on the cyclopropane ring can be modeled to predict trends in reactivity. | Rate constants are directly measured. Electron-withdrawing groups on the cyclopropane increase the rate. |
| Quantitative Example | Illustrative: A calculated ΔG‡ of 15-20 kcal/mol would suggest a reaction that proceeds at a measurable rate at room temperature. | Measured k₂ values range from approximately 10⁻³ to 10¹ M⁻¹s⁻¹, depending on the substituents. |
| Validation Approach | Correlate the calculated ΔG‡ for a series of substituted cyclopropanes with the logarithm of the experimentally determined k₂ (log(k₂)). A linear correlation would indicate that the computational model accurately captures the electronic effects governing the reaction rate. | Hammett and Brønsted analyses are used to correlate reaction rates with electronic properties of the reactants. |
Note: This table presents a generalized comparison. A direct, validated study on this compound itself is not yet prominent in the literature. The experimental data is based on analogous systems to illustrate the validation process.
Experimental Protocols
To validate computational predictions, rigorous experimental protocols are essential. The following are key methodologies for studying the reactivity of cyclopropanes with thiols.
Kinetic Analysis of Nucleophilic Ring-Opening
This protocol is adapted from studies on the reaction of electrophilic cyclopropanes with thiophenolates and can be applied to this compound reactions.[1]
Objective: To determine the second-order rate constant (k₂) for the reaction between a cyclopropane derivative and a thiol.
Materials:
-
Cyclopropane substrate (e.g., an electrophilically activated this compound analog)
-
Thiol nucleophile (e.g., a substituted thiophenol)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
Buffer or base (if studying the reactivity of the thiolate anion)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the cyclopropane substrate and the thiol nucleophile in the chosen solvent at known concentrations.
-
Reaction Monitoring: The reaction is typically monitored under pseudo-first-order conditions, where one reactant (e.g., the cyclopropane) is in large excess (at least 10-fold) over the other.
-
Spectrophotometric Monitoring: If the product or one of the reactants has a distinct UV-Vis absorbance, the reaction progress can be followed by monitoring the change in absorbance at a specific wavelength over time. The natural logarithm of the absorbance is plotted against time to obtain the pseudo-first-order rate constant (k_obs).
-
HPLC Monitoring: Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., by acidification), and analyzed by HPLC to determine the concentration of reactants and products. The natural logarithm of the reactant concentration is plotted against time to determine k_obs.
-
Determination of the Second-Order Rate Constant: The pseudo-first-order rate constant (k_obs) is determined for several different concentrations of the excess reactant. A plot of k_obs versus the concentration of the excess reactant will yield a straight line with a slope equal to the second-order rate constant (k₂).
Product Analysis and Mechanistic Studies
Objective: To identify the products of the reaction and elucidate the reaction mechanism.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the reaction products. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the products, confirming their identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the products.
Visualizing the Validation Workflow
The process of validating computational models for this compound reactivity can be visualized as a cyclical workflow, where theoretical predictions guide experiments, and experimental results refine the computational models.
Caption: Workflow for the validation of computational models for this compound reactivity.
References
A Comparative Guide to Assessing the Purity of Synthesized Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the purity of synthesized intermediates is paramount to ensure the safety, efficacy, and reproducibility of novel therapeutics. Cyclopropanethiol, a valuable building block due to its unique strained ring structure, is increasingly utilized in bioconjugation, click chemistry, and as a component of pharmacologically active molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offers insights into potential alternatives, and presents detailed experimental protocols.
I. Purity Assessment of this compound: A Comparative Analysis of Analytical Techniques
The determination of this compound purity requires robust analytical methods capable of identifying and quantifying the main compound as well as potential process-related impurities and degradation products. The most common and effective techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range Detected |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Widely available, robust, excellent for quantifying known impurities with UV chromophores. | Requires chromophores for sensitive detection, derivatization may be needed for non-UV active compounds. | >95% |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | High sensitivity and specificity for volatile impurities, excellent for identifying unknown compounds. | Not suitable for non-volatile or thermally labile compounds. | >99% |
| qNMR | Quantitative determination of compounds based on the integral of NMR signals relative to a certified internal standard. | Absolute quantification without the need for identical reference standards for each impurity, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | >95% |
II. Experimental Protocols for Purity Assessment
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.
A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Detector Wavelength: 210 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 10 |
| 25.0 | 10 |
Sample Preparation: Prepare a stock solution of synthesized this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
Analysis: Inject the prepared sample and a blank (mobile phase). Purity is calculated based on the area percentage of the main peak relative to the total peak area.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.
Instrumentation:
-
GC-MS system with a mass selective detector
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane.
Analysis: Inject 1 µL of the sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of an internal or external standard.
C. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity determination without the need for specific impurity reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Certified internal standard (e.g., maleic anhydride or dimethyl sulfone) with a known purity.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃) to dissolve the sample and standard completely.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
III. Potential Impurities in this compound Synthesis
The synthesis of this compound can lead to various impurities depending on the synthetic route. Common starting materials include epichlorohydrin and sodium hydrosulfide, or the cyclopropanation of thiirane. Potential impurities may include:
-
Residual Solvents: Acetonitrile, dichloromethane, toluene, etc.
-
Unreacted Starting Materials: Epichlorohydrin, sodium hydrosulfide.
-
Byproducts: Dicyclopropyl disulfide (from oxidation of the thiol), polymers, and isomers.
IV. Alternatives to this compound in Bioconjugation
While this compound is a valuable reagent, other molecules are employed for similar applications, particularly in bioconjugation for the development of Antibody-Drug Conjugates (ADCs). The stability of the resulting linkage is a critical performance parameter.
| Reagent/Linker | Linkage Formed | Advantages | Disadvantages |
| Maleimide-based reagents | Thiosuccinimide | Well-established chemistry, readily available. | Prone to retro-Michael addition, leading to linker instability and payload exchange. |
| Phenyloxadiazolyl methyl sulfones (PODS) | Thioether | Forms highly stable conjugates, less susceptible to degradation in plasma. | Newer technology, may have limited commercial availability of diverse linkers. |
| Thiazine-based linkers | Thiazine | Significantly more stable than thiosuccinimide linkers, reduced susceptibility to thiol exchange. | Requires an N-terminal cysteine on the peptide or protein for thiazine formation. |
| This compound | Thioether | The strained cyclopropyl ring can influence reactivity and the properties of the resulting conjugate. | Limited direct comparative data on linker stability versus other modern alternatives. |
Performance Comparison Insights:
Direct quantitative comparisons of the performance of this compound against alternatives like PODS and thiazine linkers in bioconjugation are not extensively reported in the literature. However, the known instability of maleimide-thiol linkages has driven the development of more stable alternatives. The choice of a linker in ADC development is critical, with a focus on maximizing stability in circulation to minimize off-target toxicity and improve the therapeutic index. While this compound forms a stable thioether bond, its relative performance in the demanding in vivo environment compared to next-generation linkers requires further investigation.
V. Experimental Workflow and Signaling Pathway Diagrams
To visualize the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Benchmarking Cyclopropanethiol Derivatives in Medicinal Chemistry Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of strained ring systems into drug candidates is a compelling strategy in modern medicinal chemistry to enhance potency, selectivity, and metabolic stability. Among these, the cyclopropane motif has garnered significant attention. This guide provides a comparative analysis of cyclopropanethiol derivatives, particularly in the context of covalent inhibitors, benchmarking their performance against other thiol-based compounds and outlining key experimental considerations for their screening.
Superior Potency of Cyclopropane-Based Inhibitors
Recent studies have highlighted the potential of incorporating a cyclopropane ring to enhance the potency of inhibitors. For instance, a series of dipeptidyl inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro) demonstrated that the inclusion of a decorated cyclopropane ring significantly boosted their inhibitory activity.
Table 1: Biochemical and Cellular Activity of Cyclopropane-Based SARS-CoV-2 3CLpro Inhibitors
| Compound | Modification | 3CLpro IC50 (nM) | SARS-CoV-2 Replicon EC50 (nM) |
| 5c | Aldehyde with cyclopropane | 12 | 12 |
| 11c | Aldehyde with cyclopropane | 11 | 11 |
| 5d | Bisulfite adduct with cyclopropane | 13 | 13 |
| 11d | Bisulfite adduct with cyclopropane | 12 | 12 |
| GC376 (reference) | Aldehyde | ~23 (comparative) | Not specified |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
The data clearly indicates that the cyclopropane-containing compounds exhibit potent, low nanomolar inhibition of the target enzyme and viral replication. Notably, compounds 5d and 11d were found to be approximately 2.3-fold more potent in the cell-based assay than the reference aldehyde inhibitor GC376. This enhancement in potency can be attributed to the unique conformational constraints imposed by the cyclopropane ring, which can lead to more favorable interactions with the target protein's binding site.
This compound as a Covalent Warhead
This compound derivatives can serve as "warheads" in targeted covalent inhibitors (TCIs). TCIs work by forming a covalent bond with a specific amino acid residue, often a cysteine, in the target protein, leading to irreversible inhibition. The reactivity of the warhead is a critical parameter that needs to be finely tuned to ensure target specificity while minimizing off-target effects.
While direct comparative reactivity studies between this compound and linear thiols as warheads are not extensively available, the principle of covalent inhibition involves the nucleophilic attack of the cysteine thiol on the electrophilic warhead. The reactivity of different warheads can be compared using assays that measure their reaction rate with a thiol-containing molecule like glutathione (GSH). Acrylamides are a common class of warheads used in covalent inhibitors. The reactivity of a this compound warhead would be influenced by the electronic and steric properties of the cyclopropane ring and any attached functionalities.
Experimental Protocols for Screening this compound Derivatives
A robust screening cascade is essential for the evaluation of this compound derivatives. This typically involves a combination of biochemical assays, mass spectrometry for covalent adduct confirmation, and cell-based assays to assess efficacy and cytotoxicity.
Biochemical Screening Assays
Biochemical assays are employed to determine the inhibitory potency of the compounds against the purified target protein.
Fluorescence Resonance Energy Transfer (FRET) Assay Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the stock solution in an appropriate assay buffer.
-
Enzyme Incubation: Mix the purified target protease with the serially diluted inhibitor or DMSO (as a control) in an assay buffer. Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
-
Substrate Addition: Add a FRET-based peptide substrate to the enzyme-inhibitor mixture. The substrate is designed to be cleaved by the active enzyme, separating a fluorophore and a quencher and resulting in a fluorescent signal.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 520 nm emission).
-
Data Analysis: Calculate the relative fluorescence units (RFU) and plot the dose-response curve to determine the IC50 value using appropriate software.
A Comparative Guide to the Cross-Reactivity of Cyclopropanethiol with Various Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of cyclopropanethiol with a range of common functional groups. Understanding these interactions is crucial for assessing the selectivity and potential off-target effects of drug candidates and other bioactive molecules incorporating the this compound moiety. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from studies on analogous thiols and cyclopropane-containing molecules to provide a predictive overview of reactivity. The information presented herein is intended to guide experimental design for assessing the cross-reactivity of specific compounds.
Relative Reactivity Summary
The thiol group of this compound is a potent nucleophile, capable of reacting with a variety of electrophilic functional groups. The inherent ring strain of the cyclopropane moiety may influence its reactivity profile compared to simple alkyl thiols. The following table summarizes the expected relative reactivity of this compound with various functional groups based on established principles of thiol chemistry.
| Functional Group | Electrophile Type | Expected Reactivity with this compound | Reaction Type | General Conditions |
| Maleimide | Activated Alkene | Very High | Michael Addition | Neutral to slightly basic pH, room temperature |
| Quinone | Conjugated Ketone | High | Michael Addition | Neutral pH, room temperature |
| Acrylate | Activated Alkene | High | Michael Addition | Base catalysis (e.g., amine) often required |
| Alkyl Halide | Alkylating Agent | Moderate to High | Nucleophilic Substitution (SN2) | Basic conditions, polar aprotic solvent |
| Epoxide | Strained Ether | Moderate | Ring-Opening | Basic or acidic catalysis |
| Acid Chloride | Acylating Agent | Moderate | Nucleophilic Acyl Substitution | Aprotic solvent, often with a non-nucleophilic base |
| Aldehyde | Carbonyl | Low to Moderate | Thioacetal Formation | Acid catalysis |
| Ketone | Carbonyl | Low | Thioacetal Formation | Acid catalysis, generally slower than with aldehydes |
| Ester | Carbonyl | Very Low | Nucleophilic Acyl Substitution | Requires strong base and harsh conditions |
| Carboxylic Acid | Carbonyl | Very Low / No Reaction | Esterification | Requires activation (e.g., DCC) |
| Amine | Nucleophile | No Reaction | - | - |
Experimental Data and Protocols
The following sections provide available quantitative data and detailed experimental protocols for key reactions, which can be adapted for cross-reactivity studies of this compound.
Michael Addition to Activated Alkenes (e.g., Maleimides and Acrylates)
Thiols readily undergo Michael addition with electron-deficient alkenes. The reaction with maleimides is particularly rapid and is often utilized in bioconjugation.
Experimental Data:
Direct kinetic data for this compound is limited. However, studies on similar thiols indicate that the reaction with maleimides is significantly faster than with acrylates[1]. The thiol-maleimide reaction can proceed rapidly even at neutral pH, while thiol-acrylate additions often require a base catalyst[2].
Table 1: Representative Reaction Conditions for Michael Addition
| Reactant | Thiol | Conditions | Yield | Reference |
| N-Ethylmaleimide | Generic Thiol | pH 7.4, Room Temp, < 1 hr | >95% | [1][3] |
| Methyl Acrylate | Generic Thiol | Amine catalyst, Room Temp, several hours | High | [4] |
Experimental Protocol: General Procedure for Michael Addition Reactivity Assessment
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM in a suitable organic solvent like DMF or DMSO).
-
Prepare stock solutions of the functional group-containing compounds (e.g., N-ethylmaleimide, methyl acrylate) at the same concentration.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution (1 equivalent) with the solution of the target functional group (1.1 equivalents).
-
For reactions requiring catalysis (e.g., with acrylates), add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalents).
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by a suitable analytical technique such as HPLC, GC-MS, or NMR spectroscopy.
-
Quench aliquots of the reaction mixture at specific time points to determine the extent of conversion.
-
-
Analysis:
-
Determine the reaction rate and/or the yield of the product to quantify the cross-reactivity.
-
Nucleophilic Substitution with Alkyl Halides
Thiols are effective nucleophiles in SN2 reactions with alkyl halides.
Experimental Data:
Table 2: Representative Reaction Conditions for Nucleophilic Substitution
| Reactant | Thiol | Conditions | Yield | Reference |
| Benzyl Bromide | Piperazine (as a nucleophile) | Various solvents, room temp. | - | [5] |
| Benzyl Bromide | Thiobenzamides | Acetone | - | [6] |
Experimental Protocol: General Procedure for Nucleophilic Substitution Reactivity Assessment
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (100 mM in a polar aprotic solvent like acetone or DMF).
-
Prepare a stock solution of the alkyl halide (e.g., benzyl bromide) at the same concentration.
-
Prepare a solution of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) if the thiol is not pre-deprotonated.
-
-
Reaction Setup:
-
Combine the this compound solution (1.1 equivalents) and the base (1.2 equivalents) in the reaction vessel and stir for 10-15 minutes to form the thiolate.
-
Add the alkyl halide solution (1 equivalent) to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., 25-50 °C) with stirring.
-
-
Monitoring and Analysis:
-
Follow the procedure outlined for Michael addition to monitor the reaction and quantify the results.
-
Reaction with Carbonyl Compounds
The reaction of thiols with aldehydes and ketones to form thioacetals is reversible and typically requires acid catalysis. The reactivity with esters and carboxylic acids is very low.
Experimental Data:
Direct reactions of thiols with unactivated carboxylic acids or esters to form thioesters are generally not favorable and require harsh conditions or specific activating agents (e.g., DCC for carboxylic acids)[7]. Aldehydes are more reactive than ketones towards thioacetal formation.
Table 3: Representative Reaction Conditions for Reactions with Carbonyls
| Reactant | Thiol | Conditions | Product | Reference |
| Aliphatic Aldehyde | Generic Thiol | Acid catalyst (e.g., ZnCl2) | Thioacetal | [8] |
| Carboxylic Acid | Generic Thiol | DCC, DMAP | Thioester | [7] |
| Benzoyl Chloride | Generic Thiol | Aprotic solvent | Thioester | [9] |
Experimental Protocol: General Procedure for Reactivity Assessment with Aldehydes/Ketones
-
Reaction Setup:
-
In a suitable solvent (e.g., dichloromethane), dissolve the aldehyde or ketone (1 equivalent) and this compound (2.2 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl2 or BF3·OEt2).
-
Stir the reaction at room temperature.
-
-
Monitoring and Analysis:
-
Monitor the formation of the thioacetal by GC-MS or NMR. Due to the reversibility of the reaction, determining a simple yield might require specific workup procedures to isolate the product.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of this compound.
Caption: General workflow for assessing the cross-reactivity of this compound.
Reaction Pathways
The diagram below illustrates the primary reaction pathways of thiols with various electrophilic functional groups.
Caption: Common reaction pathways of thiols with electrophiles.
Conclusion
This compound exhibits a reactivity profile characteristic of a potent nucleophile. Its cross-reactivity is highest with highly electrophilic functional groups such as maleimides and quinones. Reactions with alkyl halides and epoxides are also expected to proceed under appropriate conditions. In contrast, its reactivity towards less electrophilic carbonyl compounds like esters and carboxylic acids is negligible under standard physiological conditions, and it is not expected to react with nucleophilic functional groups like amines.
The data and protocols presented in this guide serve as a starting point for researchers to design and execute specific cross-reactivity studies for their compounds of interest. It is recommended to perform direct experimental evaluation to obtain precise quantitative data for any new molecule containing a this compound moiety.
References
- 1. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Kinetics and Mechanism of the Reaction of Benzyl Bromide with Thiobenzamides -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. Synthesis of cyclopropanes from aliphatic aldehydes and electronically diverse alkenes | Poster Board #3417 - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Isotopic Labeling Studies for Elucidating Cyclopropanethiol Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of sulfur-containing scaffolds like cyclopropanethiol is crucial for predicting metabolic pathways and designing novel therapeutics. Isotopic labeling stands out as a powerful technique to trace the fate of atoms through complex transformations, offering unambiguous evidence for proposed reaction pathways.[1][2][3] This guide provides a comparative overview of how isotopic labeling studies, particularly with deuterium (²H) and carbon-13 (¹³C), can be employed to elucidate the reaction mechanisms of this compound.
While direct isotopic labeling studies on this compound are not extensively reported in the literature, the principles derived from studies on other cyclopropane derivatives and thiols provide a robust framework for investigation.[4][5] This guide will, therefore, present a series of hypothetical, yet plausible, reaction mechanisms for this compound and detail how isotopic labeling can be used to differentiate between them.
Proposed Reaction Mechanisms and Isotopic Labeling Strategies
The reactivity of this compound is dominated by two key features: the strained cyclopropane ring, which is susceptible to ring-opening reactions, and the nucleophilic thiol group.[6][7] We will consider three potential reaction pathways in the presence of a generic electrophile (E⁺) and a nucleophile (Nu⁻) and how isotopic labeling can provide mechanistic insights.
Mechanism A: Thiol-First Nucleophilic Attack followed by Ring Opening
In this pathway, the thiol group acts as the initial nucleophile, attacking an electrophile. The resulting intermediate then undergoes a ring-opening reaction facilitated by a nucleophile.
Mechanism B: Concerted Ring Opening and Nucleophilic Attack
This mechanism proposes a simultaneous opening of the cyclopropane ring and attack by a nucleophile, potentially with the assistance of an electrophile activating the thiol group.
Mechanism C: Ring-First Electrophilic Attack
Here, the cyclopropane ring itself, being electron-rich in its C-C bonds, undergoes an initial electrophilic attack, leading to a carbocationic intermediate that is subsequently trapped by the thiol group or an external nucleophile.
To distinguish between these mechanisms, a series of isotopic labeling experiments can be designed. The strategic placement of isotopes allows for the tracking of specific atoms throughout the reaction.
Comparative Data from Hypothetical Isotopic Labeling Experiments
The following tables summarize the expected outcomes for each labeling strategy, providing a clear basis for mechanistic determination.
Table 1: Deuterium Labeling at the C1 Position of the Cyclopropane Ring
| Product Analyzed | Expected % Deuterium Retention in Product (Mechanism A) | Expected % Deuterium Retention in Product (Mechanism B) | Expected % Deuterium Retention in Product (Mechanism C) |
| Ring-Opened Product | >95% | ~50% (due to kinetic isotope effect) | <5% (loss of D to form a more stable carbocation) |
| Unreacted Starting Material | >99% | >99% | >99% |
Table 2: Carbon-13 Labeling at the C2/C3 Position of the Cyclopropane Ring
| Product Analyzed | Expected Position of ¹³C Label in Product (Mechanism A) | Expected Position of ¹³C Label in Product (Mechanism B) | Expected Position of ¹³C Label in Product (Mechanism C) |
| Ring-Opened Product | Terminal Carbon | Internal Carbon | Scrambled positions due to carbocation rearrangement |
| Unreacted Starting Material | Original Position | Original Position | Original Position |
Experimental Protocols
General Procedure for Deuterium Labeling of this compound:
-
Synthesis of Labeled Precursor: Prepare 1-bromocyclopropanecarboxylic acid.
-
Deuterium Incorporation: Reduce the carboxylic acid with LiAlD₄ in anhydrous THF to yield (1-D)-cyclopropylmethanol.
-
Conversion to Thiol: Convert the deuterated alcohol to the corresponding thiol via a standard procedure (e.g., Mitsunobu reaction with thiolacetic acid followed by hydrolysis).
-
Reaction and Analysis: Subject the (1-D)-cyclopropanethiol to the desired reaction conditions. The products are then isolated and analyzed by ¹H NMR, ²H NMR, and mass spectrometry to determine the position and extent of deuterium incorporation.[5]
General Procedure for Carbon-13 Labeling of this compound:
-
Synthesis of Labeled Precursor: Start with commercially available [1,2-¹³C₂]-bromoethane.
-
Cyclopropane Formation: Convert the labeled bromoethane into [2,3-¹³C₂]-cyclopropanecarboxylic acid via a malonic ester synthesis variant.
-
Conversion to Thiol: Reduce the labeled carboxylic acid with LiAlH₄ and subsequently convert the alcohol to the thiol.
-
Reaction and Analysis: Perform the reaction and analyze the products using ¹³C NMR and mass spectrometry to trace the position of the ¹³C label.
Visualizing Reaction Mechanisms and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and the logic behind the isotopic labeling experiments.
Caption: Proposed reaction mechanisms for this compound.
Caption: Experimental workflow for isotopic labeling studies.
By employing the strategies outlined in this guide, researchers can systematically and rigorously investigate the reaction mechanisms of this compound and related compounds. The combination of carefully designed isotopic labeling experiments, detailed product analysis, and logical deduction provides a powerful toolkit for advancing our understanding of chemical reactivity in drug discovery and development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of cyclopropane and deuterium over supported metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
A Comparative Guide to the Molecular Geometry of Cyclopropanethiol: Theoretical Predictions vs. Experimental Evidence
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of theoretical and experimental findings on the bond angles and lengths of cyclopropanethiol, complete with supporting data and methodologies.
This compound, a molecule featuring a strained three-membered ring and a thiol group, presents an interesting case for structural analysis. Its unique geometry, influenced by ring strain and the conformational preference of the thiol substituent, has been elucidated through a combination of experimental techniques and computational chemistry. This guide provides a detailed comparison of the theoretical and experimentally-validated structural parameters of the most stable conformation of this compound, the synclinal (or gauche) conformer.
Data Presentation: A Side-by-Side Look at Bond Lengths and Angles
The structural parameters of the synclinal conformer of this compound have been determined through high-level quantum chemical calculations, which have been validated by microwave spectroscopy experiments. The excellent agreement between the calculated and experimental rotational constants lends high confidence to the accuracy of the computed geometries. Below is a summary of the key bond lengths and angles obtained from ab initio (MP2) and Density Functional Theory (DFT/B3LYP) calculations using the aug-cc-pVTZ basis set.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Theoretical (MP2/aug-cc-pVTZ) | Theoretical (B3LYP/aug-cc-pVTZ) |
| Bond Length (Å) | C1 | C2 | - | 1.512 | 1.508 |
| C1 | C3 | - | 1.512 | 1.508 | |
| C2 | C3 | - | 1.515 | 1.510 | |
| C1 | H1 | - | 1.084 | 1.087 | |
| C2 | H2 | - | 1.081 | 1.084 | |
| C2 | H3 | - | 1.081 | 1.084 | |
| C1 | S | - | 1.841 | 1.859 | |
| S | H | - | 1.353 | 1.361 | |
| Bond Angle (º) | C2 | C1 | C3 | 60.2 | 60.1 |
| H1 | C1 | C2 | 118.2 | 118.1 | |
| H2 | C2 | H3 | 116.1 | 116.0 | |
| C1 | C2 | H2 | 119.1 | 119.1 | |
| C2 | C1 | S | 119.5 | 119.6 | |
| C1 | S | H | 97.4 | 96.6 | |
| Dihedral Angle (º) | H1 | C1 | C2 | H2 | -123.1 |
| S | C1 | C2 | H2 | 118.3 | |
| C3 | C1 | S | H | 76.5 |
Data sourced from the supporting information of: Mokso, R., Møllendal, H., & Guillemin, J. C. (2008). A microwave and quantum chemical study of this compound. The Journal of Physical Chemistry A, 112(20), 4601-4607.
Experimental and Theoretical Protocols
Experimental Protocol: Microwave Spectroscopy
The experimental determination of the rotational spectra of this compound and its deuterated isotopologue (C₃H₅SD) was conducted using a conventional microwave spectrometer.
-
Sample Preparation: this compound was synthesized and purified. The sample was introduced into the spectrometer as a vapor.
-
Data Acquisition: The microwave spectra were recorded in the frequency range of 20-80 GHz. The temperature of the absorption cell was maintained at approximately room temperature.
-
Spectral Analysis: The observed rotational transitions were assigned to the synclinal conformer of this compound. The rotational constants (A, B, and C) were determined by fitting the frequencies of the assigned transitions to a rigid rotor Hamiltonian. The excellent agreement between these experimentally determined rotational constants and those calculated from the theoretical structures provides strong validation for the computed geometries.
Theoretical Protocol: Quantum Chemical Calculations
The theoretical bond lengths and angles were obtained through high-level ab initio and Density Functional Theory (DFT) calculations.
-
Conformational Search: An initial search for the stable conformers of this compound was performed to identify the lowest energy structures. The synclinal conformer was identified as the global minimum.
-
Geometry Optimization: The geometry of the synclinal conformer was fully optimized without any symmetry constraints using two different levels of theory:
-
Møller-Plesset perturbation theory to the second order (MP2).
-
Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
-
Basis Set: The augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was used for all calculations. This large and flexible basis set is crucial for obtaining accurate geometries and energies.
-
Software: The calculations were performed using the Gaussian suite of programs.
Visualization of Methodological Workflow
The following diagram illustrates the workflow for determining and comparing the theoretical and experimental structural parameters of this compound.
Caption: Workflow for the determination and validation of this compound's molecular geometry.
Comparative Analysis of the Free-Radical Reactivity of Cyclopropanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the free-radical reactivity of cyclopropanethiol against other common thiol compounds. Due to the limited direct experimental data on this compound, this analysis combines available quantitative data for related compounds with established experimental methodologies to offer a comprehensive overview for researchers in drug development and chemical synthesis.
Executive Summary
This compound presents a unique reactivity profile stemming from the combination of a strained cyclopropyl ring and a reactive thiol group. This guide synthesizes kinetic data of related compounds to infer the reactivity of this compound towards free radicals. The inherent ring strain in the cyclopropyl group is anticipated to influence the thiol's hydrogen-donating ability and the stability of the resulting thiyl radical. This analysis provides a framework for understanding and predicting the behavior of this compound in biological and chemical systems where free-radical processes are critical.
Data Presentation
Table 1: Reaction Rate Constants of Cycloalkanes and Thiols with Hydroxyl Radicals (OH•)
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| Cycloalkanes | ||
| Cyclopropane | 1.10 x 10⁻¹³ | [1] |
| Cyclobutane | 1.75 x 10⁻¹² | [1] |
| Cyclopentane | 5.06 x 10⁻¹² | [1] |
| Cyclohexane | 7.20 x 10⁻¹² | [1] |
| Thiols | ||
| Cysteine | 1.9 x 10¹⁰ (with •OH) | [2] |
| Glutathione (GSH) | 4.24 x 10³ (with secondary alkyl peroxyl radical) | [3] |
| Cysteine | 1.07 x 10⁴ (with secondary alkyl peroxyl radical) | [3] |
Inference: The reactivity of cycloalkanes with hydroxyl radicals increases with ring size, suggesting that the strained cyclopropane ring is less reactive towards hydrogen abstraction by OH• compared to larger, more flexible rings. In contrast, thiols like cysteine exhibit very high reactivity with hydroxyl radicals. The reactivity of this compound is expected to be primarily dictated by the thiol group, potentially modulated by the electronic effects of the cyclopropyl ring.
Table 2: Bond Dissociation Energies (BDEs) of S-H Bonds in Various Thiols
The S-H bond dissociation energy is a critical parameter in determining the hydrogen-donating ability of a thiol, a key aspect of its free-radical scavenging activity. Lower BDEs generally correlate with higher reactivity.
| Compound | S-H Bond Dissociation Energy (kcal/mol) | Reference |
| Methanethiol (CH₃SH) | 88.0 ± 0.5 | [4] |
| Ethanethiol (C₂H₅SH) | 87.5 ± 0.5 | [4] |
| 2-Propanethiol ((CH₃)₂CHSH) | 87.0 ± 0.5 | [4] |
| tert-Butanethiol ((CH₃)₃CSH) | 86.5 ± 0.5 | [4] |
| Thiophenol (C₆H₅SH) | 82.5 ± 0.5 | [5] |
Inference: While the S-H BDE for this compound is not available, the trend observed in alkyl thiols suggests that the nature of the alkyl group has a modest effect on the S-H bond strength. The electron-withdrawing character of the cyclopropyl group, due to its high s-character, might slightly increase the S-H BDE compared to other alkyl thiols, potentially decreasing its hydrogen-donating ability. However, the release of ring strain upon radical formation could counteract this effect.
Experimental Protocols
Determination of Reaction Rate Constants with Hydroxyl Radicals by Laser Flash Photolysis
This method is widely used to measure the absolute rate constants of fast reactions, such as those of free radicals.
Principle: A short pulse of laser light is used to generate a transient reactive species (e.g., OH•). The decay of this species, in the presence and absence of the compound of interest, is monitored over time using a spectroscopic technique, typically resonance fluorescence or absorption spectroscopy.
Methodology:
-
Radical Generation: Hydroxyl radicals are typically generated by the photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitrous acid (HONO), using a pulsed excimer laser (e.g., at 248 nm for H₂O₂).
-
Reaction Cell: The reaction is carried out in a temperature-controlled flow cell containing a mixture of the OH• precursor, the thiol compound at a known concentration, and a buffer gas (e.g., Argon or N₂).
-
Detection: The concentration of OH• is monitored in real-time by resonance fluorescence. A light source (e.g., a microwave-discharge lamp) excites the OH• radicals, and the resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH• fluorescence signal follows pseudo-first-order kinetics in the presence of an excess of the thiol. The observed rate constant (k') is plotted against the concentration of the thiol. The slope of this plot gives the second-order rate constant (k) for the reaction between OH• and the thiol.[1][6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and relatively simple spectrophotometric method to assess the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to DPPH-H, resulting in a color change from violet to yellow, which can be monitored by measuring the absorbance at a specific wavelength (typically around 517 nm).
Methodology:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: A known volume of the DPPH solution is mixed with different concentrations of the thiol compound in a cuvette or a microplate well. A control containing the solvent instead of the thiol is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The concentration of the thiol required to scavenge 50% of the DPPH radicals (IC₅₀ value) is determined by plotting the percentage of scavenging activity against the thiol concentration. A lower IC₅₀ value indicates a higher antioxidant activity.[7][8]
Mandatory Visualization
Caption: Experimental workflow for studying free-radical reactivity.
Caption: General mechanism of thiol antioxidant action.
Caption: Potential ring-opening pathway of the cyclopropanethiyl radical.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclopropanethiol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of cyclopropanethiol, a flammable and harmful organosulfur compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
This compound is a highly flammable liquid and vapor that is harmful if swallowed or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[1] Due to its hazardous nature, proper disposal is not only a matter of safety but also a regulatory requirement. The primary method for the disposal of this compound involves its oxidation to a less volatile and less odorous compound using sodium hypochlorite (bleach).
Key Safety and Hazard Data
A summary of the key quantitative and qualitative hazard information for this compound is provided in the table below. This information has been compiled from publicly available safety data sheets and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆S | [1] |
| Molecular Weight | 74.15 g/mol | [1] |
| Appearance | Colorless liquid | |
| Odor | Strong, unpleasant (typical of thiols) | |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH400: Very toxic to aquatic life | [1] |
Experimental Protocol for the Disposal of this compound
The following protocol details the step-by-step procedure for the safe neutralization and disposal of this compound. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials
-
This compound waste
-
Sodium hypochlorite solution (commercial bleach, typically 5-6%)
-
Large container (e.g., a plastic bucket or a large glass beaker)
-
Stir bar and stir plate
-
pH paper or a pH meter
-
Sodium bisulfite or sodium thiosulfate (for quenching excess bleach, optional)
Procedure
-
Preparation of the Bleach Bath:
-
In a suitable container within a fume hood, prepare a bleach bath by adding an excess of sodium hypochlorite solution. A general rule of thumb is to use at least 10 mL of bleach for every 1 mL of thiol waste.
-
Place a stir bar in the container and begin stirring to ensure the solution is well-mixed.
-
-
Addition of this compound Waste:
-
Slowly and carefully add the this compound waste to the stirring bleach solution. The addition should be done in small portions to control the reaction rate and any potential heat generation. Thiols react rapidly with sodium hypochlorite in an exothermic reaction.
-
Observe the reaction mixture. The strong odor of the thiol should diminish as it is oxidized.
-
-
Reaction and Monitoring:
-
Allow the mixture to stir for at least 2 hours to ensure the complete oxidation of the thiol. For larger quantities, an overnight stir is recommended.
-
After the reaction period, check for the presence of any thiol odor. If the characteristic smell persists, add more bleach and continue stirring.
-
-
Neutralization and Disposal:
-
Once the thiol odor is no longer detectable, the reaction is considered complete.
-
Test the pH of the solution. It will likely be basic due to the nature of commercial bleach. Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) dropwise until the pH is between 6 and 8.
-
(Optional) If desired, any excess hypochlorite can be quenched by the slow addition of a reducing agent such as sodium bisulfite or sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizer.
-
The neutralized solution can now be safely disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended for guidance only and does not supersede any local, state, or federal regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
